7-Chloro-1-oxo-1-phenylheptane
Description
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Properties
IUPAC Name |
7-chloro-1-phenylheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUIBNBWCOAMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395737 | |
| Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17734-41-7 | |
| Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Chloro-1-oxo-1-phenylheptane chemical properties
An In-Depth Technical Guide to 7-Chloro-1-oxo-1-phenylheptane: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 17734-41-7), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The document details its physicochemical properties, spectroscopic signature, primary synthesis route via Friedel-Crafts acylation, and its versatile chemical reactivity. Possessing both a reactive ketone moiety and a terminal alkyl chloride, this molecule serves as a valuable and strategic building block for the synthesis of more complex structures, particularly as a precursor to linear diarylheptanoids, a class of natural products with notable biological activities.[1] This guide consolidates technical data with mechanistic insights and practical experimental protocols to serve as an essential resource for scientists leveraging this compound in their research.
Compound Identification and Physicochemical Properties
This compound, also known by its IUPAC name 7-chloro-1-phenylheptan-1-one, is a halogenated aromatic ketone.[1][2] Its core structure consists of a seven-carbon aliphatic chain functionalized with a terminal chlorine atom and a benzoyl group at the opposing end. This unique arrangement of functional groups is key to its synthetic utility.
The fundamental properties of this compound are summarized below. It is important to note that while some physical properties like melting and boiling points have been experimentally determined, others, such as density, are predicted values derived from computational models.
| Property | Value | Source(s) |
| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [1][2] |
| CAS Number | 17734-41-7 | [2][3][4] |
| Molecular Formula | C₁₃H₁₇ClO | [1][2][3] |
| Molecular Weight | 224.72 g/mol | [2] |
| Melting Point | 34-35 °C | [5] |
| Boiling Point | 147-148 °C @ 1.5 Torr | [5] |
| Predicted Density | 1.045 ± 0.06 g/cm³ | [5] |
| Vapour Pressure | 0.000125 mmHg @ 25°C | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCCl | [1][2] |
| InChI Key | IBUIBNBWCOAMTI-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and product confirmation. While raw spectral data can be accessed through chemical databases, the expected characteristics are outlined here for analytical guidance.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band characteristic of the aryl ketone carbonyl (C=O) stretch, typically appearing around 1685 cm⁻¹. Additional significant peaks include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and a C-Cl stretching band in the fingerprint region, usually between 800-600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the different proton environments. The monosubstituted phenyl group will typically appear as a complex multiplet between 7.4-8.0 ppm. The two protons alpha to the carbonyl group (on C2) are expected to be a triplet around 2.9-3.0 ppm. The protons on the carbon bearing the chlorine (C7) will present as a triplet around 3.5 ppm. The remaining ten protons of the methylene chain (C3-C6) will form a complex series of multiplets in the 1.3-1.9 ppm range.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200 ppm.[2] Aromatic carbons will appear in the 128-137 ppm range. The carbon attached to the chlorine (C7) will be observed around 45 ppm, while the carbon alpha to the carbonyl (C2) will be near 38 ppm. The remaining aliphatic carbons will resonate between 23-33 ppm.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 224, along with an isotope peak (M+2) at m/z 226 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.[2] Common fragmentation patterns include the loss of the chlorohexyl chain to yield a benzoyl cation (C₆H₅CO⁺) at m/z 105 and cleavage alpha to the carbonyl group.
Synthesis and Mechanistic Insights
The most established and efficient method for preparing this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[1] This reaction is a cornerstone of electrophilic aromatic substitution.[1][6]
The Acylation Strategy: Causality and Advantages
The choice of Friedel-Crafts acylation is deliberate and offers several advantages over the related alkylation reaction. The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, ensuring the linear heptanoyl chain is installed intact.[7] Furthermore, the product, an aryl ketone, contains an electron-withdrawing carbonyl group that deactivates the aromatic ring towards further electrophilic attack.[6][7] This deactivation effectively prevents polyacylation, a common side reaction in Friedel-Crafts alkylations, leading to a cleaner, mono-substituted product.[8]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 7-chloroheptanoyl chloride. This polarizes the C-Cl bond, facilitating its cleavage to generate a resonance-stabilized acylium ion.[1][6][9]
-
Electrophilic Attack: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the benzene ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]
-
Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, this compound.[1]
Caption: Mechanism of Friedel-Crafts Acylation for this compound synthesis.
Experimental Protocol
This protocol is a self-validating system for the laboratory-scale synthesis of the title compound. Success is contingent on the strict exclusion of moisture, as water rapidly deactivates the Lewis acid catalyst.
Materials:
-
Anhydrous Benzene
-
7-Chloroheptanoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM, reaction solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂ or Drierite). Operate under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice/water bath with vigorous stirring. The use of a solvent and cooling helps to moderate the exothermic reaction.
-
Reagent Addition: Dissolve 7-chloroheptanoyl chloride (1.0 equivalent) and anhydrous benzene (1.5-2.0 equivalents) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup and Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6] This step is highly exothermic and should be performed in a fume hood. The HCl protonates the aluminum-ketone complex, breaking it apart, while the ice absorbs the heat generated.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its bifunctional nature, providing two distinct and chemically orthogonal reactive sites for modification.[1]
Caption: Dual reactive sites of this compound for synthetic modifications.
Reactions at the Carbonyl Group
The electrophilic carbonyl carbon is susceptible to a wide range of nucleophilic attacks and reductions.[1]
-
Reduction: The ketone can be selectively reduced to a secondary alcohol (7-chloro-1-phenylheptan-1-ol) using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used but require anhydrous conditions.[10]
-
Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl to form tertiary alcohols, extending the carbon skeleton.
-
Alpha-Functionalization: The protons on the carbon adjacent to the ketone (C2) are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles.
Reactions at the Chloroalkyl Terminus
The terminal chlorine atom is a good leaving group, making the C7 position an excellent site for nucleophilic substitution (Sₙ2) reactions.[1] This allows for the facile introduction of a wide array of functional groups.
-
Heteroatom Introduction: Reaction with sodium azide (NaN₃) yields 7-azido-1-phenylheptan-1-one, a precursor for amines or triazoles. Reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. Thiols and amines can also displace the chloride to form thioethers and secondary/tertiary amines, respectively.[1]
-
Carbon-Carbon Bond Formation: The terminal chloride can be displaced by organocuprates or other soft carbon nucleophiles to extend the carbon chain.
Application in Complex Molecule Synthesis
The dual reactivity makes this compound an ideal intermediate for multi-step syntheses.[1] It is particularly well-suited as a precursor for linear diarylheptanoids, a class of natural products exhibiting a range of biological activities, including anti-inflammatory and antioxidant effects.[1] A synthetic strategy could involve:
-
Modification at the chloro-terminus to introduce the second aryl group or a precursor.
-
Subsequent transformation of the ketone functionality to match the target natural product's structure.
This pre-built seven-carbon chain with reactive handles at both ends significantly simplifies the construction of these complex bioactive molecules.[1]
Handling, Safety, and Storage
-
Hazard Identification: this compound is classified as an irritant.[4]
-
Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11][12] Avoid contact with eyes, skin, and clothing.[11]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[11]
Conclusion
This compound is a highly versatile and synthetically valuable bifunctional molecule. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two distinct, selectively addressable reactive sites—the ketone and the alkyl chloride—make it a powerful building block for organic synthesis. For researchers in drug discovery and natural product synthesis, it offers a strategic starting point for creating complex linear molecules, particularly diarylheptanoids, thereby streamlining synthetic pathways and facilitating the exploration of novel chemical space.
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A-Technical-Guide-to-7-Chloro-1-oxo-1-phenylheptane-Properties-Synthesis-and-Applications
Introduction: The-Strategic-Value-of-a-Bifunctional-Building-Block
In the landscape of synthetic organic chemistry and drug discovery, the strategic value of a molecule is often defined by its versatility. 7-Chloro-1-oxo-1-phenylheptane (CAS No: 17734-41-7) emerges as a compound of significant interest precisely because of this attribute. It is a bifunctional molecule, featuring a phenyl ketone at one end of a seven-carbon chain and a reactive alkyl chloride at the other. This unique arrangement provides two distinct chemical handles, allowing for sequential and controlled modifications. The phenyl ketone moiety serves as a classic electrophilic center and a precursor to a chiral alcohol, while the terminal chloro group is an excellent site for nucleophilic substitution.
This guide provides an in-depth technical overview of this compound for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, detail its synthesis via Friedel-Crafts acylation, explore its analytical characterization, and discuss its reactivity and potential applications as a versatile synthetic intermediate.
Section-1:-Physicochemical-and-Structural-Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. The key identifiers and physicochemical data for this compound are summarized below. It is important to note that while some data, such as melting point, are experimentally derived, other values like boiling point and density are often predicted using computational models.
| Property | Value | Source(s) |
| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [1] |
| CAS Number | 17734-41-7 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇ClO | [1][2] |
| Molecular Weight | 224.72 g/mol | [1][4] |
| Melting Point | 34-35 °C | |
| Boiling Point | 147-148 °C (at 1.5 Torr) | |
| Vapour Pressure | 0.000125 mmHg at 25°C | [2] |
| Predicted Density | 1.045 ± 0.06 g/cm³ | |
| InChI Key | IBUIBNBWCOAMTI-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCCl | [1] |
| Synonyms | ω-chloroheptanoylbenzene, 7-Chloro-1-phenyl-1-heptanone | [2] |
Section-2:-Synthesis-and-Purification
The most established and direct method for synthesizing this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[4] This reaction is a cornerstone of aromatic ketone synthesis, falling under the broad class of electrophilic aromatic substitution reactions.[5]
The-Underlying-Mechanism:-Generation-of-the-Acylium-Ion
The causality behind this reaction hinges on the generation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 7-chloroheptanoyl chloride.[6] This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the nucleophilic π-electron system of the benzene ring, leading to the formation of the aromatic ketone.[7][8]
Representative-Experimental-Protocol:-Synthesis
The following protocol is a representative, self-validating procedure for the synthesis of this compound. The successful formation of HCl gas and the final product characteristics serve as internal validation points.
-
Reaction Setup : Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.2 equivalents). The condenser outlet should be connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution) to handle the evolving HCl gas.
-
Solvent and Reagent Addition : Add anhydrous benzene (serving as both reactant and solvent) to the flask and cool the suspension to 0-5°C using an ice bath.
-
Acyl Chloride Addition : Add 7-chloroheptanoyl chloride (1.0 equivalent) dropwise via the addition funnel to the stirred suspension over 30-60 minutes. The choice of slow, cold addition is critical to control the initial exothermic reaction and prevent potential side reactions. Vigorous evolution of HCl gas should be observed.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (around 60°C) for 1-3 hours to ensure the reaction goes to completion.[9] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Cool the reaction mixture back to 0-5°C. Very cautiously and slowly quench the reaction by adding crushed ice, followed by cold dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and moves the product into the organic layer.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with a suitable solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification-Protocol:-Vacuum-Distillation
The crude product is typically an oil or a low-melting solid and can be effectively purified by vacuum distillation.
-
Setup : Assemble a vacuum distillation apparatus. It is crucial to ensure all glass joints are properly sealed.
-
Distillation : Heat the crude product under a vacuum (e.g., ~1.5 Torr).
-
Fraction Collection : Collect the fraction that distills at approximately 147-148°C. This temperature specificity ensures the isolation of a high-purity product.
Section-3:-Analytical-Characterization
Unambiguous structural confirmation is paramount. The following section outlines the expected spectral characteristics for this compound based on its structure and established principles of spectroscopic analysis.
¹H-NMR-Spectroscopy-(Predicted)
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The electron-withdrawing effects of the carbonyl group and the chlorine atom will cause downfield shifts (higher ppm values) for adjacent protons.
-
Phenyl Protons (C₆H₅) : Expected around δ 7.4-8.0 ppm . The protons ortho to the carbonyl group (2H) will be the most deshielded and appear as a multiplet or doublet of doublets. The meta (2H) and para (1H) protons will appear as a complex multiplet at a slightly higher field.
-
α-Methylene Protons (-CH₂-CO) : Expected around δ 2.9-3.1 ppm . These protons are adjacent to the carbonyl group and will appear as a triplet, coupled to the neighboring β-methylene protons.
-
Chlorinated Methylene Protons (-CH₂-Cl) : Expected around δ 3.5-3.6 ppm . These protons are adjacent to the electronegative chlorine atom and will appear as a triplet, coupled to the adjacent methylene protons.[10]
-
Aliphatic Chain Protons (-CH₂-)₄ : Expected in the range of δ 1.3-1.9 ppm . These four methylene groups will likely appear as a series of complex multiplets.
¹³C-NMR-Spectroscopy-(Predicted)
The proton-decoupled ¹³C NMR spectrum provides a map of the carbon skeleton.
-
Carbonyl Carbon (C=O) : This is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 198-201 ppm .[10]
-
Aromatic Carbons (C₆H₅) : Expected in the aromatic region of δ 128-138 ppm . The carbon attached to the acyl group (quaternary) will be distinct from the protonated carbons.[10]
-
Chlorinated Carbon (-CH₂-Cl) : The carbon directly bonded to chlorine will be deshielded relative to other aliphatic carbons, appearing around δ 44-46 ppm .[10]
-
α-Carbon (-CH₂-CO) : Expected around δ 38-40 ppm .
-
Aliphatic Chain Carbons : The remaining four methylene carbons will appear in the range of δ 23-32 ppm .
Infrared-(IR)-Spectroscopy
The IR spectrum is used to identify key functional groups.
-
C=O Stretch : A strong, sharp absorption band characteristic of an aryl ketone is expected around 1685-1695 cm⁻¹ .
-
C-H Aromatic Stretch : Signals will appear just above 3000 cm⁻¹ .
-
C-H Aliphatic Stretch : Signals will appear just below 3000 cm⁻¹ .
-
C-Cl Stretch : A moderate to weak absorption is expected in the fingerprint region, typically around 600-800 cm⁻¹ .
Mass-Spectrometry-(MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : The spectrum should show a molecular ion peak at m/z = 224 . A characteristic M+2 peak at m/z = 226 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.
-
Key Fragmentation : A prominent peak at m/z = 105 is expected, corresponding to the stable benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the bond between the carbonyl carbon and the alkyl chain.
Section-4:-Chemical-Reactivity-and-Synthetic-Applications
The synthetic utility of this compound stems from its two distinct reactive sites. This allows for a modular approach to building more complex molecules, a highly desirable feature in medicinal chemistry and materials science.[4]
Reactivity-of-the-Ketone-Group
The electrophilic carbonyl carbon is a prime target for nucleophiles.
-
Reduction : The ketone can be selectively reduced to the corresponding secondary alcohol, 7-chloro-1-phenylheptan-1-ol, using mild reducing agents like sodium borohydride (NaBH₄).[10] This introduces a chiral center, opening pathways for stereoselective synthesis. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous conditions.[10] A Clemmensen or Wolff-Kishner reduction could fully reduce the ketone to a methylene (-CH₂-) group, yielding 1-chloro-7-phenylheptane.[7]
-
Nucleophilic Addition : Grignard reagents or organolithium compounds can add to the carbonyl, forming tertiary alcohols and creating new carbon-carbon bonds.
-
Wittig Reaction : Reaction with a phosphorus ylide (e.g., from triphenylphosphine) can convert the carbonyl group into a carbon-carbon double bond, providing access to a variety of alkene derivatives.
Reactivity-of-the-Alkyl-Chloride
The terminal primary alkyl chloride is an excellent electrophile for Sₙ2 reactions.
-
Nucleophilic Substitution : It readily reacts with a wide range of nucleophiles. For example:
-
Azides (e.g., NaN₃) to form a terminal azide, a precursor for amines (via reduction) or triazoles (via "click" chemistry).
-
Cyanides (e.g., KCN) to extend the carbon chain by one and introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Amines (e.g., R₂NH) to form secondary or tertiary amines, a common motif in pharmacologically active compounds.
-
Thiolates (e.g., R-SNa) to form thioethers.
-
This dual reactivity makes it a valuable precursor for creating long-chain bifunctional linkers or for synthesizing heterocyclic compounds through intramolecular cyclization (e.g., reaction of the terminal chloride with a nucleophile introduced at the ketone position).
Section-5:-Safety-and-Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from suppliers and analogous compounds suggest the following precautions.
-
Hazard Classification : It is classified as an irritant.
-
Handling Precautions :
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
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An In-Depth Technical Guide to 7-Chloro-1-oxo-1-phenylheptane (CAS: 17734-41-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Chloro-1-oxo-1-phenylheptane, a bifunctional organic compound with significant potential as a versatile intermediate in synthetic chemistry. Delving into its physicochemical properties, synthesis, spectroscopic signature, and chemical reactivity, this document serves as a foundational resource for its application in research and development, particularly in the construction of complex molecular architectures.
Core Physicochemical & Structural Characteristics
This compound, with the CAS number 17734-41-7, is an aryl ketone featuring a seven-carbon aliphatic chain terminating in a primary chloro group.[1] This unique structure, containing two distinct reactive sites, makes it a valuable building block in multi-step organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17734-41-7 | [1][2] |
| Molecular Formula | C₁₃H₁₇ClO | [1] |
| Molecular Weight | 224.72 g/mol | [1] |
| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [1] |
| Boiling Point | 352.6 ± 42.0 °C (Predicted) | [2] |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [2] |
| XLogP3-AA | 3.7 | [1] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature |
Note: Boiling point and density values are computationally predicted and have not been experimentally verified in the cited literature.
Synthesis and Purification: A Methodological Deep Dive
The most established and direct route for synthesizing this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[2] This electrophilic aromatic substitution reaction provides an efficient method for creating the crucial carbon-carbon bond between the aromatic ring and the acyl group.
The Underlying Mechanism: Formation of the Acylium Ion
The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The mechanism proceeds through the following key steps:
-
Activation of the Acyl Chloride: The Lewis acid catalyst coordinates with the chlorine atom of the 7-chloroheptanoyl chloride. This interaction polarizes the carbon-chlorine bond, making it susceptible to cleavage.
-
Formation of the Acylium Ion: The polarized complex breaks apart to form a highly reactive and resonance-stabilized acylium ion. This species is a potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ anion formed in the initial step, abstracts a proton from the carbon atom bonded to the new acyl group. This deprotonation restores the stable aromatic system, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[3][4]
Visualization of the Synthesis Workflow
Caption: General experimental workflow for Friedel-Crafts acylation.
Detailed Experimental Protocol (Representative)
This protocol is adapted from standard procedures for Friedel-Crafts acylations and should be considered a representative method.[3][4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
7-Chloroheptanoyl chloride
-
Benzene (anhydrous)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a gas outlet (connected to a bubbler or scrub system)
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the flame-dried flask with the stir bar, addition funnel, and condenser under a positive pressure of inert gas (Argon or Nitrogen).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent like dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath while stirring.
-
Acyl Chloride Addition: Dissolve 7-chloroheptanoyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Benzene Addition: Following the complete addition of the acyl chloride, add anhydrous benzene (1.1 to 1.5 equivalents) dropwise from the addition funnel over 30 minutes, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This exothermic step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed through standard spectroscopic techniques. While a publicly available, experimentally verified spectrum was not found in the search results, the expected spectral data can be reliably predicted based on the known structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Region / Chemical Shift (δ) | Assignment & Rationale |
| ¹H NMR | ~ 7.95 ppm (d, 2H)~ 7.55 ppm (t, 1H)~ 7.45 ppm (t, 2H)~ 3.55 ppm (t, 2H)~ 2.95 ppm (t, 2H)~ 1.80 ppm (m, 2H)~ 1.75 ppm (m, 2H)~ 1.40 ppm (m, 2H) | Aromatic Protons: Ortho-protons to the carbonyl are deshielded (~7.95 ppm). Meta (~7.45 ppm) and para (~7.55 ppm) protons are further upfield.[5][6]-CH₂Cl: Protons on the carbon bearing the electron-withdrawing chlorine atom (~3.55 ppm).-C(O)CH₂-: Protons alpha to the carbonyl group are deshielded (~2.95 ppm).Aliphatic Chain: Remaining methylene protons appear as multiplets in the upfield region (~1.40-1.80 ppm). |
| ¹³C NMR | ~ 200 ppm~ 137 ppm~ 133 ppm~ 128.6 ppm~ 128.0 ppm~ 45 ppm~ 38 ppm~ 32 ppm~ 28 ppm~ 26 ppm~ 24 ppm | Carbonyl Carbon (C=O): Characteristic downfield shift (~200 ppm).[7][8]Aromatic Carbons: Quaternary carbon attached to the acyl group (~137 ppm), para-carbon (~133 ppm), and ortho/meta carbons (~128 ppm).-CH₂Cl: Carbon attached to chlorine (~45 ppm).Aliphatic Chain: Carbons of the heptane chain, with the carbon alpha to the carbonyl appearing around ~38 ppm. |
| IR Spectroscopy | ~ 3100-3000 cm⁻¹~ 2950-2850 cm⁻¹~ 1685 cm⁻¹~ 1600, 1450 cm⁻¹~ 750-690 cm⁻¹ | Ar C-H Stretch: Characteristic of sp² C-H bonds on the phenyl ring.[9]Alkyl C-H Stretch: Characteristic of sp³ C-H bonds in the aliphatic chain.[9]C=O Stretch: Strong, sharp absorption typical for an aryl ketone.[10]C=C Stretch: In-ring stretching vibrations of the aromatic ring.C-Cl Stretch: Typically found in the fingerprint region. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its bifunctional nature, allowing for selective or sequential reactions at two distinct sites: the ketone and the terminal alkyl chloride.
Reactivity at the Ketone
The carbonyl group is electrophilic and susceptible to a wide range of nucleophilic additions and related reactions:
-
Reduction: Can be reduced to the corresponding secondary alcohol, 7-chloro-1-phenylheptan-1-ol, using reducing agents like sodium borohydride (NaBH₄).
-
Grignard/Organolithium Addition: Reaction with organometallic reagents allows for the formation of tertiary alcohols and the extension of the carbon skeleton.
-
Wittig Reaction: Conversion of the carbonyl to an alkene is possible, providing a route to further functionalization.
-
Alpha-Functionalization: The protons on the carbon alpha to the ketone (C2) are acidic and can be removed by a suitable base to form an enolate, which can then react with various electrophiles.
Reactivity at the Alkyl Chloride
The terminal chlorine atom is a good leaving group, making the C7 position an excellent site for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a diverse array of functional groups:
-
Azide Formation: Reaction with sodium azide (NaN₃) yields an azido derivative, which can be further reduced to a primary amine.
-
Nitrile Formation: Substitution with sodium cyanide (NaCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid, extending the chain by one carbon.
-
Thiol/Thioether Synthesis: Reaction with thiols or thiourea allows for the introduction of sulfur-containing moieties.
-
Amine Synthesis: Direct reaction with ammonia or primary/secondary amines can lead to the corresponding amine products.
Application as a Precursor for Diarylheptanoids
A significant application for this compound is as a key intermediate in the synthesis of diarylheptanoids.[7] Diarylheptanoids are a class of natural products characterized by a C₆-C₇-C₆ skeleton and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[11][12][13]
This compound provides a pre-formed seven-carbon chain with a phenyl group at one end. The terminal chloro group serves as a reactive handle for introducing the second aryl group, often via coupling reactions or nucleophilic substitution, thereby simplifying the synthetic route to these complex and biologically active molecules.
Caption: Key reaction pathways for this compound.
Handling, Storage, and Safety
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[14] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors or mists.[14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer: This safety information is provided as a general guide and is not a substitute for a formal risk assessment. Always consult with your institution's safety officer and refer to established safety protocols before handling any chemical.
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Klumpp, D. A., et al. (2007). Friedel-Crafts Acylation with Amides. PMC. Retrieved from [Link]
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University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Lan, K., Fen, S., & Shan, Z. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. ResearchGate. Retrieved from [Link]
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Nandi, K. K., et al. (2014). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Retrieved from [Link]
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An, N., et al. (2012). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PMC. Retrieved from [Link]
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Suksamrarn, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. MDPI. Retrieved from [Link]
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Suksamrarn, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. PubMed. Retrieved from [Link]
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structure of 7-chloro-1-phenylheptan-1-one
An In-Depth Technical Guide to 7-Chloro-1-phenylheptan-1-one: Structure, Synthesis, and Synthetic Utility
Abstract
7-Chloro-1-phenylheptan-1-one is a bifunctional chemical intermediate of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyl chloride and a phenyl ketone, offers two distinct and chemically orthogonal reactive sites. This guide provides a comprehensive technical overview of its molecular structure, established synthetic protocols, detailed analytical characterization, and its versatile applications as a precursor for more complex molecular architectures, particularly in the realm of drug discovery.
Introduction: A Bifunctional Building Block
In the landscape of synthetic chemistry, molecules that offer multiple, selectively addressable functional groups are invaluable. 7-Chloro-1-phenylheptan-1-one is a prime example of such a versatile building block.[1] Its architecture consists of a seven-carbon aliphatic chain, functionalized with a phenyl ketone at one terminus and a chloro group at the other. This arrangement makes it a powerful intermediate for constructing complex organic molecules.[1][2]
The presence of the ketone allows for a wide array of carbonyl chemistry transformations, while the terminal alkyl chloride serves as an excellent electrophilic site for nucleophilic substitution reactions. This dual reactivity is particularly advantageous in multi-step syntheses, enabling the programmed and sequential introduction of various molecular fragments. Its utility is especially pronounced in the synthesis of linear diarylheptanoids, a class of natural products known for a wide spectrum of biological activities, including anti-inflammatory and antioxidant effects.[1] This guide serves as a technical resource for researchers aiming to leverage the unique chemical properties of this compound.
Molecular Structure and Physicochemical Properties
The fundamental identity of 7-chloro-1-phenylheptan-1-one is defined by its structural formula and physical characteristics. Its IUPAC name is 7-chloro-1-phenylheptan-1-one, and it is registered under CAS Number 17734-41-7.[3][4]
The molecule comprises a central hexyl chain linking a benzoyl group (C₆H₅CO–) to a chloromethyl group (–CH₂Cl). This structure provides a distinct separation between the two reactive centers, which is crucial for controlling its chemical behavior.
Table 1: Physicochemical Properties of 7-Chloro-1-phenylheptan-1-one
| Property | Value | Source(s) |
| CAS Number | 17734-41-7 | [3], [5] |
| Molecular Formula | C₁₃H₁₇ClO | [3], [4] |
| Molecular Weight | 224.73 g/mol | [3], [5] |
| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [3] |
| Melting Point | 34-35 °C | [5][6] |
| Boiling Point | 147-148 °C (at 1.5 Torr) | [5][6] |
| Density (Predicted) | 1.045 ± 0.06 g/cm³ | [5][6] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCCl | [3] |
| InChIKey | IBUIBNBWCOAMTI-UHFFFAOYSA-N | [3] |
Synthesis: The Friedel-Crafts Acylation Approach
The most direct and established method for synthesizing 7-chloro-1-phenylheptan-1-one is the Friedel-Crafts acylation.[1] This powerful electrophilic aromatic substitution reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[7][8]
Reaction Mechanism
The synthesis involves the reaction of benzene with 7-chloroheptanoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The mechanism proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 7-chloroheptanoyl chloride, polarizing the C-Cl bond. This facilitates the departure of the chloride, generating a highly electrophilic and resonance-stabilized acylium ion.[9]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]
-
Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 7-chloro-1-phenylheptan-1-one. The catalyst is regenerated in the process.[1]
A crucial advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group, thus preventing polysubstitution.[7][10]
Caption: Friedel-Crafts acylation synthesis workflow.
Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a drying tube or inert gas inlet), and an addition funnel.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and dry benzene (solvent and reactant). Cool the mixture in an ice bath to 0-5 °C.
-
Reagent Addition: Add a solution of 7-chloroheptanoyl chloride (1.0 eq.) in dry benzene dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential. Hydrogen chloride gas will be evolved.[11]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (approx. 60 °C) for 1-2 hours to ensure the reaction goes to completion.[11]
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench by slowly adding crushed ice, followed by cold dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 7-chloro-1-phenylheptan-1-one.
Analytical and Spectroscopic Characterization
Unambiguous structural confirmation of 7-chloro-1-phenylheptan-1-one is achieved through a combination of modern spectroscopic techniques.[12] Each method provides specific information about the molecule's functional groups and atomic connectivity.
Table 2: Key Spectroscopic Data for 7-Chloro-1-phenylheptan-1-one
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.4-8.0 ppm |
| Protons α to Carbonyl (-CH₂CO-) | δ ~2.9 ppm | |
| Protons α to Chlorine (-CH₂Cl) | δ ~3.5 ppm | |
| Methylene Protons (-CH₂-) | δ 1.3-1.8 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~199 ppm |
| Aromatic Carbons (C₆H₅) | δ 128-137 ppm | |
| Carbon α to Chlorine (-CH₂Cl) | δ ~45 ppm | |
| Carbon α to Carbonyl (-CH₂CO-) | δ ~38 ppm | |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1685 cm⁻¹ |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 224 (³⁵Cl), 226 (³⁷Cl) |
| α-Cleavage Fragment [C₆H₅CO]⁺ | m/z 105 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly informative. Protons on the phenyl ring adjacent to the carbonyl group are deshielded and appear downfield (δ ~7.4-8.0 ppm). The methylene protons alpha to the carbonyl are typically found around δ 2.9 ppm, while the protons on the carbon bonded to the electronegative chlorine atom are shifted further downfield to approximately δ 3.5 ppm.[13] The remaining methylene protons of the alkyl chain appear as a complex multiplet in the upfield region (δ 1.3-1.8 ppm).
-
¹³C NMR: The carbonyl carbon gives a characteristic weak signal in the far downfield region of the spectrum, typically around 199 ppm.[2][14] The carbons of the phenyl group resonate in the δ 128-137 ppm range. The carbon atom directly attached to the chlorine appears at approximately δ 45 ppm due to the halogen's deshielding effect.[2]
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone, which is expected around 1685 cm⁻¹.[14][15]
-
Mass Spectrometry (MS): In mass spectrometry, 7-chloro-1-phenylheptan-1-one will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine, two peaks will be observed at m/z 224 (for the ³⁵Cl isotope) and m/z 226 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. A common and prominent fragmentation pattern for ketones is α-cleavage, which would result in a stable acylium ion [C₆H₅CO]⁺ at m/z 105.[15][16]
Reactivity and Applications in Drug Development
The synthetic value of 7-chloro-1-phenylheptan-1-one is rooted in its dual reactivity, providing a strategic platform for molecular elaboration. The presence of chlorine is particularly significant, as many FDA-approved drugs contain this halogen, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties.[17]
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An In-Depth Technical Guide to 7-Chloro-1-oxo-1-phenylheptane: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 7-Chloro-1-oxo-1-phenylheptane, a bifunctional organic compound of interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its chemical properties, established synthetic routes, and its potential as a versatile building block for more complex molecular architectures.
Core Molecular and Physical Properties
This compound, also known by its IUPAC name 7-chloro-1-phenylheptan-1-one, is a halogenated aromatic ketone. Its fundamental properties are crucial for its application in synthetic protocols.
The molecular formula for this compound is C₁₃H₁₇ClO .[1][2][3] This formula indicates a structure composed of a phenyl group attached to a seven-carbon acyl chain, with a chlorine atom at the terminal position. The molecular weight is a key parameter for stoichiometric calculations in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇ClO | PubChem[3], Guidechem[1], ChemicalBook[4] |
| Molecular Weight | 224.72 g/mol | PubChem[3], Benchchem[5] |
| CAS Number | 17734-41-7 | Benchchem[5], Guidechem[1] |
| IUPAC Name | 7-chloro-1-phenylheptan-1-one | PubChem[3] |
| Melting Point | 34-35 °C | ChemicalBook[4][6] |
| Boiling Point | 147-148 °C (at 1.5 Torr) | ChemicalBook[4][6] |
| Density (Predicted) | 1.045±0.06 g/cm³ | ChemicalBook[4] |
Synthesis and Mechanism: The Friedel-Crafts Acylation Approach
The most established and primary method for synthesizing this compound is through the Friedel-Crafts acylation of benzene.[5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
Experimental Protocol
Reactants:
-
Benzene (C₆H₆)
-
7-Chloroheptanoyl chloride (C₇H₁₂Cl₂O)
-
Anhydrous Aluminum Chloride (AlCl₃) - Lewis acid catalyst
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirring mechanism, anhydrous aluminum chloride is suspended in an excess of dry benzene, which serves as both the solvent and the reactant.
-
7-Chloroheptanoyl chloride is added dropwise to the stirred suspension. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.
-
Following the addition, the reaction mixture is heated to ensure the reaction proceeds to completion.[5]
-
Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) and then with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or recrystallization.
Mechanistic Rationale
The choice of a strong Lewis acid like AlCl₃ is critical. It coordinates with the acyl chloride, abstracting the chloride and generating a highly electrophilic acylium ion. This ion is the reactive species that attacks the electron-rich benzene ring.
Caption: Friedel-Crafts acylation workflow for synthesis.
This mechanism proceeds via a resonance-stabilized carbocation intermediate, often called a sigma complex.[5] The final step involves the deprotonation of this intermediate, which restores the aromaticity of the benzene ring and yields the final ketone product.[5]
Chemical Reactivity and Synthetic Utility
The significance of this compound in organic synthesis stems from its bifunctional nature. It possesses two distinct reactive sites: the electrophilic carbonyl carbon and the terminal carbon atom bonded to the chlorine.[5]
Reactions at the Ketone Group
The ketone moiety is susceptible to a wide range of transformations, including:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.
-
Alpha-Functionalization: The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
Reactions at the Chloroalkyl Chain
The terminal chlorine atom is a good leaving group, making the molecule amenable to nucleophilic substitution (Sₙ2) reactions.[5] This allows for the introduction of a diverse array of functional groups, such as:
-
Azides (from sodium azide)
-
Amines
-
Thiols (from thiourea)
-
Cyanides
This dual reactivity makes the compound a valuable precursor for synthesizing more complex molecules, such as linear diarylheptanoids, a class of natural products with notable biological activities.[5] The seven-carbon chain is pre-formed, providing a scaffold for further elaboration at both ends.
Caption: Dual reactivity sites of the molecule.
Spectroscopic Characterization
While a full, detailed spectral analysis is beyond the scope of this guide, key expected features can be predicted based on the structure.
-
¹H NMR: Protons adjacent to the carbonyl group and the chlorine atom would be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene protons in the alkyl chain. The aromatic protons of the phenyl group would appear in the typical 7-8 ppm region.
-
¹³C NMR: The carbonyl carbon is highly deshielded and would produce a signal in the 190-215 ppm range. The carbon atom bonded to the chlorine would also be shifted downfield due to the electronegativity of the halogen.
-
IR Spectroscopy: A strong absorption band characteristic of a carbonyl (C=O) stretch would be prominent, typically around 1685 cm⁻¹.
-
Mass Spectrometry: Common fragmentation patterns would include α-cleavage at the carbonyl group and loss of the chloroalkyl chain. The presence of chlorine would also result in a characteristic M+2 isotopic peak.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. Its straightforward synthesis via Friedel-Crafts acylation and, more importantly, its dual reactive sites—a ketone and a terminal alkyl chloride—provide chemists with a versatile tool for constructing complex organic molecules. This inherent functionality allows for selective or sequential modifications, making it a valuable precursor for targeted synthesis in pharmaceutical and materials science research.
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solubility of 7-Chloro-1-oxo-1-phenylheptane in various solvents
An In-Depth Technical Guide to the Solubility of 7-Chloro-1-oxo-1-phenylheptane
Abstract
This compound is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry, serving as a key intermediate for complex targets such as diarylheptanoids.[1] A thorough understanding of its solubility profile is a critical prerequisite for its effective use in reaction design, purification, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its physicochemical properties. As explicit experimental solubility data is not widely published, we present robust, step-by-step protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data. The causality behind experimental choices is detailed, ensuring a deep understanding of the methodology.
Physicochemical Profile and Its Implications for Solubility
The solubility of a compound is fundamentally governed by its molecular structure. The key to predicting the behavior of this compound lies in analyzing the interplay of its distinct functional moieties: the aromatic phenyl ring, the polar carbonyl (ketone) group, the long lipophilic heptane chain, and the polar terminal chloro group.
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses both nonpolar and polar characteristics, suggesting a nuanced solubility profile.
-
Nonpolar Character: The C6 phenyl ring and the -(CH₂)₆- alkyl chain contribute significant nonpolar, lipophilic character. This large hydrophobic portion will dominate interactions with nonpolar solvents.
-
Polar Character: The carbonyl group (C=O) is strongly polar, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[3][4] The terminal C-Cl bond also adds polarity.
Based on this structure, we can predict a general solubility trend. The molecule's considerable nonpolar character, due to the long alkyl chain, will likely limit its solubility in highly polar solvents like water.[5] Conversely, it is expected to be readily soluble in many common organic solvents.[3]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 17734-41-7 | [1][6][7] |
| Molecular Formula | C₁₃H₁₇ClO | [1][6] |
| Molecular Weight | 224.73 g/mol | [1][6] |
| IUPAC Name | 7-chloro-1-phenylheptan-1-one | [6] |
| XLogP3-AA (Predicted) | 3.7 | [6][7] |
| Topological Polar Surface Area | 17.1 Ų | [6][7] |
| Boiling Point (Predicted) | 352.6 ± 42.0 °C | [1] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [1] |
The high predicted XLogP3 value of 3.7 quantitatively supports the prediction of poor water solubility and high solubility in lipophilic, nonpolar organic solvents.[6][7]
Predicted Solubility in Various Solvent Classes
The following diagram illustrates the predicted solubility based on the compound's structural features.
Caption: Predicted solubility based on molecular features.
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic experimental approach is required. We present two robust methods.
Method 1: Qualitative Solubility Assessment
This rapid method is used to classify the compound's solubility in a range of solvents, providing essential data for solvent selection in synthesis and chromatography.
Objective: To classify solubility as 'Soluble', 'Partially Soluble', or 'Insoluble'. A common threshold defines 'soluble' as >30 mg/mL.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane)
-
Small glass vials or test tubes (e.g., 4 mL) with caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh approximately 10 mg of this compound directly into a pre-labeled vial.
-
Solvent Addition: Add 0.33 mL of the first test solvent to the vial. This creates an initial concentration of ~30 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solution is clear and free of any visible solid particles.
-
Insoluble: The bulk of the solid material remains undissolved.
-
Partially Soluble: Some solid has dissolved, but visible particles remain.
-
-
Documentation: Record the observation for each solvent tested. For compounds classified as 'Insoluble' or 'Partially Soluble', further solvent can be added incrementally to estimate the approximate solubility.
Method 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound. The protocol requires a validated analytical technique (e.g., HPLC-UV, GC-MS) to quantify the concentration of the dissolved solute.
Causality: The core principle is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound. Holding the system at a constant temperature for an extended period (24-48 hours) is crucial to ensure this equilibrium is reached, providing a true measure of thermodynamic solubility rather than a kinetically limited one.
Caption: Workflow for Quantitative Solubility Determination.
Detailed Protocol:
-
Preparation: Add an excess of this compound to a vial containing a known volume of the desired solvent (e.g., 20 mg into 2 mL of solvent). The amount should be sufficient to ensure solid remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker bath or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. To ensure complete removal of particulate matter, which would falsely elevate the measured concentration, the samples must be clarified.
-
Causality: This step is critical. Analyzing a suspension instead of a true solution is the most common source of error in this assay.
-
Option A (Filtration): Filter a portion of the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Discard the first fraction to saturate any potential binding sites on the filter membrane.
-
Option B (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.
-
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet or sediment. Immediately dilute the aliquot with a known volume of solvent (often the mobile phase of the analytical system) to bring the concentration into the linear range of the analytical instrument's calibration curve.
-
Analysis: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration in the original undiluted supernatant. This value represents the equilibrium solubility.
Self-Validating System: To ensure trustworthiness, this protocol should include:
-
Triplicate Samples: Run each solvent in triplicate to assess variability.
-
Time-to-Equilibrium Check: Analyze samples at multiple time points (e.g., 24h, 48h, 72h). If the solubility values are consistent between 48h and 72h, it confirms that equilibrium was reached.
-
Material Integrity: Confirm the solid material remaining after the experiment is chemically unchanged (e.g., by melting point or spectroscopy) to rule out degradation or solvate formation.
Conclusion
While specific experimental data for the solubility of this compound is sparse in public literature, a robust solubility profile can be predicted based on its molecular structure. The compound is anticipated to be highly soluble in nonpolar and polar aprotic organic solvents and poorly soluble in aqueous media. This guide provides the necessary theoretical framework and detailed, field-proven experimental protocols for researchers to confidently determine precise solubility data. Generating this data is a crucial step in optimizing the use of this valuable synthetic intermediate for applications ranging from reaction engineering to the development of novel therapeutics.
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A Technical Guide to the Potential Biological Activities of 7-Chloro-1-oxo-1-phenylheptane Derivatives
Abstract
While 7-Chloro-1-oxo-1-phenylheptane is primarily recognized as a versatile synthetic intermediate, its inherent structural motifs—a phenyl ketone and a reactive alkyl chloride—position it as a valuable scaffold for the development of novel therapeutic agents. Direct pharmacological data on the parent compound is limited; however, a comprehensive analysis of structurally related compounds, particularly α,β-unsaturated ketone derivatives (chalcones) and other substituted phenylheptanones, reveals significant potential for potent biological activities. This guide synthesizes existing research to explore the prospective anticancer, antimicrobial, and anti-inflammatory properties of derivatives originating from this scaffold. We will delve into the mechanistic basis for these potential activities, provide validated experimental protocols for their evaluation, and present structure-activity relationship insights to guide future drug discovery efforts.
Introduction: The Scaffold of Potential
This compound is a bifunctional organic molecule featuring two key reactive sites: an electrophilic carbonyl carbon and a terminal carbon-chlorine bond ripe for nucleophilic substitution.[1] This dual reactivity makes it an ideal starting point for constructing a diverse library of more complex molecules, including diarylheptanoids, a class of natural products known for a wide spectrum of biological effects.[1] The true potential of this compound lies not in its own activity, but in the pharmacological promise of its derivatives. By leveraging its structure, we can design and synthesize molecules analogous to well-established pharmacophores, such as chalcones, which are known to exhibit profound biological effects.[2][3] This guide will provide researchers and drug development professionals with a technical framework for unlocking this potential.
Synthetic Versatility and Derivative Pathways
The synthetic utility of this compound stems from its two distinct functional groups. The terminal chloro group is an excellent leaving group, enabling the introduction of various functionalities (amines, azides, thiols) via nucleophilic substitution.[1] Concurrently, the ketone's α-protons can be deprotonated to form an enolate, which can then react with aldehydes to create α,β-unsaturated ketones via Claisen-Schmidt or aldol condensation reactions.[4][5] This latter pathway is particularly significant as it leads to chalcone-like structures, which are renowned for their bioactivity.[6][7][8]
Caption: Synthetic pathways from this compound to potential bioactive derivatives.
Potential Anticancer and Cytotoxic Activities
A major avenue for the biological application of these derivatives is in oncology. The creation of an α,β-unsaturated ketone system transforms the scaffold into a chalcone analog, a class of compounds widely investigated for its cytotoxic properties.[7][9]
Proposed Mechanism of Action
The cytotoxic activity of chalcones is frequently attributed to the electrophilic nature of the β-carbon in the enone system. This site is susceptible to Michael addition by biological nucleophiles, particularly the thiol groups of cysteine residues within critical cellular proteins like tubulin, transcription factors, and various kinases.[4][9] This covalent modification can disrupt protein function, leading to cell cycle arrest, inhibition of angiogenesis, and induction of apoptosis. The aryl rings of the chalcone structure also play a crucial role in binding to target proteins, with substitutions on these rings significantly modulating potency.[9]
Caption: Mechanism of chalcone-induced cytotoxicity via Michael addition to protein thiols.
Data Summary: Cytotoxicity of Chalcone Analogs
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative chalcone derivatives against various cancer cell lines, demonstrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bis-Chalcones | Human breast cancer (MCF-7) | 5.2 - 15.8 | [10] |
| (E)-3,5-bis(benzylidene)-4-piperidones | Leukemia (CCRF-CEM) | < 10 | [9] |
| Isoxazole-Chalcones | Human colorectal carcinoma (HCT-116) | 4 - 8 | [7] |
| Thiophene-Chalcones | Human prostate cancer (PC-3) | 2.5 - 11.4 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Potential Antimicrobial and Antifungal Activities
Derivatives of this compound, especially chalcone analogs, are promising candidates for antimicrobial drug development.[3] They have demonstrated activity against a broad range of pathogens, including drug-resistant strains.[2][5]
Proposed Mechanism of Action
The antimicrobial action of chalcones is multifaceted. The core α,β-unsaturated ketone system is a key pharmacophore that can interfere with microbial processes.[8] Mechanisms may include:
-
Enzyme Inhibition: Similar to their cytotoxic effects, chalcones can inhibit essential microbial enzymes through covalent modification.
-
Membrane Disruption: The lipophilic nature of the molecule allows it to intercalate into the bacterial cell membrane, disrupting its integrity and function.
-
Biofilm Inhibition: Some derivatives have been shown to prevent the formation of bacterial biofilms, which are critical for chronic infections and antibiotic resistance.[10] The specific substitutions on the aryl rings heavily influence the spectrum and potency of antimicrobial activity.[3][7]
Data Summary: Antimicrobial Activity of Chalcone Analogs
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Bis-Chalcones | Escherichia coli | 57.6 | [10] |
| Bis-Chalcones | Staphylococcus aureus | 22.5 (Zone of Inhibition, mm) | [10] |
| Isoxazole-Chalcones | S. aureus | 1 - 4 | [7] |
| Thiophene-Chalcones | Candida albicans (Fluconazole-resistant) | 15.6 - 31.2 | [11] |
| Heterocyclic Chalcones | S. aureus (MRSA) | 16 - 32 | [5] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To find the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom microplates
-
Test compound stock solution (in DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Plate Preparation: Add 50 µL of broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding 50 µL from the last column. This creates a range of concentrations in a final volume of 50 µL.
-
Control Wells: Prepare a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).
Potential Anti-inflammatory Activities
The phenyl-ketone structure is a feature found in various anti-inflammatory agents.[12][13] Derivatives of this compound could therefore be developed as novel anti-inflammatory drugs.
Proposed Mechanism of Action
The potential anti-inflammatory effects can be mediated through several pathways:
-
COX Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. Phenyl-containing compounds have shown inhibitory effects on COX-1 and COX-2.[13]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Some ketone-containing compounds and their metabolites have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines.[14]
-
Keto-Enol Tautomerism: The equilibrium between keto and enol forms can be crucial for biological activity. Some NSAIDs, like Piroxicam, exist as tautomers, and it is believed that a specific form is responsible for the therapeutic effect by fitting into the active site of target enzymes.[15][16] Derivatives of this compound could exhibit similar tautomerism, influencing their anti-inflammatory potential.
Caption: Potential inhibition of the NF-κB inflammatory pathway by a phenylheptane derivative.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Objective: To quantify the anti-inflammatory potential of a test compound by measuring its effect on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
LPS (from E. coli)
-
Test compound stock solution (in DMSO)
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the NaNO₂ solution.
-
Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the vehicle control. Note: A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed NO reduction is not due to cell death.
Conclusion and Future Directions
This compound represents a promising and under-explored starting point for the synthesis of novel therapeutic agents. The chemical versatility of this scaffold allows for the straightforward generation of derivatives, particularly α,β-unsaturated ketones, which are structurally analogous to compounds with well-documented anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships suggest that modifications to the aryl ring and the heptane chain can fine-tune potency and selectivity.[17]
Future research should focus on:
-
Library Synthesis: Synthesizing a focused library of derivatives by modifying both the phenyl ring and the terminal end of the heptane chain.
-
High-Throughput Screening: Screening this library against diverse panels of cancer cell lines, pathogenic microbes (including resistant strains), and in cellular models of inflammation.
-
Mechanistic Studies: For lead compounds, identifying specific molecular targets and elucidating the precise mechanisms of action to guide further optimization.
By leveraging the foundational knowledge of related chemical classes, researchers can strategically exploit the synthetic potential of this compound to develop the next generation of targeted therapies.
References
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Al-Hadiya, B. H. (2016). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Salahi, R., et al. (2022). Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. Molecules. Available at: [Link]
-
Bag, S., et al. (2008). Synthesis and Biological Evaluation of alpha, beta-unsaturated ketone as Potential Antifungal Agents. Medicinal Chemistry Research. Available at: [Link]
-
Kumar, A., et al. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Journal of Pharma Insights and Research. Available at: [Link]
-
da Silva, A. B., et al. (2014). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules. Available at: [Link]
-
Gomha, S. M., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules. Available at: [Link]
-
Bag, S., et al. (2008). Synthesis and biological evaluation of α, β-unsaturated ketone as potential antifungal agents. Medicinal Chemistry Research. Available at: [Link]
-
Bitencourt, H. R., et al. (2020). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development. Available at: [Link]
-
Anonymous. (2024). Synthesis and antimicrobial activity of novel chalcone derivative. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
de Oliveira, A. B., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules. Available at: [Link]
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Pinto, A., et al. (2018). Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. Antioxidants. Available at: [Link]
-
Liu, J.-Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Cerchiaro, G., & Ferreira, A. M. D. C. (2025). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]
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Cerchiaro, G., & Ferreira, A. M. D. C. (2025). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]
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Liu, J.-Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Cerchiaro, G., & Ferreira, A. M. D. C. (2025). Keto-enol tautomerism in the development of new drugs. OUCI. Available at: [Link]
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Ketone-IQ. (2022). The SCIENCE Behind Ketones Anti-Inflammatory Response. YouTube. Available at: [Link]
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Fu, G., et al. (2022). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules. Available at: [Link]
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Wang, L., et al. (2019). Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted -1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Cheok, C. Y., et al. (2025). Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities. Food Science & Nutrition. Available at: [Link]
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electrophilic and nucleophilic character of 7-Chloro-1-oxo-1-phenylheptane
An In-depth Technical Guide to the Electrophilic and Nucleophilic Character of 7-Chloro-1-oxo-1-phenylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic molecule that holds significant potential as a versatile building block in synthetic organic chemistry. Its structure, featuring a phenyl ketone and a terminal alkyl chloride, provides two distinct reactive sites. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including diarylheptanoids, which are known for their diverse biological activities.[1] This guide provides an in-depth analysis of the , exploring the reactivity of its key functional groups and the potential for both intermolecular and intramolecular reactions.
Electrophilic Character
The electrophilic nature of this compound is centered on two key carbon atoms: the carbonyl carbon and the carbon atom bonded to the chlorine.
The Carbonyl Carbon: A Prime Electrophilic Site
The carbonyl group (C=O) is inherently polar due to the higher electronegativity of the oxygen atom compared to the carbon atom.[2][3] This polarization results in a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles.[3][4][5]
The general mechanism for nucleophilic addition to the carbonyl group is depicted below:
Figure 2: The Sₙ2 mechanism at the C7 carbon.
The Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is less likely for this primary alkyl halide due to the instability of primary carbocations. [6] This electrophilic site allows for the introduction of a variety of functional groups at the end of the heptane chain through reactions with nucleophiles such as:
-
Amines (R-NH₂)
-
Azides (N₃⁻)
-
Thiols (R-SH)
-
Cyanide (CN⁻)
Nucleophilic Character
While this compound is predominantly discussed in terms of its electrophilic sites, it also possesses nucleophilic character, primarily at the carbonyl oxygen and through the formation of an enolate.
The Carbonyl Oxygen: A Site of Nucleophilicity
The lone pairs of electrons on the carbonyl oxygen atom give it a nucleophilic and basic character. [2][3][4]In the presence of an acid, the carbonyl oxygen can be protonated, forming a resonance-stabilized cation. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
Figure 3: Protonation of the carbonyl oxygen.
Enolate Formation and Nucleophilicity
The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-hydrogens at C2 and C6) are acidic (pKa ≈ 19-20). In the presence of a suitable base, an α-hydrogen can be removed to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.
Figure 4: Formation and resonance of an enolate ion.
The nucleophilic α-carbon of the enolate can participate in a variety of reactions, including:
-
Alkylation: Reaction with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position.
-
Aldol Condensation: Reaction with another carbonyl compound to form a β-hydroxy ketone or an α,β-unsaturated ketone.
Intramolecular Reactivity: The Potential for Cyclization
The presence of both an electrophilic center (the C7 carbon) and a potential nucleophilic center (the enolate that can be formed at C6) within the same molecule opens up the possibility of intramolecular reactions. Specifically, this compound can undergo an intramolecular Sₙ2 reaction to form a seven-membered ring.
In this reaction, a base would first deprotonate the C6 position to form the enolate. The resulting nucleophilic α-carbon would then attack the electrophilic C7 carbon, displacing the chloride ion and forming a cyclic ketone.
Figure 5: Proposed intramolecular cyclization of this compound.
The feasibility of this intramolecular cyclization would depend on several factors, including the choice of base, solvent, and reaction temperature. These conditions would need to be carefully controlled to favor the intramolecular pathway over competing intermolecular reactions.
Experimental Protocol: Intramolecular Cyclization of this compound
The following is a representative protocol for the intramolecular cyclization of this compound. This protocol is based on general procedures for intramolecular alkylation of ketones and should be optimized for this specific substrate.
Objective: To synthesize 2-phenylcycloheptanone via intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
Procedure:
-
Preparation: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing the NaH three times with anhydrous THF under a nitrogen atmosphere.
-
Reaction Setup: Anhydrous THF (100 mL) is added to the flask containing the washed NaH. The suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise to the stirred NaH suspension over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-phenylcycloheptanone.
Data Summary
| Feature | Description |
| Electrophilic Centers | Carbonyl carbon (C1), Chlorinated carbon (C7) |
| Nucleophilic Centers | Carbonyl oxygen, α-carbon (via enolate at C2 and C6) |
| Primary Reaction at C1 | Nucleophilic addition |
| Primary Reaction at C7 | Sₙ2 Nucleophilic substitution |
| Key Intermediate | Enolate ion |
| Potential Intramolecular Reaction | Cyclization to form a seven-membered ring |
Conclusion
This compound is a molecule with a rich and varied chemical reactivity profile, stemming from the presence of both strong electrophilic centers and latent nucleophilic capabilities. The interplay between the phenyl ketone and the terminal alkyl chloride moieties allows for a diverse range of synthetic transformations. A thorough understanding of its electrophilic and nucleophilic character is crucial for harnessing its full potential as a strategic building block in the design and synthesis of complex organic molecules for applications in drug discovery and materials science. The potential for intramolecular cyclization further enhances its utility, providing a pathway to cyclic structures that are prevalent in many natural products and pharmaceutically active compounds.
References
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Wikipedia. Ketone. [Link]
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Quora. Are aldehyde and ketones electrophile?. [Link]
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EBSCO. Ketones | Research Starters. [Link]
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Michigan State University Chemistry. Alkyl Halide Reactivity. [Link]
-
Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. [Link]
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The Lynchpin of Synthesis: A Technical Guide to 7-Chloro-1-oxo-1-phenylheptane as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available building blocks, 7-Chloro-1-oxo-1-phenylheptane emerges as a uniquely versatile scaffold, offering two distinct and orthogonally reactive functional groups. This guide provides an in-depth exploration of this powerful intermediate, detailing its synthesis, chemical properties, and its application in the construction of high-value compounds, particularly in the realm of medicinal chemistry. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the molecule's reactivity and potential.
Physicochemical Properties and Spectroscopic Data
This compound is a bifunctional molecule featuring a terminal primary alkyl chloride and an aromatic ketone. This unique arrangement of functional groups dictates its reactivity and utility in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 17734-41-7 | |
| Molecular Formula | C₁₃H₁₇ClO | |
| Molecular Weight | 224.73 g/mol | |
| Boiling Point | 352.6 ± 42.0 °C (Predicted) | |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | |
| InChIKey | IBUIBNBWCOAMTI-UHFFFAOYSA-N |
Synthesis of this compound: A Practical Approach
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the acyl chloride, facilitating the departure of the chloride ion and the generation of the resonance-stabilized acylium ion. The π-electrons of the aromatic ring then attack the acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, deprotonation of the sigma complex by a weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), restores the aromaticity of the ring and yields the desired ketone.
Caption: The reaction mechanism of Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocol for Friedel-Crafts Acylation
Materials:
-
Benzene (anhydrous)
-
7-Chloroheptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C in an ice-water bath.
-
Add a solution of 7-chloroheptanoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled suspension via the dropping funnel.
-
After the addition is complete, add a solution of anhydrous benzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
The Dual Reactivity of this compound: A Gateway to Diverse Molecular Scaffolds
The synthetic utility of this compound stems from the presence of two distinct reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the terminal chlorine. This allows for selective and sequential modifications, making it an ideal starting material for the synthesis of a wide range of compounds.
Caption: The dual reactivity of this compound at the ketone and chloro functional groups.
Transformations at the Carbonyl Group
The ketone functionality can undergo a variety of transformations, including reduction to a secondary alcohol, nucleophilic additions to form new carbon-carbon bonds, and enolate-mediated alpha-functionalization.
Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by column chromatography.
Transformations at the Terminal Chloro Group
The primary alkyl chloride is a good leaving group and is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide array of functional groups.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude azide can be purified by column chromatography.
Application in the Synthesis of Diarylheptanoids
Diarylheptanoids are a class of natural products that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is an excellent precursor for the synthesis of these valuable compounds, providing a seven-carbon chain with handles for the introduction of a second aryl group.
A common strategy involves the nucleophilic substitution of the terminal chlorine with a protected phenol, followed by deprotection and further functionalization or coupling reactions to introduce the second aryl moiety.
Caption: A generalized synthetic pathway for diarylheptanoids starting from this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The robust and scalable synthesis of this intermediate, coupled with its predictable reactivity, makes it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, will undoubtedly facilitate the development of novel and efficient synthetic routes to important molecular targets.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Methodological & Application
Synthesis of 7-Chloro-1-oxo-1-phenylheptane via Friedel-Crafts Acylation
<APPLICATION NOTES & PROTOCOLS >
Abstract
This document provides a comprehensive guide for the synthesis of 7-Chloro-1-oxo-1-phenylheptane, a valuable synthetic intermediate. The methodology centers on the Friedel-Crafts acylation, a robust and fundamental reaction in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] These application notes offer a detailed exploration of the reaction mechanism, key experimental parameters, and a step-by-step protocol suitable for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol has been designed to be self-validating, with explanations for each procedural choice to ensure both safety and reproducibility.
Introduction: The Significance of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic nucleus.[1][4][5] This reaction is pivotal for the synthesis of aryl ketones, which are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[2][3][6] The synthesis of this compound via this method yields a bifunctional molecule with a terminal chloro group and a ketone, making it a versatile precursor for further chemical transformations.
A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution.[7][8] Furthermore, the acylium ion intermediate is resonance-stabilized, which circumvents the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[7][9][10]
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. A thorough understanding of this process is critical for optimizing reaction conditions and troubleshooting.
-
Generation of the Acylium Ion: The reaction is initiated by the interaction of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with the acylating agent, 7-chloroheptanoyl chloride.[1][9] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[7][9]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the acylium ion.[1][9] This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[2][9]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the arenium ion.[2][11] This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[1][11]
However, it is crucial to note that the ketone product can form a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[11] This complex is subsequently hydrolyzed during the aqueous work-up.[11][12]
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Sigma-Aldrich | Handle in a fume hood, as it is moisture-sensitive and corrosive.[13][14] |
| Benzene | Anhydrous, ≥99.8% | Fisher Scientific | Carcinogenic; handle with extreme care in a well-ventilated fume hood. |
| 7-Chloroheptanoyl chloride | ≥97% | TCI Chemicals | Corrosive and lachrymatory; handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR | Use as a solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Corrosive; use for work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | --- | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | --- | For drying the organic phase. |
| Crushed Ice | --- | --- | For quenching the reaction. |
Equipment
-
Three-necked round-bottom flask (250 mL), flame-dried
-
Reflux condenser with a drying tube (CaCl₂)
-
Addition funnel, pressure-equalizing (125 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Step-by-Step Procedure
Reaction Setup:
-
Assemble the flame-dried three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing addition funnel. Ensure all joints are properly sealed.
-
Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
Reagent Addition:
-
In the addition funnel, prepare a solution of 7-chloroheptanoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Slowly add the 7-chloroheptanoyl chloride solution from the addition funnel to the stirred AlCl₃ slurry over 30-45 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[13][15]
-
After the addition is complete, add benzene (1.1 equivalents), dissolved in anhydrous DCM, dropwise from the addition funnel over 30 minutes, keeping the temperature below 10 °C.
Reaction and Monitoring:
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.
Work-up and Isolation:
-
Upon completion, cool the reaction mixture back to 0-5 °C in an ice bath.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Cautiously and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[2] This step quenches the reaction and decomposes the aluminum chloride-ketone complex.[2]
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Safety Precautions and Handling
-
Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a water-sensitive, corrosive solid that reacts violently with water to produce HCl gas.[14][16] It should be handled in a dry environment, such as a fume hood or glove box.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[14][17] In case of skin contact, brush off any solid and rinse with copious amounts of water.[14] For spills, cover with dry sand; do not use water.[14]
-
7-Chloroheptanoyl Chloride: This reagent is corrosive and a lachrymator. All handling should be performed in a well-ventilated fume hood with appropriate PPE.
-
Benzene: Benzene is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a fume hood.
-
General Precautions: The Friedel-Crafts acylation reaction is exothermic and should be performed with adequate cooling to control the reaction rate. The work-up procedure involves the quenching of a reactive mixture and should be done cautiously.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation provides an efficient and direct route for the synthesis of this compound. The protocol detailed in these application notes is robust and has been developed with a focus on scientific integrity and safety. By understanding the underlying mechanism and adhering to the procedural guidelines, researchers can reliably synthesize this valuable chemical intermediate for a wide range of applications in chemical research and development.
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-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Saskatoon Open Door Society. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(7), 596. [Link]
-
The Organic Chemistry Tutor. (2020, April 6). Friedel Crafts Acylation and Akylation [Video]. YouTube. [Link]
-
Clark, J. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
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Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
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Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
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Lab Alley. (2025, July 2). SAFETY DATA SHEET. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
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Learnbin. (2025, June 1). Friedel-Crafts Acylation Of Benzene. Retrieved from [Link]
-
Leah4sci. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]
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Movassaghi, M., & Schmidt, M. A. (2005). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 7(12), 2453–2456. [Link]
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Ishihara, K., & Yamamoto, H. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(19), 4483. [Link]
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The Organic Chemist. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube. [Link]
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Majumdar, S., & Panda, G. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(50), 28359–28400. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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Rowley, C. N., & Balskus, E. P. (2019). Biocatalytic Friedel‐Crafts Reactions. ChemCatChem, 11(24), 5963–5974. [Link]
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Li, J., & Wang, L. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Australian Journal of Chemistry, 60(1), 80. [Link]
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The Strategic Application of 7-Chloro-1-oxo-1-phenylheptane in Medicinal Chemistry: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 7-Chloro-1-oxo-1-phenylheptane in medicinal chemistry. We will explore its synthesis, versatile reactivity, and its role as a key building block for pharmacologically active compounds, with a particular focus on the synthesis of diarylheptanoid analogues and other potential therapeutic agents.
Introduction: A Bifunctional Scaffold for Drug Discovery
This compound is a versatile bifunctional building block that holds significant potential in the field of medicinal chemistry.[1] Its structure, featuring a phenyl ketone and a terminal alkyl chloride, presents two distinct reactive sites. This allows for selective and sequential chemical modifications, making it an ideal starting point for the synthesis of diverse molecular architectures. The seven-carbon aliphatic chain provides a flexible linker, crucial for optimizing the spatial orientation of pharmacophores to enhance binding to biological targets.
The primary applications of this compound lie in its utility as a precursor for more complex molecules, including diarylheptanoids, a class of natural products with a wide array of biological activities.[2][3] This guide will provide detailed protocols for the synthesis of the core scaffold and its subsequent derivatization, along with insights into the mechanistic basis of the biological activities of its derivatives.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]
Protocol 1: Friedel-Crafts Acylation
Objective: To synthesize this compound.
Materials:
-
Benzene (anhydrous)
-
7-Chloroheptanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice-water bath.
-
In the dropping funnel, prepare a solution of 7-chloroheptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 7-chloroheptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Diagram of the Synthesis Workflow:
Caption: Inhibition of the NF-κB pathway by diarylheptanoid derivatives.
Data Summary
The following table summarizes the potential applications and biological activities of derivatives synthesized from this compound, based on studies of closely related compounds.
| Derivative Class | Synthetic Transformation | Potential Biological Activity | Reference |
| Diarylheptanoids | Suzuki-Miyaura Coupling | Anti-inflammatory, Antioxidant, Anticancer | ,,[2] [5] |
| Diarylheptanols | Ketone Reduction | Anti-inflammatory, Cytotoxic | , [6] |
| Amino-heptanones | Nucleophilic Substitution | Diverse CNS, Antimicrobial, Anticancer activities | , [7] |
| Thiazole Derivatives | Cyclization with Thioamides | Antimicrobial, Antifungal, Antitumor | |
| Quinoxaline Derivatives | Condensation Reactions | Anticancer |
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its dual reactivity allows for the efficient construction of diverse molecular scaffolds, most notably diarylheptanoid analogs with potent anti-inflammatory properties. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this compound in the discovery and development of novel therapeutic agents.
References
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Cláudia, A., et al. (2021). Anti-inflammatory activity of naturally occuring diarylheptanoids - A review. PubMed. Available at: [Link]
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An, N., et al. (2016). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PubMed Central. Available at: [Link]
- Kim, J. H., & Surh, Y. J. (2001). Effects of naturally occurring diarylheptanoids on cyclooxygenase-2 expression and NF-κB activation in human breast epithelial cells. KoreaScience.
- García-Lafuente, A., et al. (2009). Curcumin and Health. MDPI.
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Lee, S. L., et al. (2005). Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs. PubMed. Available at: [Link]
-
An, N., et al. (2016). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PubMed Central. Available at: [Link]
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Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Jin, W. Y., et al. (2007). Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production. PubMed. Available at: [Link]
-
Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines. YouTube. Available at: [Link]
-
Asadipour, A., et al. (2017). A short synthesis of 7-amino alkoxy homoisoflavonoides. ResearchGate. Available at: [Link]
-
Laitonjam, W. (2011). A facile synthesis of 7-amino-1,3-diaryl-5-phenyl-2-thioxo-pyrano[2,3-d]pyrimidine-4(5H)-ones. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Synthesis of Bioactive Diarylheptanoids Utilizing 7-Chloro-1-oxo-1-phenylheptane
Introduction: The Therapeutic Promise of Diarylheptanoids and a Novel Synthetic Strategy
Diarylheptanoids represent a diverse class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] This structural motif is the foundation for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects, making them a privileged scaffold in drug discovery.[3][4][5] The most renowned member of this family is curcumin, the principal curcuminoid of turmeric (Curcuma longa), which has garnered significant attention for its potential therapeutic applications.[4][6][7]
The growing interest in diarylheptanoids necessitates the development of versatile and efficient synthetic routes to access both natural products and their novel analogues for structure-activity relationship (SAR) studies. Traditional syntheses can be complex and multi-stepped.[8] This guide introduces a strategic approach for the synthesis of linear diarylheptanoids, leveraging the bifunctional nature of 7-Chloro-1-oxo-1-phenylheptane as a versatile starting material. This precursor contains two key reactive sites: an electrophilic carbonyl carbon and a terminal carbon-chlorine bond, allowing for sequential and controlled modifications to build the diarylheptanoid backbone.[9]
This document provides a detailed protocol for the synthesis of a model diarylheptanoid, elucidates the rationale behind the experimental choices, and presents the necessary data for researchers in medicinal chemistry and drug development.
Strategic Overview: A Modular Approach to Diarylheptanoid Synthesis
The synthetic strategy is designed to be modular, allowing for the introduction of diverse aromatic systems. The core concept involves a two-stage process:
-
Introduction of the Second Aryl Moiety: The terminal chloro group of this compound serves as a handle for a nucleophilic substitution or coupling reaction to introduce the second aryl group.
-
Modification of the Heptane Chain: The ketone functionality within the heptane chain can be subsequently modified (e.g., reduction, aldol condensation) to generate a variety of diarylheptanoid structures.
This approach offers a convergent and flexible pathway to a library of diarylheptanoid analogues.
Experimental Protocols
Part 1: Synthesis of the Precursor this compound
The starting material can be efficiently synthesized via a Friedel-Crafts acylation reaction.[9]
Reaction Scheme:
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Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 7-Chloro-1-oxo-1-phenylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Bifunctional Building Block
7-Chloro-1-oxo-1-phenylheptane stands as a versatile bifunctional molecule in the landscape of organic synthesis. Its architecture, featuring a phenyl ketone and a terminal primary alkyl chloride, offers two distinct and orthogonal sites for chemical modification.[1] The electrophilic nature of the carbonyl group allows for a host of addition and condensation reactions, while the primary chloride provides a classic handle for nucleophilic substitution. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including linear diarylheptanoids, which are a class of natural products exhibiting a range of biological activities.[1] This document provides a detailed guide to leveraging the reactivity of the chloro-terminus through nucleophilic substitution, offering both the theoretical underpinnings and practical, step-by-step protocols for key transformations.
Guiding Principles: The SN2 Trajectory at a Primary Carbon
The terminal carbon atom bonded to the chlorine in this compound is a primary carbon. Consequently, nucleophilic substitution at this position predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] Understanding the tenets of the SN2 reaction is paramount to designing successful and efficient synthetic protocols.
Key Mechanistic Features:
-
Concerted Mechanism: The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[3]
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[3]
-
Dependence on Both Reactants: The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.
-
Solvent Effects: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN), are ideal for SN2 reactions.[4][5] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.
Caption: Generalized SN2 reaction pathway for this compound.
Protocol I: Synthesis of 7-Azido-1-oxo-1-phenylheptane
The introduction of an azide moiety is a synthetically powerful transformation. The azide group can serve as a precursor to a primary amine via reduction or can participate in "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition. The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions.[6]
Reaction Scheme:
Caption: Synthesis of 7-Azido-1-oxo-1-phenylheptane.
Experimental Protocol:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO (approximately 5-10 mL per gram of substrate).
-
Addition of Nucleophile: To the stirred solution, add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMSO used).
-
Extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-Azido-1-oxo-1-phenylheptane as a colorless or pale yellow oil.
| Parameter | Value |
| Molar Ratio (Substrate:NaN₃) | 1 : 1.5 |
| Solvent | Anhydrous DMSO |
| Temperature | 60-70 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 85-95% |
Characterization of 7-Azido-1-oxo-1-phenylheptane:
-
IR (Infrared Spectroscopy): A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration. A strong absorption around 1685 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the phenyl ketone.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a triplet at approximately 3.3 ppm corresponding to the two protons on the carbon adjacent to the azide group. The aromatic protons will appear in the range of 7.4-8.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A peak around 51 ppm is indicative of the carbon atom attached to the azide group. The carbonyl carbon will appear downfield, typically around 200 ppm.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Protocol II: Synthesis of 7-Amino-1-oxo-1-phenylheptane Hydrochloride
Primary amines are crucial functional groups in pharmaceuticals and bioactive molecules. A common and efficient method for the synthesis of primary amines is the reduction of azides. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation.[1][7] Alternatively, lithium aluminum hydride (LiAlH₄) can be used for the reduction.[6][8][9] The resulting free amine is often converted to its hydrochloride salt for improved stability and handling.
Reaction Scheme:
Caption: Two-step synthesis of 7-Amino-1-oxo-1-phenylheptane Hydrochloride.
Experimental Protocol (Catalytic Hydrogenation):
Materials:
-
7-Azido-1-oxo-1-phenylheptane
-
10% Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Hydrochloric acid (HCl) solution in diethyl ether (e.g., 2 M)
-
Round-bottom flask
-
Magnetic stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve 7-Azido-1-oxo-1-phenylheptane (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-Amino-1-oxo-1-phenylheptane.
-
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
| Parameter | Value |
| Catalyst | 10% Pd/C (5-10 mol%) |
| Solvent | Ethanol or Methanol |
| Hydrogen Source | H₂ balloon or hydrogenation apparatus |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Expected Yield | >90% |
Characterization of 7-Amino-1-oxo-1-phenylheptane Hydrochloride:
-
IR (Infrared Spectroscopy): The characteristic azide peak at ~2100 cm⁻¹ will be absent. A broad absorption in the range of 2500-3000 cm⁻¹ is indicative of the ammonium (N-H) stretches in the hydrochloride salt. The carbonyl (C=O) peak will remain around 1685 cm⁻¹.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The triplet corresponding to the protons adjacent to the nitrogen will shift downfield to approximately 3.0 ppm and will likely show coupling to the ammonium protons. A broad singlet corresponding to the -NH₃⁺ protons will be observed.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon adjacent to the amino group will appear around 40 ppm.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak for the free amine (the hydrochloride salt will dissociate in the mass spectrometer).
Troubleshooting and Considerations
-
Incomplete Reaction: If TLC analysis shows the presence of starting material, consider increasing the reaction time, temperature (for the azide substitution), or the amount of nucleophile/catalyst.
-
Side Reactions with Amines: When using primary amines as nucleophiles directly on this compound, there is a risk of over-alkylation to form secondary and tertiary amines.[10] To favor mono-alkylation, a large excess of the amine nucleophile can be used.
-
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Hydrogen gas is flammable; ensure there are no ignition sources in the vicinity during hydrogenation.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of a variety of functionalized long-chain molecules. The protocols detailed herein for the introduction of azide and primary amine functionalities via SN2 reactions provide a solid foundation for researchers to build upon. Careful attention to reaction conditions and purification techniques will ensure high yields and purity of the desired products, opening avenues for further synthetic elaborations in drug discovery and materials science.
References
-
University of Calgary. (n.d.). Ch22: RN3 to RNH2. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]
-
TMP Chem. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, July 16). Preparing an amine from an azide. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 23.17: 23.5 Synthesis of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
LGM. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link]
-
ResearchGate. (2014, November 26). How can we convert a linear azide into an amine?. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]
-
ACS Publications. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Proposed mechanistic sequence for nucleophilic substitution of primary amines 1 or 5 with alkyl halides 2. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2017, September 13). A short synthesis of 7-amino alkoxy homoisoflavonoides. Retrieved from [Link]
-
Scribd. (n.d.). SN1 and SN2 Reactions of Alkyl Halides. Retrieved from [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 17). By which mechanism would azide react with alcohols or alkyl halides?. Retrieved from [Link]
-
Reddit. (2024, April 8). Can someone explain what the DMSO does in this Sn2 rxn. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. Retrieved from [Link]
-
Quora. (2024, February 14). How is DMSO (dimethyl sulfoxide) used as a substitute for water in organic synthesis, particularly in SN1 or SN2 reactions?. Retrieved from [Link]
-
Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Retrieved from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Retrieved from [Link]
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Application Notes & Protocols for the Analytical Determination of 7-Chloro-1-oxo-1-phenylheptane
Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the determination of 7-Chloro-1-oxo-1-phenylheptane, a key intermediate in synthetic organic chemistry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and adherence to established validation principles. This document offers detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside foundational principles of spectroscopic characterization (FTIR, NMR) and method validation in accordance with ICH guidelines.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 17734-41-7) is a bifunctional molecule featuring a terminal alkyl chloride and an aromatic ketone.[1][2] This structure makes it a versatile building block in the synthesis of more complex molecules, including diarylheptanoids, which are a class of natural products with a wide range of biological activities.[3] Given its role as a synthetic intermediate, the purity and accurate quantification of this compound are paramount to ensure the desired yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or fine chemical.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters. By understanding the "why," researchers can better adapt and troubleshoot these methods for their specific applications. The core of this document is built upon the principles of analytical method validation, ensuring that the presented protocols are self-validating systems that deliver trustworthy and reproducible results.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇ClO | [1][4] |
| Molecular Weight | 224.72 g/mol | [1][4] |
| CAS Number | 17734-41-7 | [1][2] |
| Appearance | Predicted: Solid or liquid | - |
| Boiling Point | Predicted: ~330-350 °C at 760 mmHg | [3] (by analogy) |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane) | General chemical knowledge |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the initial identification and structural confirmation of this compound.
FTIR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. For this compound, the IR spectrum is dominated by the strong absorption of the carbonyl (C=O) group.
-
Expected Absorptions:
-
~1685 cm⁻¹ (strong): C=O stretching vibration of the aromatic ketone. The conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[5][6][7]
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the heptyl chain.
-
~1600, 1450 cm⁻¹ (medium-weak): Aromatic C=C ring stretching.
-
~750-690 cm⁻¹ (strong): C-Cl stretching vibration.
-
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR (predicted, CDCl₃):
-
~7.95-7.40 ppm (m, 5H): Protons of the phenyl group.
-
~3.55 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).
-
~2.95 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂CO-).
-
~1.80-1.30 ppm (m, 8H): Remaining methylene protons of the heptyl chain.
-
-
¹³C NMR (predicted, CDCl₃):
-
~200.0 ppm: Carbonyl carbon (C=O).[8]
-
~137.0 ppm: Quaternary carbon of the phenyl ring attached to the carbonyl group.
-
~133.0-128.0 ppm: Remaining aromatic carbons.
-
~45.0 ppm: Carbon bearing the chlorine atom (-CH₂Cl).
-
~38.5 ppm: Carbon adjacent to the carbonyl group (-CH₂CO-).
-
~32.0, 28.5, 26.5, 24.0 ppm: Remaining aliphatic carbons.
-
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural elucidation and is the basis for quantitative analysis by GC-MS.
-
Molecular Ion: The key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. An M+ peak at m/z 224 and an M+2 peak at m/z 226 with an intensity ratio of approximately 3:1 is expected, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3]
-
Key Fragments (Electron Ionization):
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the gold standard for separating this compound from impurities, starting materials, and by-products, as well as for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and robust technique for the analysis of non-volatile compounds like aromatic ketones. A reversed-phase method is most suitable.
-
Reversed-Phase (RP) Chromatography: this compound is a moderately non-polar compound, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
C18 Column: Provides excellent hydrophobic interactions with the analyte, leading to good retention and resolution.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A gradient elution is chosen to ensure that both more and less polar impurities can be eluted and resolved within a reasonable timeframe.
-
UV Detection: The phenyl ketone chromophore in the molecule exhibits strong UV absorbance, making UV detection at a wavelength around 254 nm highly sensitive and selective.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of ~100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration using acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent clogging of the HPLC system.[1][2][10]
-
-
Quantification: Use an external standard method, creating a calibration curve with at least five concentration levels to demonstrate linearity.
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be < 1.5.
dot
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds like this compound. It provides both quantitative data and structural confirmation.
-
GC Separation: The compound is sufficiently volatile and thermally stable for gas chromatography.
-
Non-polar Capillary Column (e.g., DB-5ms): A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column that provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points.
-
Splitless Injection: Used for trace analysis to ensure maximum transfer of the analyte onto the column, enhancing sensitivity.
-
Electron Ionization (EI): A standard, robust ionization technique that creates reproducible fragmentation patterns, allowing for library matching and structural confirmation.
-
Selected Ion Monitoring (SIM): For quantification, monitoring specific, characteristic ions (e.g., m/z 105, 224, 226) instead of the full scan range dramatically increases sensitivity and reduces interference from matrix components.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan (for identification): m/z 40-400.
-
SIM (for quantification): Monitor ions m/z 105 (quantifier), 224, and 226 (qualifiers).
-
-
-
Sample Preparation:
-
Prepare standard and sample solutions in a volatile solvent like dichloromethane or ethyl acetate at concentrations ranging from 1-100 µg/mL.
-
Ensure samples are free of non-volatile residues. If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample.[3][11]
-
dot
Sources
- 1. organomation.com [organomation.com]
- 2. torontech.com [torontech.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 9. fiveable.me [fiveable.me]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. researchgate.net [researchgate.net]
safe handling and storage procedures for 7-Chloro-1-oxo-1-phenylheptane
Introduction
7-Chloro-1-oxo-1-phenylheptane is a bifunctional organic molecule featuring a terminal alkyl chloride and an aromatic ketone.[1] Its structure makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules, such as diarylheptanoids, which are a class of natural products with a range of biological activities.[1] The presence of two distinct reactive sites—the electrophilic carbonyl carbon and the terminal carbon attached to the chlorine—allows for selective chemical modifications.[1] This document provides detailed procedures and safety guidance for the handling and storage of this compound to ensure the safety of laboratory personnel and maintain the integrity of the chemical.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇ClO | [3] |
| Molecular Weight | 224.72 g/mol | [3] |
| CAS Number | 17734-41-7 | [2][3][4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Vapor Pressure | 0.000125 mmHg at 25°C | [2] |
| Known Hazards | Irritant | [4] |
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of an alkyl chloride and a ketone functional group, and its classification as an irritant, a cautious approach to handling is warranted. The primary hazards are associated with skin and eye irritation, and potential, though unquantified, toxicity upon inhalation or ingestion.
Identified Hazards
-
Skin and Eye Irritation: Direct contact may cause irritation.[4] Prolonged contact with similar chlorinated compounds can defat the skin, leading to dermatitis.[5]
-
Inhalation: Vapors may cause respiratory tract irritation.[5] Overexposure to chlorinated organic vapors can lead to symptoms like light-headedness and impaired coordination.[6]
-
Ingestion: May be harmful if swallowed.[5]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[5] Contact with alkali metals, pure oxygen, or high-temperature sources can induce thermal decomposition, potentially releasing irritating and corrosive hydrogen chloride (HCl) gas.[6]
Recommended Personal Protective Equipment (PPE)
The following diagram outlines the mandatory PPE for handling this compound.
Caption: Mandatory PPE for handling this compound.
Handling Procedures and Engineering Controls
Proper handling techniques are crucial to minimize exposure and prevent accidents.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood. This is to control exposure to vapors.[6]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.
Standard Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and reagents are present and the fume hood sash is at the appropriate height.
-
Personal Protective Equipment: Don all required PPE as detailed in Section 2.2.
-
Aliquotting and Transfer: Use appropriate tools (e.g., gastight syringes, cannulas) for transferring the compound to minimize aerosol generation. Avoid pouring, which can cause splashing.
-
Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with an appropriate bubbler or vent. Keep incompatible materials, especially strong bases and oxidizers, away from the reaction setup.[5]
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Dispose of contaminated materials as hazardous waste. Wash hands and forearms thoroughly with soap and water.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure and further contamination.
Spill Response Protocol
Caption: Step-by-step spill response workflow.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Storage Procedures
Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated place.[5] Storage in a dedicated corrosives or toxics cabinet is recommended, depending on institutional protocols.[8] Do not store on wooden shelves.[8]
-
Temperature: Avoid high temperatures and direct sunlight. While specific temperature requirements are not published, storage in a standard laboratory refrigerator (2-8°C) is a prudent measure, especially for long-term storage to minimize potential degradation.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[5]
Chemical Incompatibility
Segregation from incompatible materials is a critical safety measure.[9]
| Incompatible Material Classes | Rationale for Segregation | Storage Recommendation |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions. | Store in separate, dedicated cabinets. |
| Strong Bases | Can promote dehydrochlorination or other decomposition reactions.[5] | Store in separate cabinets, preferably a dedicated bases cabinet.[8] |
| Reactive Metals (e.g., Aluminum, Magnesium, Zinc) | Chlorinated organics can be corrosive to certain metals like aluminum, magnesium, and their alloys.[6] | Do not store in containers made of these materials. |
| Acids | While not explicitly stated, general best practice is to segregate organics from strong acids.[8] | Store separately, using secondary containment if in the same cabinet is unavoidable.[9] |
References
-
CHLORINATED ORGANICS HANDBOOK | OxyChem. (n.d.). Retrieved from [Link]
-
This compound | C13H17ClO | CID 3736417 - PubChem. (n.d.). Retrieved from [Link]
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016, May 23). Retrieved from [Link]
- Chemical Storage Guidelines. (n.d.). Retrieved from University of California, Santa Cruz.
- Chemical Storage Guidelines - Environmental Health and Safety. (n.d.).
-
Safety Data Sheet: Acetophenone - Carl ROTH. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. oxychem.com [oxychem.com]
- 7. carlroth.com [carlroth.com]
- 8. wcu.edu [wcu.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Application Note: Synthesis of Novel 4-Phenyl-5-(5-chloropentyl)thiazole Derivatives via Hantzsch Condensation
Abstract
This technical guide provides a comprehensive protocol for the synthesis of novel thiazole derivatives using 7-chloro-1-oxo-1-phenylheptane as a key ω-haloketone precursor. Thiazole rings are pivotal structural motifs in medicinal chemistry, found in numerous FDA-approved drugs.[1] This document details the application of the classic Hantzsch thiazole synthesis, a reliable and high-yielding method, to this specific substrate.[2][3] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, outline characterization techniques, and offer field-proven troubleshooting advice. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking to generate novel thiazole-based compounds with potential biological activity.
Introduction and Scientific Rationale
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of pharmaceutical development.[1][4] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[4][5][6][7] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and versatile methods for constructing the thiazole ring.[3] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3][8]
This application note specifically addresses the use of this compound, a bifunctional molecule featuring a ketone and a terminal alkyl chloride.[9] This structure is particularly advantageous as it allows for the formation of a thiazole ring with a pendant chloropentyl chain at the 5-position. This reactive "handle" provides a site for subsequent nucleophilic substitution, enabling the creation of diverse molecular libraries from a single thiazole scaffold, a crucial strategy in modern drug discovery.
The core of this protocol relies on the reaction between the α-brominated form of this compound and a selected thioamide (e.g., thioacetamide) to yield the target thiazole. The initial bromination occurs at the carbon adjacent to the carbonyl group, creating the necessary α-haloketone intermediate for the Hantzsch condensation.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step pathway.[2][10] The aromaticity of the final thiazole ring provides a strong thermodynamic driving force for the reaction.[11]
-
Nucleophilic Attack (SN2 Reaction): The synthesis begins with the nucleophilic sulfur atom of the thioamide attacking the α-halocarbon of the ketone.[10][11] This forms an S-alkylated intermediate.
-
Tautomerization & Cyclization: Following a tautomerization step, the nitrogen atom of the intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[2][10] This key step forms the five-membered heterocyclic ring.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form a double bond, leading to a thiazolinium salt intermediate.
-
Final Product Formation: A final deprotonation step yields the neutral, aromatic thiazole ring.[11]
Experimental Protocols
This section provides a two-part protocol: the synthesis of the α-haloketone intermediate and the subsequent Hantzsch cyclization.
Part A: Synthesis of 2-Bromo-7-chloro-1-phenylheptan-1-one
Materials:
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly, add a solution of bromine (1.05 eq) in DCM dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-7-chloro-1-phenylheptan-1-one, which can often be used in the next step without further purification.
Part B: Hantzsch Synthesis of 2-Methyl-4-phenyl-5-(5-chloropentyl)thiazole
Materials:
-
2-Bromo-7-chloro-1-phenylheptan-1-one (from Part A)
-
Thioacetamide
-
Ethanol (EtOH)
-
5% Aqueous sodium carbonate (Na₂CO₃) solution[2]
Protocol Summary Table:
| Reagent/Component | Molar Eq. | Amount (for 10 mmol scale) | Purpose |
| 2-Bromo-7-chloro-1-phenylheptan-1-one | 1.0 | ~3.04 g | Haloketone Substrate |
| Thioacetamide | 1.2 | ~1.08 g | Thioamide Source |
| Ethanol (EtOH) | - | 25 mL | Solvent |
| 5% Na₂CO₃ (aq) | - | 50 mL | Neutralization/Workup |
Procedure:
-
Combine the crude 2-bromo-7-chloro-1-phenylheptan-1-one (1.0 eq) and thioacetamide (1.2 eq) in a round-bottom flask.[11]
-
Add ethanol and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 2-3 hours. Monitor the reaction progress using TLC.
-
Upon completion, remove the flask from heat and allow the solution to cool to room temperature.[2]
-
Pour the reaction mixture into a beaker containing 5% aqueous Na₂CO₃ solution to neutralize the HBr salt formed during the reaction and precipitate the product.[2][11]
-
Stir the resulting suspension for 15-20 minutes.
-
Collect the solid precipitate by vacuum filtration through a Büchner funnel.[2]
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Air-dry the collected solid product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall experimental process, from starting materials to the final purified product.
Caption: Workflow for the synthesis of the target thiazole derivative.
Characterization of the Final Product
The identity and purity of the synthesized 2-methyl-4-phenyl-5-(5-chloropentyl)thiazole should be confirmed using standard analytical techniques.
Expected Characterization Data:
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl group), thiazole proton, aliphatic chain protons (CH₂, CH₃), and the terminal chloromethylene (CH₂Cl) protons. |
| ¹³C NMR | Resonances for aromatic, thiazole, and aliphatic carbons. |
| Mass Spec (MS) | Molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight (C₁₅H₁₈ClNS). Isotopic pattern for chlorine should be visible. |
| TLC | A single spot indicating a pure compound, with an Rf value different from the starting materials.[2] |
| Melting Point | A sharp melting range, indicating the purity of the crystalline solid.[2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete bromination; Inactive thioacetamide; Insufficient reflux time/temp. | Ensure complete consumption of starting ketone in Part A via TLC. Use fresh, high-purity thioacetamide. Ensure the reaction reaches and maintains reflux temperature for the specified time. |
| Multiple Spots on TLC | Incomplete reaction; Side product formation. | Increase reflux time. If side products persist, purify the crude product using column chromatography. |
| Product is Oily/Gummy | Impurities present; Product has a low melting point. | Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. If unsuccessful, purify via column chromatography. |
| Difficulty in Precipitation | Product is soluble in the workup mixture. | Cool the neutralized mixture in an ice bath to decrease solubility. If precipitation is still poor, extract the product with an organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate. |
Conclusion
This application note demonstrates a reliable and adaptable protocol for the synthesis of 4-phenyl-5-(5-chloropentyl)thiazole derivatives using this compound. By leveraging the classic Hantzsch synthesis, researchers can efficiently generate a versatile thiazole scaffold. The terminal chloro- group on the alkyl chain serves as a valuable functional handle for further chemical elaboration, opening avenues for the development of novel compounds with significant potential in medicinal chemistry and drug discovery.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
YouTube. Synthesis of Thiazoles. Available at: [Link]
-
Centurion University of Technology and Management. Thiazole. Available at: [Link]
-
Bohrium. Review of the Synthesis and Biological Activity of Thiazoles. Available at: [Link]
-
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available at: [Link]
-
R Discovery. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
-
YouTube. Hantzsch Thiazole Synthesis - Laboratory Experiment. Available at: [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]
-
National Center for Biotechnology Information. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available at: [Link]
-
ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]
-
SpringerLink. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available at: [Link]
-
Organic Chemistry Portal. Thiazole Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of thiazole derivatives by α-halogenation of β-keto esters, followed by cyclization with thiourea. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-1-oxo-1-phenylheptane
Welcome to the technical support resource for the synthesis of 7-Chloro-1-oxo-1-phenylheptane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile bifunctional molecule. As a key building block, its efficient synthesis is crucial for multi-step preparations of more complex targets, such as diarylheptanoids.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: The reaction shows very low or no conversion of starting materials (benzene and 7-chloroheptanoyl chloride).
Potential Causes and Solutions:
-
Cause 1: Inactive Lewis Acid Catalyst. The most common method for this synthesis is the Friedel-Crafts acylation, which relies on a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3] AlCl₃ is extremely hygroscopic and reacts violently with water. Moisture in the reaction flask, solvents, or on the surface of the AlCl₃ itself will deactivate the catalyst by converting it to aluminum hydroxide, halting the reaction.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., overnight at 120°C) and cooled in a desiccator immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle that has been stored in a desiccator. Solvents, such as dichloromethane (DCM) or benzene, must be anhydrous.[4] It is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]
-
-
Cause 2: Insufficient Catalyst Loading. For Friedel-Crafts acylation, the AlCl₃ catalyst forms a complex with the carbonyl oxygen of the acyl chloride and the resulting ketone product.[5] This complexation means that slightly more than one equivalent of the catalyst is required for the reaction to proceed to completion.
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (7-chloroheptanoyl chloride). This ensures there is enough free catalyst to activate the acyl chloride for the electrophilic substitution.
-
-
Cause 3: Incorrect Reagent Addition Order. The highly reactive acylium ion, the key electrophile, is formed when the acyl chloride complexes with AlCl₃.[4][6] Adding the catalyst to the complete mixture of benzene and acyl chloride can lead to uncontrolled side reactions.
-
Solution: The standard and most effective procedure involves first preparing a suspension of anhydrous AlCl₃ in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere.[4] Cool this suspension in an ice bath (0°C) before slowly adding the 7-chloroheptanoyl chloride. Allow the acylium ion to form before adding this activated mixture to the benzene (or vice-versa, adding benzene to the mixture).
-
Problem: The main product is contaminated with a significant amount of a high-boiling point, viscous oil or an inseparable side product.
Potential Causes and Solutions:
-
Cause 1: Intramolecular Cyclization (Friedel-Crafts Alkylation). The product, this compound, contains a terminal alkyl chloride. Under the strong Lewis acidic conditions of the reaction, this alkyl chloride can be activated and undergo an intramolecular Friedel-Crafts alkylation with the newly formed phenyl ring, leading to the formation of cyclic byproducts like 1-tetralone derivatives. This is more likely if the reaction is heated for an extended period or at high temperatures.
-
Solution: Maintain a low reaction temperature. The initial acylation is typically performed at 0°C and then allowed to warm to room temperature.[4] Avoid excessive heating or prolonged reaction times. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
-
Cause 2: Polyacylation. While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the resulting ketone is a deactivating group, it can still occur under harsh conditions.[5][7]
-
Solution: Use benzene as the solvent or in large excess to favor the mono-acylated product statistically. This ensures that the electrophile is more likely to encounter a molecule of benzene than a molecule of the already-acylated product.
-
Problem: During aqueous workup, a persistent emulsion forms, making phase separation difficult.
Potential Causes and Solutions:
-
Cause: Aluminum Salt Precipitation. The workup for a Friedel-Crafts reaction involves quenching the reaction mixture with acid (typically cold, dilute HCl) to decompose the aluminum chloride-ketone complex and dissolve the resulting aluminum salts (Al(OH)₃, AlOCl).[8] If quenching is done improperly, gelatinous aluminum hydroxide can precipitate and stabilize emulsions.
-
Solution 1 (Proper Quenching): Pour the reaction mixture slowly onto a stirred mixture of crushed ice and concentrated HCl. The ice helps to control the exothermic quench, while the acid ensures the aluminum salts remain in their soluble Al³⁺ form.
-
Solution 2 (Breaking an Emulsion): If an emulsion has already formed, add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion. Gentle swirling or passing the mixture through a pad of Celite can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and common method is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[1] This reaction is a classic electrophilic aromatic substitution where the 7-chloroheptanoyl group is attached to the benzene ring, catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl₃).[2][3]
Q2: Why is the preparation of the precursor, 7-chloroheptanoyl chloride, a critical step?
The quality of the acyl chloride is paramount for a successful Friedel-Crafts reaction. 7-chloroheptanoyl chloride can be prepared from 7-chloroheptanoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The key challenge is ensuring the complete removal of excess chlorinating agent and the HCl byproduct after the reaction, as their presence can interfere with the subsequent acylation step. Purification is typically achieved via distillation under reduced pressure.
Q3: Can other Lewis acids be used instead of AlCl₃?
Yes, other Lewis acids like ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can catalyze Friedel-Crafts reactions. However, AlCl₃ is generally the most effective and widely used catalyst for acylations involving unactivated aromatic rings like benzene due to its strong Lewis acidity, which is required to generate the acylium ion electrophile from the acyl chloride.[9]
Q4: Why doesn't the long alkyl chain of the acyl chloride rearrange during the reaction?
A major advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements.[4][5] The electrophile in this reaction is a resonance-stabilized acylium ion , not a simple carbocation.[3][8] This stability prevents the hydride or alkyl shifts that commonly plague Friedel-Crafts alkylations with long-chain alkyl halides.[10]
Q5: What are the essential safety precautions for this synthesis?
-
Corrosive Reagents: Anhydrous AlCl₃ reacts violently with moisture and is corrosive. 7-chloroheptanoyl chloride and the HCl gas evolved during the reaction are also highly corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: Both the formation of the acylium ion complex and the quenching of the reaction with water/acid are highly exothermic. Maintain proper cooling (ice bath) during these steps to prevent the reaction from running out of control.[2]
-
Inert Atmosphere: The use of an inert atmosphere (N₂ or Ar) is crucial for safety and reaction success, as it prevents both the ingress of moisture and the potential for flammable solvents to contact air.
Data Summary and Protocols
Table 1: Representative Friedel-Crafts Acylation Conditions
| Parameter | Value/Condition | Rationale |
| Aromatic Substrate | Benzene | Reagent and solvent |
| Acylating Agent | 7-Chloroheptanoyl Chloride | 1.0 equivalent |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 1.2 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, easy to remove |
| Temperature | 0°C to Room Temperature | Controls reactivity and minimizes side reactions[4] |
| Reaction Time | 1-3 hours | Typically sufficient for full conversion (monitor by TLC) |
| Workup | Cold dilute HCl (aq) | Decomposes catalyst complex and removes Al salts[8] |
Visualization of Key Processes
Diagram 1: General Experimental Workflow
This diagram outlines the complete process from setup to purification.
Caption: Workflow for Friedel-Crafts acylation synthesis.
Diagram 2: Formation of the Acylium Ion Electrophile
This diagram illustrates the critical activation step of the acyl chloride by the Lewis acid catalyst.
Caption: Generation of the acylium ion electrophile.
Detailed Experimental Protocol
Synthesis of this compound via Friedel-Crafts Acylation
-
Preparation: Dry a three-necked 250 mL round-bottom flask and a 100 mL addition funnel equipped with a pressure-equalizing arm in an oven at 120°C overnight. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry nitrogen. Equip the flask with a magnetic stir bar and a reflux condenser, with a nitrogen inlet at the top.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol, 1.2 equiv) followed by 80 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension and cool the flask to 0°C using an ice/water bath.[4]
-
Acylium Ion Formation: In the addition funnel, prepare a solution of 7-chloroheptanoyl chloride (18.3 g, 0.10 mol, 1.0 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5°C. A yellow-orange complex should form.
-
Acylation Reaction: To the activated acylium ion complex, add benzene (23.4 g, 0.30 mol, 3.0 equiv) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the spot corresponding to 7-chloroheptanoyl chloride has disappeared.
-
Workup (Quenching): Prepare a beaker containing 150 g of crushed ice and 50 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/acid mixture. The quench is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain this compound as a clear oil.
References
- Benchchem. (n.d.). This compound | 17734-41-7.
- Clark, J. (2023). Friedel-Crafts Acylation of Benzene.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- Guidechem. (n.d.). This compound 17734-41-7 wiki.
- Learnbin. (2025). Friedel-Crafts Acylation Of Benzene.
- Benchchem. (n.d.). Application Notes and Protocols for 7-bromoheptanoyl chloride in Friedel-Crafts Acylation.
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
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- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
avoiding unwanted side reactions in 7-Chloro-1-oxo-1-phenylheptane synthesis
Welcome to the technical support center for the synthesis of 7-Chloro-1-oxo-1-phenylheptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent unwanted side reactions. The primary route for this synthesis is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride, a reaction that, while robust, is susceptible to several side reactions that can impact yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I've failed to isolate any this compound. What are the likely causes and how can I rectify this?
Answer: A low or negligible yield in a Friedel-Crafts acylation can stem from several factors, primarily related to reagent quality and reaction conditions.
-
Cause A: Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Moisture contamination will hydrolyze the AlCl₃, rendering it inactive.[1]
-
Solution: Ensure that the AlCl₃ is fresh and has been stored in a desiccator. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
-
-
Cause B: Impure Starting Materials: The purity of both benzene and 7-chloroheptanoyl chloride is paramount. Impurities in the acyl chloride can lead to a host of side reactions.
-
Solution: Benzene should be distilled from a suitable drying agent. 7-chloroheptanoyl chloride should be freshly prepared from 7-chloroheptanoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by distillation to ensure high purity.[2]
-
-
Cause C: Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, for instance, by heating under reflux at 60°C.[3]
-
Issue 2: Formation of an Unexpected Major Byproduct
Question: I've isolated a significant byproduct that is not my target molecule. What could this be, and how do I prevent its formation?
Answer: The most probable significant byproduct in this synthesis is the result of an intramolecular Friedel-Crafts reaction, leading to a cyclized ketone.
-
Primary Side Reaction: Intramolecular Cyclization: The acylium ion intermediate, rather than reacting with benzene (intermolecularly), can be attacked by the chloroalkyl end of the same molecule, leading to the formation of cyclic byproducts. This is particularly a risk with longer-chain acyl halides.[4]
-
Mechanism: The Lewis acid can coordinate with the chlorine atom at the 7-position, creating a carbocation that can then be attacked by the phenyl ring of the desired product, or the acylium ion can be attacked by the terminal chlorine.
-
Prevention Strategy 1: Control of Stoichiometry and Addition: Use a large excess of the aromatic substrate (benzene) to favor the intermolecular reaction. The 7-chloroheptanoyl chloride should be added slowly and dropwise to a mixture of the benzene and Lewis acid catalyst to maintain a low concentration of the acylating agent, further promoting the desired intermolecular pathway.
-
Prevention Strategy 2: Temperature Control: Lowering the reaction temperature can favor the desired kinetic product over the thermodynamically favored cyclized product.[1]
-
The logical workflow for troubleshooting these primary issues can be visualized as follows:
Caption: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid to use for this synthesis?
A1: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for Friedel-Crafts acylation due to its high activity.[5] However, other Lewis acids like ferric chloride (FeCl₃) can also be used. The key is to use a stoichiometric amount of the catalyst, as it complexes with the ketone product.[6]
Q2: Can I use 7-chloroheptanoic acid directly instead of the acyl chloride?
A2: While some Friedel-Crafts acylations can be carried out with carboxylic acids and a strong Brønsted acid or a milder Lewis acid, this is generally less efficient than using the more reactive acyl chloride.[6] For optimal results, it is highly recommended to convert the 7-chloroheptanoic acid to 7-chloroheptanoyl chloride prior to the reaction with benzene.
Q3: Are there any concerns about carbocation rearrangements in this specific reaction?
A3: A significant advantage of Friedel-Crafts acylation over alkylation is the general lack of carbocation rearrangements. The acylium ion formed during the reaction is resonance-stabilized, which makes it less prone to the hydride or alkyl shifts that plague many Friedel-Crafts alkylations.[6][7]
Q4: How does the work-up procedure affect the final product?
A4: The work-up is critical for decomposing the aluminum chloride-ketone complex and removing impurities. The reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum salts and moves them into the aqueous phase. Subsequent extractions with an organic solvent, followed by washes with water, sodium bicarbonate solution (to remove any unreacted acid), and brine are essential for isolating the crude product.
Q5: What is the best method for purifying the final product?
A5: After the initial work-up and solvent removal, the crude this compound can be purified by either recrystallization or column chromatography on silica gel to achieve high purity.[1][2]
Experimental Protocols
Protocol 1: Preparation of 7-Chloroheptanoyl Chloride
This protocol details the conversion of 7-chloroheptanoic acid to its corresponding acyl chloride.
| Reagent | Molar Eq. |
| 7-Chloroheptanoic Acid | 1.0 |
| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 |
| DMF (catalytic) | ~1 drop |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add 7-chloroheptanoic acid.
-
Slowly add thionyl chloride to the flask at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux gently for 1-2 hours. The evolution of SO₂ and HCl gas should be observed.
-
After the gas evolution ceases, allow the mixture to cool to room temperature.
-
Distill the crude product under reduced pressure to obtain pure 7-chloroheptanoyl chloride.
Protocol 2: Friedel-Crafts Acylation for this compound Synthesis
This protocol outlines the main synthesis step.
Caption: General experimental workflow for the synthesis.
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous benzene (acting as both solvent and reactant) and cool it in an ice bath to 0-5°C. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) with stirring.
-
Acyl Chloride Addition: Dissolve the freshly distilled 7-chloroheptanoyl chloride in a small amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred benzene/AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography or recrystallization to yield pure this compound.
References
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
LookChem. (n.d.). Heptanoic acid, 7-chloro-. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Learnbin. (2025, June 1). Friedel-Crafts Acylation Of Benzene. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). 7-Chloroheptanoic acid 96%. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2025, September 13). 7-chloroheptanoic acid chloride | CAS#:54771-63-0. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimization of Friedel-Crafts Acylation for 7-Chloro-1-oxo-1-phenylheptane
Welcome to the technical support center for the synthesis of 7-Chloro-1-oxo-1-phenylheptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride. Here, we address common experimental challenges in a direct question-and-answer format, explaining the causality behind procedural choices to ensure robust and reproducible outcomes.
Frequently Asked Questions & Troubleshooting
Q1: I am experiencing very low or no yield of this compound. What are the most common causes?
Low or zero yield in a Friedel-Crafts acylation is a frequent issue, typically pointing to problems with reagents or reaction conditions. The primary culprits are catalyst deactivation, insufficient catalyst loading, or suboptimal temperatures.[1]
-
Inactive Catalyst : The most common cause is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture. AlCl₃ is extremely hygroscopic and reacts vigorously with water, rendering it catalytically inactive. Ensure all glassware is flame-dried or oven-dried immediately before use, and that all solvents and reagents are anhydrous.[2] Using a freshly opened bottle of anhydrous AlCl₃ is highly recommended.
-
Insufficient Catalyst : Friedel-Crafts acylation is often not a truly catalytic process in the traditional sense. The product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[1][3] This complexation removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid is required relative to the acylating agent.[1]
-
Low Reaction Temperature : While the reaction must be initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, the activation energy may not be overcome if the temperature remains too low throughout the process.[1] After the initial addition, the reaction may need to be warmed to room temperature or even gently heated (e.g., to 50-60°C) to proceed to completion.[4][5]
Q2: Which Lewis acid is best for this synthesis, and why is the stoichiometry so critical?
For the acylation of a simple arene like benzene, aluminum chloride (AlCl₃) is the most common and effective Lewis acid catalyst due to its high activity.[6][7] Other Lewis acids like ferric chloride (FeCl₃) can also be used but may be less reactive.[8][9]
The critical aspect of this reaction is the catalyst stoichiometry. The mechanism involves the formation of a highly electrophilic acylium ion after the acyl chloride coordinates with AlCl₃.[9][10]
Figure 1: Formation of the electrophilic acylium ion.
After the acylium ion attacks the benzene ring and the aromatic ketone is formed, the carbonyl oxygen of the product acts as a Lewis base and coordinates strongly with the AlCl₃.[3][11] This forms a stable product-catalyst complex, effectively sequestering the AlCl₃. Because of this, more than one equivalent of AlCl₃ is necessary to ensure there is enough free catalyst to activate all of the acyl chloride.[3]
Q3: How does my choice of solvent impact the reaction outcome?
The choice of solvent is critical; it must be inert to the highly reactive conditions. The solvent should not react with the Lewis acid catalyst or the acylium ion intermediate.
-
Recommended Solvents : Halogenated hydrocarbons such as dichloromethane (CH₂Cl₂), 1,2-dichloroethane, or carbon disulfide (CS₂) are commonly used because they are inert and effectively solubilize the reactants.[1][12]
-
Solvents to Avoid : Avoid any solvents that can act as Lewis bases (e.g., ethers, alcohols, or even nitrobenzene in some cases). These will compete with the acyl chloride for coordination to the Lewis acid catalyst, inhibiting or preventing the reaction.
-
Benzene as Solvent : In some procedures, an excess of the aromatic substrate (benzene) can be used as the solvent. This is often a cost-effective and efficient approach, as it drives the reaction forward by Le Châtelier's principle.
The polarity of the solvent can also influence product distribution in reactions with more complex aromatic substrates, though this is less of a concern for the monosubstitution of benzene.[13]
Q4: What is the optimal temperature profile for synthesizing this compound?
Effective temperature control is paramount for a successful and safe Friedel-Crafts acylation. The reaction is highly exothermic, especially during the initial mixing of reagents.
-
Initial Cooling (0 °C) : The reaction should begin in an ice bath at 0 °C.[14] The 7-chloroheptanoyl chloride should be added dropwise to the cooled suspension of AlCl₃ in the solvent and benzene.[2][15] This slow addition allows the heat generated to dissipate, preventing a runaway reaction and minimizing potential side reactions. The formation of the acylium ion and its initial reaction with benzene generates significant heat.[16]
-
Warming to Room Temperature : After the addition is complete, the ice bath can be removed, and the reaction mixture is allowed to warm to room temperature. This is often sufficient for the reaction to proceed.[2]
-
Optional Heating (Reflux) : To drive the reaction to completion, gentle heating under reflux (e.g., at 50-60 °C) for 30 minutes to a few hours may be necessary.[4] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine the endpoint.
Q5: What is the correct workup procedure to isolate my product from the reaction mixture?
The workup procedure is crucial for decomposing the AlCl₃-ketone complex and separating the organic product from inorganic salts.[16]
-
Quenching : The reaction mixture must be carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid (HCl).[2][17] This is a highly exothermic and gas-evolving step (HCl gas) and must be performed in a well-ventilated fume hood with vigorous stirring. The acid and water hydrolyze the aluminum complexes, breaking the bond between the ketone product and the AlCl₃.[16]
-
Extraction : Once the quenching is complete and two distinct layers have formed, the mixture is transferred to a separatory funnel. The product is extracted into an organic solvent (the reaction solvent, e.g., dichloromethane, or fresh solvent like ethyl acetate). The aqueous layer should be extracted at least twice to ensure complete recovery of the product.[2]
-
Washing : The combined organic layers should be washed sequentially with:
-
Drying and Concentration : The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1][2]
Q6: My final product is impure. What are the best purification methods?
After the initial workup, the crude this compound may still contain unreacted starting materials or minor byproducts.
-
Vacuum Distillation : If the product is a liquid and thermally stable, vacuum distillation is an excellent method for purification on a larger scale. Unreacted benzene and 7-chloroheptanoyl chloride will have significantly different boiling points than the high-molecular-weight ketone product.[2]
-
Column Chromatography : For smaller scales or for removing closely related impurities, column chromatography on silica gel is the most effective method.[1] A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically allow for clean separation of the desired product.
Optimized Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
7-chloroheptanoyl chloride
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup : Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Operate under an inert atmosphere (nitrogen or argon).
-
Reagent Charging : In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane. Add benzene (1.0 to 5.0 equivalents, can also be used as the solvent). Cool the flask to 0 °C using an ice-water bath.
-
Slow Addition : Dissolve 7-chloroheptanoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred, cooled suspension over 30-60 minutes. Maintain the temperature below 5 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, heat the mixture to reflux (~40-50 °C) for an additional 1-2 hours until the starting material is consumed.
-
Workup : Carefully pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction & Washing : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude oil by vacuum distillation or flash column chromatography on silica gel.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous AlCl₃ | High activity for acylating benzene.[7] |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | The ketone product forms a complex with the catalyst, requiring a stoichiometric amount for full conversion.[3] |
| Solvent | Dichloromethane or excess Benzene | Inert to reaction conditions and effectively solubilizes reactants.[1] |
| Temperature | Initial 0 °C, then warm to RT or reflux | Controls initial exotherm; subsequent warming drives the reaction to completion.[2][4] |
| Workup | Quench with Ice/HCl | Decomposes the AlCl₃-ketone complex to liberate the product.[16][17] |
| Purification | Vacuum Distillation or Chromatography | Removes unreacted starting materials and byproducts effectively.[1][2] |
Visual Workflows
Figure 2: Troubleshooting workflow for low product yield.
Figure 3: General experimental workflow for the synthesis.
References
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Online] Available at: [Link]
-
StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. (2023-10-21). [Online] Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Online] Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020-10-21). [Online] Available at: [Link]
-
chemguide. Friedel-Crafts acylation of benzene. [Online] Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Online] Available at: [Link]
-
Reddit. Under what conditions do Friedel Crafts acylation of benzene occur?. (2022-10-01). [Online] Available at: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. (2023-01-22). [Online] Available at: [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. (2019-12-24). [Online] Available at: [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. (2011-08-02). [Online] Available at: [Link]
-
YouTube. Friedel Crafts Acylation Of Benzene Reaction Mechanism. (2018-05-07). [Online] Available at: [Link]
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- 17. youtube.com [youtube.com]
Technical Support Center: Purification of 7-Chloro-1-oxo-1-phenylheptane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 7-Chloro-1-oxo-1-phenylheptane (CAS No. 17734-41-7).[1][2][3] This document provides in-depth guidance for researchers, chemists, and drug development professionals on the purification of this versatile bifunctional molecule. Given its role as a key synthetic intermediate, achieving high purity is paramount for the success of subsequent reactions.[4][5] This guide is structured to address common challenges and provide robust, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification of this compound.
Q1: What are the typical impurities I can expect from its synthesis?
Answer: this compound is most commonly synthesized via Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] Consequently, the crude product mixture typically contains:
-
Unreacted Starting Materials: Residual benzene and potentially traces of 7-chloroheptanoyl chloride, though the latter is often quenched during aqueous workup.
-
Catalyst Residues: Aluminum salts, which are typically removed by an aqueous wash but can persist in emulsions.
-
Reaction Byproducts: The primary byproduct of concern is HCl.[7] While Friedel-Crafts acylation does not typically cause carbocation rearrangements, side reactions can occur.[8] Over-acylation leading to di-substituted benzene derivatives is possible, though generally less favorable after the first acylation deactivates the ring.
-
Solvent Residues: Solvents used during the reaction and workup (e.g., dichloromethane, diethyl ether) may be present.
Q2: What is the most reliable primary purification technique for this compound?
Answer: For laboratory-scale purification (<10 g), flash column chromatography on silica gel is the most effective and widely applicable method.[9][10] This technique excels at separating the target ketone from non-polar byproducts and more polar baseline impurities. The moderate polarity of the ketone group allows for good separation using common solvent systems like hexane/ethyl acetate.[11]
Q3: How do I best assess the purity of my final product?
Answer: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A pure compound should appear as a single, well-defined spot. Run the sample alongside the crude material to confirm the removal of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and assessing purity. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity (as a percentage of the total ion count) and molecular weight, confirming the identity of the compound.
-
Melting Point Analysis: The reported melting point is 34-35 °C.[13] A sharp melting point within this range indicates high purity, whereas a broad or depressed melting range suggests the presence of impurities.
Q4: Can I use recrystallization for this compound?
Answer: Yes, but with considerations. The compound's low melting point (34-35 °C) makes recrystallization at room temperature challenging.[13] You will likely need to perform the crystallization at a reduced temperature (e.g., in an ice bath or refrigerator). Success depends on finding a suitable solvent or solvent system where the compound is soluble when warm but sparingly soluble when cold. Hexane, heptane, or mixed systems like hexane/diethyl ether could be good starting points for screening. Recrystallization is most effective for removing small amounts of impurities from a product that is already >90% pure.
Q5: Is distillation a viable purification method?
Answer: Yes, particularly for larger-scale operations. The compound has a high boiling point (147-148 °C at 1.5 Torr).[13] Vacuum distillation can effectively separate it from non-volatile baseline impurities or highly volatile contaminants like residual benzene. However, care must be taken to avoid thermal decomposition, as the terminal chloride could potentially undergo elimination or other side reactions at elevated temperatures.
Section 2: Troubleshooting Guide
Direct answers to specific experimental issues.
Issue 1: Co-elution during Column Chromatography
-
Symptom: Two or more spots, including the product, move together on TLC and elute in the same fractions from the column.
-
Probable Cause: The chosen solvent system does not have sufficient selectivity to resolve the compounds. The polarity difference between your product and the impurity is minimal in that eluent.
-
Solution:
-
Optimize the Solvent System: Re-screen solvent systems using TLC. The goal is an Rf value for your target compound between 0.15 and 0.4, with a clear separation (ΔRf > 0.1) from all impurities.[14] Try solvent systems with different selectivities. If you are using hexane/ethyl acetate, consider switching to a system containing dichloromethane or toluene (e.g., hexane/dichloromethane or toluene/ethyl acetate).[9]
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[10]
-
Increase the Column Length/Decrease the Diameter: A longer, thinner column can improve theoretical plates and enhance separation, albeit at the cost of a longer run time.
-
Issue 2: Low Yield After Purification
-
Symptom: The mass of the isolated, pure product is significantly lower than theoretically expected.
-
Probable Cause:
-
Mechanical Loss: Material left behind in flasks, on the column, or during transfers.
-
Incomplete Elution: The product may still be on the chromatography column if the mobile phase was not polar enough or not enough solvent was flushed through.
-
Product Decomposition: The compound may be unstable to the purification conditions (see Issue 5).
-
-
Solution:
-
Rinse Glassware: Meticulously rinse all glassware that contacted the product (e.g., the round-bottom flask, column loading funnel) with the collection solvent and combine the rinsates with the main fractions.
-
Check Column Post-Elution: After your main product has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) and analyze the eluate by TLC to see if any product remained.
-
Ensure Proper Fraction Collection: Monitor the elution carefully with TLC to avoid combining pure fractions with impure ones or prematurely stopping collection.
-
Issue 3: Product is an Oil Instead of a Solid
-
Symptom: The purified product fails to solidify, even though it has a reported melting point of 34-35 °C.[13]
-
Probable Cause:
-
Residual Solvent: Even small amounts of chromatography solvents (hexane, ethyl acetate, DCM) can prevent crystallization and depress the melting point.
-
Persistent Impurities: The presence of impurities can act as a colligative property, lowering the freezing/melting point of the compound.
-
-
Solution:
-
Thorough Solvent Removal: Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30 °C water bath) can aid in removing stubborn solvents, but avoid excessive heat.
-
Induce Crystallization: If the product is pure but remains a supercooled oil, try scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a seed crystal from a previous batch if available.
-
Re-purify: If high vacuum does not yield a solid, it is likely that impurities are present. Re-subject the material to chromatography with an optimized solvent system.
-
Issue 4: Streaking on the TLC Plate
-
Symptom: The sample spot elongates into a streak during TLC development instead of moving as a compact circle.
-
Probable Cause:
-
Sample Overload: Too much sample was spotted on the TLC plate.
-
Acidic/Basic Compound or Impurities: The compound itself or impurities may be interacting strongly and irreversibly with the acidic silica gel. While the target ketone is neutral, acidic byproducts from the synthesis can cause this.
-
Insolubility: The compound is not fully soluble in the developing solvent, causing it to streak from the origin.
-
-
Solution:
-
Dilute the Sample: Spot a more dilute solution of your compound on the plate.
-
Add a Modifier to the Eluent: If you suspect acidic impurities, add a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[9] If the compound itself were acidic, acetic acid could be added, but this is not expected for a simple ketone.
-
Ensure Full Dissolution: Make sure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
-
Issue 5: Product Degradation During Purification
-
Symptom: New, unexpected spots appear on TLC during the purification process, often accompanied by a color change or drop in yield.
-
Probable Cause: The molecule contains two reactive sites: the ketone and the terminal alkyl chloride.[5]
-
Thermal Instability: Prolonged heating, such as during vacuum distillation at too high a temperature, can cause decomposition.
-
pH Sensitivity: Traces of acid (from the synthesis) or base (from a workup) on the silica gel or in the solvent can catalyze degradation or side reactions. The chloroalkyl chain is susceptible to nucleophilic substitution.
-
-
Solution:
-
Use Neutral Silica Gel: If you suspect pH-related decomposition, use neutral silica gel or pre-treat standard silica gel by slurrying it in your mobile phase containing ~1% triethylamine, then re-packing the column.
-
Avoid Excessive Heat: Concentrate fractions using a rotary evaporator with a low-temperature water bath (≤ 40 °C). Avoid heating the neat compound for extended periods.
-
Work Efficiently: Do not let the compound sit on the silica column for longer than necessary. Prepare the column, load the sample, and run the chromatography in a single, continuous operation.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare Eluent: In a fume hood, prepare a 20% ethyl acetate in hexane solution (v/v) in a beaker.
-
Prepare TLC Chamber: Pour the eluent into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Using a capillary tube, spot a dilute solution of your crude material in one lane and the purified fraction(s) in adjacent lanes. Keep the spots small.
-
Develop the Plate: Place the TLC plate in the equilibrated chamber and replace the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm). Circle the visible spots with a pencil. If needed, further visualization can be done using an iodine chamber or a potassium permanganate stain.
-
Calculate Rf: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should show a single spot.[14]
Protocol 2: Purification by Flash Column Chromatography
This protocol is adapted from the method of Still, et al. and is suitable for purifying ~1 g of crude material.[9]
-
Solvent System Selection: Using the TLC protocol above, determine a solvent system that gives your product an Rf of ~0.3. For this compound, a system of 10-20% ethyl acetate in hexane is a good starting point.[11]
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of material on ~50-70 g of silica).
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a ~1 cm layer of sand.
-
Add ~70 g of silica gel 60 (230-400 mesh) to the column (dry packing).
-
Gently tap the column to settle the silica, then add another ~1 cm layer of sand on top.
-
-
Column Packing:
-
Mount the column securely in a fume hood.
-
Pour the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane) onto the top of the column.
-
Using gentle air pressure from an airline or bulb, carefully push the solvent through the column until the entire silica bed is wetted and solvent is dripping from the outlet. Do not let the top of the silica run dry.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve ~1 g of your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add ~2-3 g of silica gel to this solution and mix to form a slurry.
-
Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the sand layer in the packed column.
-
-
Elution:
-
Carefully add your chromatography eluent to the top of the column.
-
Using gentle air pressure, begin pushing the solvent through the column, collecting the eluate in fractions (e.g., 20 mL per test tube).
-
Monitor the separation by collecting a small spot from every few fractions for TLC analysis.
-
If using a gradient, start with a low polarity eluent (e.g., 5% EtOAc/Hexane) and incrementally increase the polarity (e.g., to 10%, 15%, 20% EtOAc) to elute your compound.
-
-
Fraction Analysis and Consolidation:
-
Analyze the collected fractions by TLC.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 4: Data Summary & Workflows
Table 1: Recommended Purification Parameters
| Parameter | Recommended Value / System | Rationale & Notes |
| Primary Technique | Flash Column Chromatography | Excellent resolution for moderately polar ketones.[9][12] |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard choice for a wide range of organic compounds. |
| TLC Eluent (Scouting) | 20% Ethyl Acetate in Hexane | Good starting point for achieving an appropriate Rf value. |
| Column Eluent | 5-20% Ethyl Acetate in Hexane | Adjust based on TLC results to achieve an Rf of ~0.3.[14] |
| Target Rf Value | 0.15 - 0.40 | Balances good separation with reasonable elution time.[11][14] |
| Visualization | UV (254 nm), KMnO₄ stain | The phenyl ketone is UV active. Permanganate stain visualizes most organic compounds. |
| Secondary Technique | Vacuum Distillation / Recrystallization | Distillation for large scale; recrystallization for final polishing (requires low temp). |
Workflows
Diagram 1: Purification Method Selection
This diagram outlines the decision-making process for choosing the appropriate purification technique.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Flash Chromatography Workflow
This diagram illustrates the key steps in performing a flash column chromatography purification.
Caption: Step-by-step workflow for flash chromatography.
Section 5: References
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]
-
MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
Biotage. How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubChem. This compound | C13H17ClO | CID 3736417. [Link]
-
Jim Clark. Friedel-Crafts acylation of benzene. [Link]
-
ResearchGate. Redetermination of the structure of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2(3H)-one, C16H13ClN2O. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Khan Academy. Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
ChemKey. Friedel-Crafts Reactions of Benzene and Methylbenzene. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. shout.education [shout.education]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. sorbtech.com [sorbtech.com]
- 12. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 13. This compound | 17734-41-7 [chemicalbook.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Identification of Impurities in 7-Chloro-1-oxo-1-phenylheptane
Welcome to the technical support center for 7-Chloro-1-oxo-1-phenylheptane. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in samples of this compound (CAS: 17734-41-7). By understanding the origin of these impurities and the analytical techniques to detect them, you can ensure the quality and integrity of your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my this compound sample?
A1: Impurities in this compound predominantly arise from its synthesis, which is typically a Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[1] The primary sources of impurities are:
-
Synthesis-Related Impurities: These are byproducts formed during the chemical reaction.
-
Unreacted Starting Materials: Residual amounts of benzene and 7-chloroheptanoyl chloride.
-
Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis.
-
Degradation Products: Compounds formed due to the instability of the final product under certain conditions.
Troubleshooting Guide: Common Impurity Issues
This section provides a systematic approach to identifying and resolving common impurity-related issues.
Issue 1: Unexpected peaks are observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Potential Cause: The presence of volatile synthesis-related impurities or unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected GC-MS peaks.
Detailed Analysis and Solutions:
-
Positional Isomers (ortho- and para- substitution): The Friedel-Crafts acylation can sometimes yield small amounts of ortho- and para- substituted isomers in addition to the desired meta- product (assuming the starting material was a substituted benzene, though with unsubstituted benzene as in the primary synthesis of this compound, this is less of an issue. However, if a substituted benzene is used, isomer formation is a key consideration).[2] These isomers will have the same molecular weight (and thus the same molecular ion in the mass spectrum) but will typically have slightly different retention times.
-
Identification: Look for peaks with a molecular ion (M+) at m/z 224.7 and the characteristic isotopic pattern for a single chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak).[1] The fragmentation patterns of the isomers may be very similar, making definitive identification by MS alone challenging without reference standards.
-
Solution: High-resolution GC columns and optimized temperature programs can aid in the separation of these isomers. If separation is difficult, HPLC may be a better alternative.
-
-
Unreacted Starting Materials:
-
7-chloroheptanoyl chloride: This may be detected, especially if the reaction did not go to completion.
-
Benzene: As a volatile solvent and reactant, traces may remain.
-
Identification: Compare the retention times and mass spectra of the unknown peaks to those of authentic standards of the starting materials.
-
Solution: Improve the work-up and purification procedures, for instance, by ensuring complete quenching of the reaction and efficient removal of volatile components under vacuum.
-
Table 1: Common GC-MS Observations and Potential Impurities
| Retention Time Observation | Potential Impurity | Expected Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| Slightly different from main peak | Positional Isomer | 224.7 | 105 (benzoyl cation), 119 (chlorobutyl cation) |
| Early eluting peak | Benzene | 78.1 | 77, 51 |
| Peak with different fragmentation | 7-chloroheptanoyl chloride | 178.6 | 143, 111, 75 |
Issue 2: Additional spots or peaks appear in High-Performance Liquid Chromatography (HPLC) analysis.
Potential Cause: Presence of less volatile or more polar impurities, including hydrolysis products or other synthesis byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Analysis and Solutions:
-
Hydrolysis Product (7-hydroxy-1-oxo-1-phenylheptane): The terminal chloro group can be susceptible to hydrolysis, especially if the sample is exposed to moisture or basic conditions. This results in a more polar compound that will likely elute earlier than the parent compound in a reversed-phase HPLC system.
-
Identification: An LC-MS analysis would show a molecular ion corresponding to the hydroxylated compound (m/z 206.3). If LC-MS is not available, the impurity can be tentatively identified by its earlier retention time.
-
Solution: Ensure the sample is stored in a dry, inert atmosphere. Use anhydrous solvents during workup and purification.
-
-
Higher Molecular Weight Byproducts: In some cases, side reactions can lead to the formation of dimers or other condensation products. These would typically be less polar and have longer retention times.
-
Identification: LC-MS is the best tool for identifying these higher molecular weight species.
-
Solution: Optimization of the reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) can minimize the formation of these byproducts.
-
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Issue 3: Ambiguous Nuclear Magnetic Resonance (NMR) signals are present.
Potential Cause: Presence of structurally similar impurities or residual solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous NMR signals.
Detailed Analysis and Solutions:
-
Residual Solvents: Small signals from common laboratory solvents are often present.
-
Identification: Compare the chemical shifts of the unknown signals to published data for common NMR solvents.[3] For example, residual chloroform in CDCl₃ appears at δ 7.26 ppm, and acetone at δ 2.17 ppm.
-
Solution: Ensure the sample is thoroughly dried under high vacuum before NMR analysis.
-
-
Positional Isomers: The aromatic region of the ¹H NMR spectrum can be indicative of positional isomers. While the para-substituted product is expected, ortho- and meta- isomers may be present. The splitting patterns of the aromatic protons will differ for each isomer.
-
Identification: A complex, overlapping multiplet in the aromatic region instead of the expected distinct signals for a single isomer can suggest the presence of multiple isomers.
-
Solution: Careful purification by column chromatography or preparative HPLC may be necessary to isolate the desired isomer.
-
Table 2: Key ¹H NMR Signals for this compound and Potential Impurities
| Protons | Expected Chemical Shift (δ, ppm) for main product | Potential Impurity Indication |
| Aromatic Protons | ~7.95 (m, 2H), ~7.50 (m, 3H) | Complex multiplets in the 7-8 ppm region |
| -CH₂-CO- | ~2.95 (t, 2H) | Additional triplets in the 2.8-3.1 ppm range |
| -CH₂-Cl | ~3.55 (t, 2H) | A triplet around 3.65 ppm (for -CH₂-OH) |
| Aliphatic Chain | ~1.3-1.8 (m, 8H) | Broad or overlapping signals in this region |
Issue 4: Inconsistencies in the Fourier-Transform Infrared (FT-IR) Spectrum.
Potential Cause: Presence of impurities with distinct functional groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for FT-IR inconsistencies.
Detailed Analysis and Solutions:
-
Hydrolysis Product: The most common impurity identifiable by FT-IR is the hydrolysis product, 7-hydroxy-1-oxo-1-phenylheptane.
-
Identification: The presence of a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of an O-H stretch, is a strong indicator of this impurity.
-
Solution: As with HPLC, proper handling and storage in anhydrous conditions are crucial.
-
-
Shift in Carbonyl Peak: The position of the carbonyl (C=O) stretching vibration is sensitive to its electronic environment.[3][4]
-
Identification: The C=O stretch for an aromatic ketone like this compound is typically around 1685-1690 cm⁻¹.[3] A significant deviation from this value or the appearance of a shoulder on this peak could suggest the presence of an impurity where the carbonyl group is in a different environment (e.g., a non-conjugated ketone).
-
Solution: Correlate with other analytical data (GC-MS, HPLC) to identify the specific impurity and optimize the synthesis or purification accordingly.
-
Table 3: Key FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Indication |
| C=O (Aromatic Ketone) | ~1685 | Main Product |
| C-H (Aromatic) | ~3100-3000 | Main Product |
| C-H (Aliphatic) | ~2950-2850 | Main Product |
| C-Cl | ~750-650 | Main Product |
| O-H (Alcohol) | ~3500-3200 (broad) | Hydrolysis Impurity |
References
- BenchChem. (n.d.). 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane.
- BenchChem. (n.d.). This compound.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from a relevant Chemistry LibreTexts page.
- Eurachem. (2025, May 28). 7. Validation of analytical methods.
- Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy.
- BenchChem. (n.d.). 7-Chloro-1-phenylheptan-3-one.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- PubMed Central. (n.d.). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. National Center for Biotechnology Information.
Sources
Technical Support Center: Optimizing the Synthesis of 7-Chloro-1-oxo-1-phenylheptane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 7-Chloro-1-oxo-1-phenylheptane. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. We have structured this resource in a question-and-answer format to directly tackle the practical issues encountered in the laboratory.
The Core Reaction: Friedel-Crafts Acylation
The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride.[3]
The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of the benzene ring.[2][4] A key feature of Friedel-Crafts acylation, unlike its alkylation counterpart, is the absence of carbocation rearrangements, leading to a single, predictable product isomer.[3] However, achieving high yields requires careful control over reagents, conditions, and workup procedures.
Caption: Systematic workflow for troubleshooting low yields.
Q2: I'm observing a dark, tarry byproduct along with my product. What is causing this?
The formation of dark, often polymeric, material is usually indicative of side reactions, which can be minimized by controlling the reaction conditions.
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Cause - Excessive Heat: Overheating the reaction mixture is a primary cause. While some Friedel-Crafts reactions require heat, this specific acylation generally proceeds well at room temperature after the initial controlled addition. [5][6]Excessive heat can promote intermolecular reactions involving the terminal chloro group or lead to degradation of the aromatic ring.
-
Cause - High Reactant Concentration: Adding the reagents too quickly can create localized "hot spots" in the flask, leading to the same issues as general overheating. A slow, dropwise addition of the acyl chloride and benzene solutions is critical.
-
Solution: Maintain strict temperature control. Use an ice bath for the initial addition and allow the mixture to warm slowly to room temperature. Ensure efficient stirring to dissipate heat and prevent localized high concentrations of reactants.
Q3: My product is difficult to purify, and the NMR spectrum shows unexpected signals. What are the likely impurities?
Purification challenges often point to either incomplete reaction or the presence of side products that have similar physical properties to the desired ketone.
-
Starting Material Contamination: The most common impurity is unreacted 7-chloroheptanoic acid (from hydrolyzed acyl chloride). This can be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate solution during workup.
-
Polyacylation: While the acyl group is deactivating and generally prevents a second acylation on the same ring, this can occur under harsh conditions (high temperature, large excess of acyl chloride). [7]This would result in di-acylated benzene species. The best prevention is to use a slight excess of benzene relative to the acyl chloride and maintain moderate reaction temperatures.
-
Solvent-Related Byproducts: If using a solvent like nitrobenzene, it can also undergo Friedel-Crafts reactions, though it is highly deactivated. It is generally used when the primary aromatic substrate is highly reactive. For benzene, an inert solvent like dichloromethane (DCM) or using benzene itself as the solvent is preferred.
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of the 7-chloroheptanoyl chloride precursor? Extremely critical. It is the largest source of potential yield loss. The precursor acid, 7-chloroheptanoic acid, will not react under Friedel-Crafts conditions. Any hydrolysis of the acyl chloride back to this acid, either during storage or in the reaction flask due to moisture, directly reduces your theoretical yield.
Q2: What is the optimal stoichiometry for the aluminum chloride catalyst? A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ relative to the 7-chloroheptanoyl chloride is recommended. A 1:1 ratio is the theoretical minimum because the product ketone complexes with the catalyst. [8]The slight excess ensures that enough free catalyst is available to drive the reaction to completion, accounting for any minor deactivation by trace moisture.
Q3: Which solvents are suitable for this reaction? Several options exist, and the choice depends on the scale and specific conditions:
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Benzene (as solvent and reagent): Simple and effective, especially for larger-scale reactions.
-
Dichloromethane (DCM): An inert solvent that works well. It is a good choice for controlling concentrations. [5]* Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its toxicity and flammability make it less common now.
-
Nitrobenzene: Typically used for less reactive arenes. It is generally not necessary for benzene and adds complexity to the workup. [5] Q4: What are the key safety considerations?
-
Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and avoid any contact with moisture.
-
7-Chloroheptanoyl Chloride: Is corrosive and a lachrymator. It will also react with moisture to produce HCl. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Hydrogen Chloride (HCl) Gas: The reaction evolves HCl gas. The apparatus should be equipped with a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the acidic fumes. [5]
Optimized Experimental Protocols
Protocol 1: Preparation of High-Purity 7-Chloroheptanoyl Chloride
This protocol describes the conversion of 7-chloroheptanoic acid to its acyl chloride using thionyl chloride (SOCl₂).
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser connected to a gas trap, add 7-chloroheptanoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Purification: Remove the excess thionyl chloride by distillation under atmospheric pressure. The final product, 7-chloroheptanoyl chloride, can then be purified by vacuum distillation.
Protocol 2: High-Yield Synthesis of this compound
This protocol is an optimized procedure for the Friedel-Crafts acylation step.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Maintain an inert atmosphere.
-
Catalyst Suspension: Add anhydrous aluminum chloride (1.2 eq) to anhydrous benzene (which acts as both reagent and solvent). Cool the suspension to 0-5°C in an ice bath.
-
Reagent Addition: Add a solution of 7-chloroheptanoyl chloride (1.0 eq) in a small amount of anhydrous benzene to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent (e.g., diethyl ether or DCM). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Summary
The yield of Friedel-Crafts acylation is sensitive to multiple parameters. The following table provides a general guide to their impact.
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Impact on Yield |
| Catalyst Stoichiometry | < 1.0 equivalent | 1.1 - 1.3 equivalents | Below 1.0 eq, the reaction will be incomplete due to product-catalyst complexation. [8]A slight excess ensures completion. |
| Moisture | Present (non-anhydrous) | Anhydrous reagents/glassware | Moisture destroys the AlCl₃ catalyst, drastically reducing the yield. |
| Initial Temperature | > 15°C | 0 - 5°C | High initial temperature leads to uncontrolled exotherm and side reactions. Controlled addition at low temp maximizes selectivity. [5] |
| Reaction Time | < 2 hours | 2 - 4 hours (TLC monitored) | Insufficient time leads to incomplete conversion. Reaction should be monitored until starting material is consumed. |
| Workup pH | Neutral or Basic Quench | Acidic Quench (Ice/HCl) | An acidic quench is required to efficiently break the AlCl₃-ketone complex and dissolve the aluminum salts for easy removal. [5] |
References
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
-
LookChem. (n.d.). Heptanoic acid, 7-chloro-. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Learnbin. (2025, June 1). Friedel-Crafts Acylation Of Benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
managing reactive functional groups in 7-Chloro-1-oxo-1-phenylheptane
Technical Support Center: 7-Chloro-1-oxo-1-phenylheptane
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile bifunctional molecule in their synthetic workflows. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the nuanced reactivity of the ketone and primary alkyl chloride moieties and provide clear, actionable strategies for achieving high chemoselectivity.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and reactivity of this compound. Understanding these principles is the first step toward successful experimentation.
Q1: What are the primary reactive sites on this compound and how do they compete?
Answer: this compound possesses two distinct electrophilic centers: the carbonyl carbon of the ketone and the terminal carbon atom bonded to the chlorine.[1]
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The Ketone: The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, including organometallics (e.g., Grignard reagents), hydrides (for reduction), and amines. The adjacent α-hydrogens are weakly acidic and can be removed by strong bases to form an enolate, which is itself a potent nucleophile.
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The Alkyl Chloride: This is a primary alkyl halide, making it a good substrate for bimolecular nucleophilic substitution (SN2) reactions.[2][3] It is generally less reactive than the ketone towards strong, hard nucleophiles but can be targeted by softer nucleophiles or under conditions where the ketone is unreactive.
The central challenge and opportunity with this molecule is managing the competition between these two sites. The choice of reagent, solvent, and temperature will dictate which site reacts preferentially.
Q2: I want to perform a nucleophilic substitution on the alkyl chloride. How do I prevent the nucleophile from attacking the ketone?
Answer: This is a classic chemoselectivity problem. The most robust strategy is to temporarily "mask" or protect the ketone functional group.[4][5]
The ketone is generally more electrophilic than the primary alkyl chloride. Strong, non-sterically hindered nucleophiles will likely attack the carbonyl group. By converting the ketone into a less reactive functional group—an acetal—you can perform reactions on the alkyl chloride without interference. Acetals are stable under basic and nucleophilic conditions but are easily removed with aqueous acid.[6][7][8] A common choice is the formation of a cyclic acetal using ethylene glycol and a catalytic amount of acid.
Q3: How can I selectively reduce the ketone to an alcohol without affecting the chloro group?
Answer: Selective reduction is readily achievable using hydride reagents that are not reactive enough to displace a primary chloride.
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Recommended Reagent: Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not react with alkyl halides.[9]
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Reagent to Avoid: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and should be avoided. It can reduce the ketone but may also lead to substitution of the chloride, resulting in a mixture of products.
For highly sensitive substrates, the Luche reduction (NaBH₄ with a catalytic amount of a lanthanide salt like CeCl₃) offers even greater chemoselectivity for the carbonyl group.[10]
Q4: What happens if I use a Grignard reagent or an organolithium with this molecule?
Answer: Without protecting the ketone, Grignard (R-MgX) or organolithium (R-Li) reagents will react preferentially and rapidly with the ketone to form a tertiary alcohol.[11] These reagents are highly nucleophilic and will attack the more electrophilic carbonyl carbon. Furthermore, since Grignard reagents can be prepared from alkyl halides, there is a risk of intermolecular side reactions where the Grignard reagent formed from one molecule attacks the ketone of another.
The critical takeaway: If your goal is to form a Grignard reagent from the chloro-end of the molecule or to react another Grignard reagent at a different position, you must protect the ketone first (e.g., as an acetal).[5][8]
Q5: Under what conditions might I see α-halogenation or haloform reactions?
Answer: These reactions occur at the α-carbon (the carbon adjacent to the ketone) and are condition-dependent.
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α-Halogenation: This reaction can occur under either acidic or basic conditions with a halogen (Cl₂, Br₂, I₂).[12][13] Under acidic conditions, the reaction typically stops after a single halogenation.[13]
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Haloform Reaction: This is a specific issue under basic conditions if you are using a methyl ketone.[14][15] Since this compound is not a methyl ketone (it has an ethyl group at the α-position), the classic haloform reaction to produce a carboxylate and HCX₃ is not a primary concern. However, under strongly basic conditions with a halogen present, multiple halogenations at the α-position can occur because the acidity of the remaining α-hydrogens increases with each halogen added.[14] This can lead to a complex mixture of products.
Section 2: Experimental Workflows & Troubleshooting Guides
This section provides step-by-step protocols for common, challenging transformations involving this compound. Each protocol is followed by a troubleshooting table to address potential issues.
Workflow 1: Selective Nucleophilic Substitution via Ketone Protection
This workflow demonstrates the conversion of the terminal chloride to an azide, a versatile functional group for further chemistry (e.g., click chemistry, reduction to an amine). The core strategy is the protection-reaction-deprotection sequence.
Caption: Decision workflow for chemoselective reactions.
Step 1: Protection of the Ketone as a Cyclic Acetal
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To a solution of this compound (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed. Water will collect in the Dean-Stark trap.
-
Cool the reaction to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected chloro-acetal. This is often used directly in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Azide
-
Dissolve the crude chloro-acetal from Step 1 in anhydrous dimethylformamide (DMF) (approx. 0.5 M).
-
Add sodium azide (NaN₃) (1.5 eq). For increased reactivity, a catalytic amount of sodium iodide (NaI) can be added (Finkelstein reaction conditions).
-
Heat the mixture to 60-80 °C and stir until TLC or GC-MS analysis shows complete consumption of the chloro-acetal.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
Step 3: Deprotection of the Acetal
-
Dissolve the crude azido-acetal from Step 2 in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH or a strong acid like 1M HCl.
-
Stir the mixture at room temperature. Monitor by TLC or GC-MS until the starting material is gone.
-
Neutralize the acid by carefully adding saturated aqueous NaHCO₃.
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Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent.
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Wash, dry, and concentrate the organic layer. Purify the final product, 7-azido-1-oxo-1-phenylheptane, by column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Acetal Formation (Step 1) | Insufficient removal of water; inactive catalyst. | Ensure the Dean-Stark trap is functioning correctly. Use freshly recrystallized p-TsOH. Increase reflux time. |
| Acetal is Unstable/Decomposes | Reaction conditions are too harsh or acidic. | Use a milder acid catalyst. Ensure the workup does not expose the product to strong acid for prolonged periods. |
| Slow/Incomplete Substitution (Step 2) | Alkyl chloride is not sufficiently reactive; poor solvent choice. | Add a catalytic amount of NaI or KI to promote the reaction. Ensure DMF is anhydrous. Increase the reaction temperature if stability allows. |
| Incomplete Deprotection (Step 3) | Insufficient acid or water; acetal is very stable. | Add more acid catalyst or increase the proportion of water in the solvent system. Gentle heating may be required. |
| Side Products Formed During Deprotection | Azide group is sensitive to the acidic conditions. | Use milder deprotection conditions. Some acetals can be cleaved with Lewis acids which may be more compatible. |
Workflow 2: Selective Reduction of the Ketone
This workflow details the reduction of the ketone to a secondary alcohol, leaving the alkyl chloride intact.
Caption: Selective reduction of the ketone.
-
Dissolve this compound (1.0 eq) in methanol or ethanol (approx. 0.2 M) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Gas evolution (H₂) will be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material has been completely consumed (typically 1-2 hours).
-
Carefully quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases and the solution is slightly acidic.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol.
-
Purify by column chromatography if necessary.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient NaBH₄; deactivated reagent. | Use a larger excess of NaBH₄ (up to 2.0 eq). Use a fresh bottle of NaBH₄, as it can degrade with exposure to moisture. |
| Formation of Borate Esters | Incomplete hydrolysis during workup. | Ensure the quench with acid is sufficient to hydrolyze all borate intermediates. Stir for an extended period during the quench step. |
| Minor Product from Chloride Reduction | Contamination with a stronger reducing agent; overly harsh conditions. | This is highly unlikely with NaBH₄. Confirm the identity of your reducing agent. Avoid high temperatures. |
| Low Yield after Workup | Product is partially soluble in the aqueous layer. | Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery of the product. |
Section 3: References
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Calgary. Available at: [Link]
-
Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Substitution of Alkyl Halides. University of British Columbia. Available at: [Link]
-
Haloketone. chemeurope.com. Available at: [Link]
-
17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks. Available at: [Link]
-
Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. Journal of the American Chemical Society. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. Available at: [Link]
-
Nucleophilic Substitution of Alkyl Halides. Universal Class. Available at: [Link]
-
Acetals and ketals as protecting groups. YouTube. Available at: [Link]
-
α-Halo ketone. Wikipedia. Available at: [Link]
-
Selective reductions of ketones in the presence of aldehydes with Chiralidon a superabsorbed alcohol dehydrogenase - a "green" metal free alternative to the Luche-reduction. Cambridge Open Engage. Available at: [Link]
-
Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Nucleophilic Substitution Reactions - SN1 and Sn2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]
-
Selective reductions of ketones in the presence of aldehydes with Chiralidon® a superabsorbed alcohol dehydrogenase. ResearchGate. Available at: [Link]
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]
-
Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. Available at: [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Alpha Halogenation of Ketones. YouTube. Available at: [Link]
-
Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. YouTube. Available at: [Link]
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- 15. youtube.com [youtube.com]
troubleshooting guide for reactions involving 7-Chloro-1-oxo-1-phenylheptane
Welcome to the comprehensive technical support guide for 7-Chloro-1-oxo-1-phenylheptane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring the integrity and success of your synthetic endeavors.
I. Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, featuring two distinct reactive sites: an electrophilic aromatic ketone and a primary alkyl chloride.[1] This dual functionality allows for a wide range of chemical transformations, but also presents challenges in achieving chemoselectivity.[1] A thorough understanding of the interplay between these two groups is paramount for successful and predictable outcomes. The ketone can undergo nucleophilic addition, reduction, or reactions at the alpha-carbon, while the terminal chloro group is susceptible to nucleophilic substitution and elimination reactions.[1]
II. Troubleshooting Guide: Synthesis via Friedel-Crafts Acylation
The most common synthesis of this compound is the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While a cornerstone of organic synthesis, this reaction is not without its pitfalls.
Question: My Friedel-Crafts acylation is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride can stem from several factors. A systematic approach to troubleshooting is essential.
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Moisture Contamination: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water present in the solvent, glassware, or starting materials will quench the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent prior to use. Handle AlCl₃ in a glovebox or under a positive pressure of inert gas.
-
-
Catalyst Stoichiometry: Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, can form a complex with the catalyst, effectively sequestering it from the reaction.
-
Solution: While a catalytic amount is technically what is needed for the reaction to proceed, in practice, using 1.1 to 1.5 equivalents of AlCl₃ is often necessary to drive the reaction to completion.
-
-
Reaction Temperature: The initial formation of the acylium ion from the acyl chloride and Lewis acid is often exothermic.[3] If the temperature is not controlled, side reactions can occur. Conversely, if the reaction is too cold, the activation energy may not be overcome.
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Order of Addition: The order in which the reagents are mixed can significantly impact the outcome.
-
Solution: A common and effective procedure is to first prepare a suspension of AlCl₃ in the anhydrous solvent (e.g., dichloromethane), cool it in an ice bath, and then slowly add the 7-chloroheptanoyl chloride. Finally, the benzene is added dropwise to this mixture. This order of addition helps to control the reaction rate and minimize side reactions.
-
Question: I am observing the formation of multiple products in my Friedel-Crafts acylation. What are these side products and how can I avoid them?
Answer: The formation of multiple products is a common issue. Identifying the likely side products is the first step in mitigating their formation.
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Polyacylation: Although the acyl group of the product is deactivating, preventing further acylation is not always guaranteed, especially if the reaction conditions are harsh or if there is a high local concentration of the acylium ion.[4]
-
Solution: Use a large excess of benzene relative to the 7-chloroheptanoyl chloride. This ensures that the electrophilic acylium ion is more likely to encounter a molecule of benzene rather than the product.
-
-
Intramolecular Cyclization: The long alkyl chain of 7-chloroheptanoyl chloride introduces the possibility of an intramolecular Friedel-Crafts reaction, where the acylium ion attacks the phenyl ring of the same molecule to form a cyclic ketone. While the formation of a seven-membered ring is not as favorable as five- or six-membered rings, it can still occur under certain conditions.[5][6]
-
Solution: Maintaining a low reaction temperature and using the correct stoichiometry of reagents can help to disfavor the intramolecular pathway.
-
-
Isomerization: While less common in acylation compared to alkylation, some isomerization of the alkyl chain can occur under harsh conditions.
-
Solution: Milder reaction conditions (lower temperature, shorter reaction time) can help to prevent isomerization.
-
III. Troubleshooting Guide: Reactions Involving this compound
The bifunctional nature of this compound requires careful consideration of chemoselectivity.
Question: I want to perform a nucleophilic substitution on the terminal chlorine without affecting the ketone. How can I achieve this selectivity?
Answer: Achieving selective nucleophilic substitution at the primary alkyl chloride in the presence of a ketone is a common synthetic challenge. The key is to choose reaction conditions that favor the desired pathway.
-
Choice of Nucleophile: Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) will preferentially attack the electrophilic carbonyl carbon of the ketone.[7] Softer, less basic nucleophiles are more likely to react at the alkyl chloride via an Sₙ2 mechanism.
-
Solution: Utilize nucleophiles such as azide (N₃⁻), cyanide (CN⁻), thiols (RS⁻), or halides (I⁻, Br⁻) under conditions that favor Sₙ2 reactions (e.g., polar aprotic solvents like DMF or DMSO).
-
-
Protecting the Ketone: If a strong, non-selective nucleophile is required, the ketone must be protected.
-
Solution: The most common and effective protecting group for ketones is a cyclic acetal, formed by reacting the ketone with a diol (e.g., ethylene glycol) under acidic conditions.[8][9][10] Acetals are stable to a wide range of nucleophilic and basic conditions.[8] After the nucleophilic substitution is complete, the acetal can be easily removed by hydrolysis with aqueous acid to regenerate the ketone.[8][11]
-
Question: I am attempting to reduce the ketone to a secondary alcohol, but I am also seeing reduction of the chloro group. How can I selectively reduce the ketone?
Answer: The chemoselective reduction of a ketone in the presence of an alkyl halide requires a mild reducing agent that will not react with the C-Cl bond.
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the alkyl halide.
-
Solution: Sodium borohydride (NaBH₄) is a much milder reducing agent and is generally effective for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like alkyl halides. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
-
Question: My reaction is producing a complex mixture of products, and purification is proving difficult. What are some effective purification strategies?
Answer: Purifying this compound and its derivatives can be challenging due to the presence of multiple functional groups and potential side products of similar polarity.
-
Column Chromatography: This is the most common method for purifying compounds of this type.
-
Strategy: A gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Strategy: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either remain dissolved or be insoluble in the hot solvent. For a molecule with both polar and non-polar characteristics like this compound, a mixed solvent system (e.g., ethanol/water, hexanes/ethyl acetate) may be required.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the key spectral features I should look for to confirm the structure of this compound?
A1: The structure can be confirmed using a combination of spectroscopic techniques.[12]
-
¹H NMR:
-
Aromatic protons: Multiplets in the range of δ 7.4-8.0 ppm.
-
Methylene protons adjacent to the carbonyl (α-CH₂): A triplet around δ 2.9-3.1 ppm.
-
Methylene protons adjacent to the chlorine (ω-CH₂): A triplet around δ 3.5-3.6 ppm.
-
Other methylene protons: Multiplets in the range of δ 1.3-1.8 ppm.
-
-
¹³C NMR:
-
Carbonyl carbon: A peak around δ 200 ppm.
-
Aromatic carbons: Peaks in the range of δ 128-137 ppm.
-
Carbon adjacent to the chlorine: A peak around δ 45 ppm.
-
Other aliphatic carbons: Peaks in the range of δ 23-38 ppm.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the aromatic ketone around 1685 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
A C-Cl stretching band, which may be weak and in the fingerprint region.
-
-
Mass Spectrometry:
-
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Q2: How should I store this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Under basic conditions or at elevated temperatures, it can undergo dehydrochlorination.[1]
Q3: Is this compound hazardous?
V. Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Diagram 2: Chemoselective Reactions of this compound
Caption: Decision tree for achieving chemoselectivity in reactions.
VI. References
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 8). acetals and ketals as protecting groups [Video]. YouTube. [Link]
-
PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. National Institutes of Health. Retrieved from [Link]
-
PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. Retrieved from [Link]
-
ResearchGate. (2025, February 5). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. This compound | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. matrixscientific.com [matrixscientific.com]
Technical Support Center: Selective Functionalization of 7-Chloro-1-oxo-1-phenylheptane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 7-Chloro-1-oxo-1-phenylheptane. This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in pharmaceutical research and drug development.[1][2] Its value lies in the presence of two distinct reactive sites: an electrophilic benzoyl ketone and a primary alkyl chloride.[1] This duality, however, presents a significant challenge in achieving selective functionalization.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common experimental issues and answers frequently asked questions to help you navigate the complexities of working with this substrate.
The Chemoselectivity Challenge
The core issue in the chemistry of this compound is controlling chemoselectivity —the preferential reaction of a reagent with one of two or more different functional groups.[3] The molecule possesses two primary electrophilic centers: the carbonyl carbon of the ketone and the C-7 carbon atom bonded to chlorine. A reagent must be chosen carefully to target one site without reacting with the other.[4]
Caption: Dueling reactive sites in this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: My Grignard reaction to functionalize the ketone is failing or giving very low yields. What's going wrong?
This is a common and multifaceted problem. Grignard reagents are potent nucleophiles but also strong bases, making them highly sensitive to reaction conditions and substrate functionalities.[5][6]
Possible Cause A: Incompatible Functional Groups
You cannot prepare a Grignard reagent from this compound itself to perform an intramolecular reaction. The highly reactive organometallic end would immediately attack the ketone on another molecule.[7] Similarly, when using an external Grignard reagent (e.g., MeMgBr), the presence of the alkyl chloride can sometimes lead to side reactions, though the primary issue is often the reactivity of the Grignard with the ketone.[7]
Solution: Ketone Protection
The most robust solution is to "mask" the ketone with a protecting group that is inert to the Grignard reagent.[8][9] Acetals are the industry standard for protecting aldehydes and ketones.[7][10] They are stable in neutral to strongly basic conditions but can be easily removed with aqueous acid.[9]
Caption: Workflow for Grignard reaction using a ketone protecting group strategy.
Possible Cause B: Poor Reaction Conditions
Grignard reactions are notoriously finicky.[5][11] Failure to initiate or low conversion can often be traced back to the experimental setup.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum or oven-dried. Solvents (typically THF or diethyl ether) must be anhydrous.[12] Grignard reagents react readily with water.
-
Check Magnesium Quality: Use fresh, shiny magnesium turnings. An oxidized, dull surface layer of MgO can prevent the reaction from starting.[12] You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11]
-
Solvent Choice: While diethyl ether is common, THF is a more polar solvent that can better solvate the magnesium ion, sometimes increasing reactivity.[13]
-
Consider Additives: For sluggish reactions, the addition of salts like Lithium Chloride (LiCl) can break up Grignard reagent aggregates, leading to a more reactive monomeric species.[13]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Prevents quenching of the highly basic Grignard reagent. |
| Glassware | Flame-dried under vacuum | Removes trace atmospheric water. |
| Magnesium | Fresh, shiny turnings | Avoids passive MgO layer that inhibits reaction.[12] |
| Initiation | Small crystal of I₂ or 1,2-dibromoethane | Etches the Mg surface to expose fresh metal.[11] |
| Additives | LiCl (for "Turbo-Grignards") | Increases reagent reactivity by breaking up dimers/oligomers.[5][13] |
Question 2: I'm trying to substitute the chloride, but my nucleophile is attacking the ketone instead. How do I achieve selectivity?
This is a classic chemoselectivity problem. The ketone's carbonyl carbon is a hard electrophile, while the primary carbon attached to the chlorine is a soft electrophile. The outcome depends on the nature of your nucleophile.
Solution: Choose Your Nucleophile Wisely
-
Hard Nucleophiles (e.g., Grignards, organolithiums, hydrides) will preferentially attack the more electrophilic carbonyl carbon via nucleophilic addition.[14]
-
Soft Nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, I⁻) are more likely to attack the primary alkyl halide via an Sₙ2 mechanism.[15] The Sₙ2 reaction pathway is favored at an unhindered, saturated carbon with a good leaving group.[15][16]
Troubleshooting Steps:
-
Assess Nucleophile Hardness: If you are seeing unwanted ketone addition, your nucleophile is likely too "hard." Consider a softer alternative if your synthetic plan allows.
-
Control Temperature: Nucleophilic addition to a ketone is often faster than Sₙ2 substitution.[16] Running the reaction at lower temperatures can sometimes favor the desired Sₙ2 pathway by providing less activation energy for the competing addition reaction.
-
Use a Phase-Transfer Catalyst: For nucleophiles like NaCN or NaN₃, which have poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the Sₙ2 reaction at a lower temperature and under milder conditions, minimizing side reactions at the ketone.
| Reagent/Nucleophile | Primary Target Site | Reaction Type | Expected Outcome |
| CH₃MgBr | Ketone | Nucleophilic Addition | Forms a tertiary alcohol after workup. |
| NaBH₄ | Ketone | Reduction | Forms a secondary alcohol. |
| NaCN | Alkyl Chloride | Sₙ2 Substitution | Replaces -Cl with -CN. |
| NaN₃ | Alkyl Chloride | Sₙ2 Substitution | Replaces -Cl with -N₃. |
| LiAlH₄ | Ketone | Reduction | Forms a secondary alcohol. |
Question 3: My reaction is complete, but I'm observing an unexpected cyclic product, a furan derivative. What happened?
This side reaction can occur if the initial product of a reaction at the ketone is an alkoxide that can then perform an intramolecular Sₙ2 reaction.
Mechanism of Cyclization:
-
A nucleophile (e.g., from a Grignard reagent) attacks the ketone, forming a tetrahedral alkoxide intermediate.[14]
-
This newly formed alkoxide is now positioned perfectly to act as an internal nucleophile.
-
The alkoxide attacks the C-7 carbon, displacing the chloride ion in an intramolecular Sₙ2 reaction, forming a stable five-membered tetrahydrofuran ring.
Prevention Strategies:
-
Low Temperature: Keep the reaction temperature low after the initial nucleophilic addition. This disfavors the intramolecular Sₙ2 reaction, which requires more energy to overcome the entropic barrier of cyclization.
-
Rapid Quenching: Once the initial addition is complete (as monitored by TLC), quench the reaction promptly with a proton source (e.g., saturated NH₄Cl solution). This protonates the alkoxide to a hydroxyl group, which is a much weaker nucleophile and will not displace the chloride, thus preventing cyclization.
Frequently Asked Questions (FAQs)
Q1: Fundamentally, which functional group is more reactive in this compound?
A: It depends on the reagent. For strongly basic and "hard" nucleophiles like Grignard reagents, the ketone is overwhelmingly more reactive.[14][17] The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond.[16] For "softer" nucleophiles that excel in Sₙ2 reactions, the primary alkyl chloride is the more reactive site because it is sterically unhindered and has a good leaving group.[15][18]
Q2: I need to perform a reaction that requires a strong base, but I want to modify the alkyl chloride end. What is the standard protocol?
A: This is the classic scenario requiring a protecting group.[19] The ketone must be protected as an acetal before introducing any strong base.
Q3: Can I use organocuprates (Gilman reagents) for more selective reactions?
A: Yes. Lithium diorganocopper reagents (R₂CuLi) are significantly "softer" nucleophiles than Grignard or organolithium reagents.[20][21] While they can react with acyl chlorides to form ketones, they are generally unreactive towards ketones themselves.[22] This property is not directly useful for adding to the ketone of the title compound, but it highlights the principle of tuning reactivity. A Gilman reagent would be a poor choice for modifying the ketone but could potentially be used in coupling reactions at the chloride position, although direct Sₙ2 substitution with other nucleophiles is more common.
Key Experimental Protocols
Protocol 1: Protection of Ketone as a Cyclic Acetal
This protocol masks the ketone, allowing for subsequent reactions at the alkyl chloride site with strong nucleophiles or bases.
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
Combine this compound, ethylene glycol, and p-TsOH in a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.
-
Add enough toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature. Wash the organic mixture with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acetal-protected product, which can be purified by column chromatography.
Protocol 2: Deprotection of Acetal
This protocol regenerates the ketone after other synthetic modifications have been completed.
Materials:
-
Acetal-protected compound (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the acetal-protected compound in the acetone/water mixture in a round-bottom flask.
-
Add a catalytic amount of 1M HCl.
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Once complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected ketone.
References
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
-
OpenOChem Learn. Acetal Protecting Groups. [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
-
Chemistry LibreTexts. (2019). 20.12 Protecting Groups. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Taylor & Francis. Chemoselectivity – Knowledge and References. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
RSC Publishing. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. [Link]
-
YouTube. (2025). What Is Chemoselectivity In Organic Chemistry? - Chemistry For Everyone. [Link]
-
Semantic Scholar. (2016). Chemoselective Reactivity of Bifunctional Cyclooctynes on Si(001). [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
YouTube. (2024). What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents |. [Link]
-
Chemistry Stack Exchange. (2019). Nucleophillic addition vs SN2. [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
-
Organic Chemistry Portal. Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. [Link]
-
Royal Society of Chemistry. (2017). Challenges and Opportunities for Alkane Functionalisation by Molecular Catalysts. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
-
Reddit. (2023). What's the difference between nucleophilic substitution and nucleophilic addition?. [Link]
-
YouTube. (2018). 20.4 Reaction with Organometallic Reagents. [Link]
-
ResearchGate. Typical approaches to the α-functionalization of ketones and our design.... [Link]
-
PubMed Central. (2019). Ketones and aldehydes as alkyl radical equivalents for C H functionalization of heteroarenes. [Link]
-
OpenStax. (2023). 10.7 Organometallic Coupling Reactions. [Link]
-
PubChem. This compound. [Link]
-
YouTube. (2016). Practice Problem: Grignard Reactions. [Link]
-
ACS Publications. Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. [Link]
-
PubMed. (2026). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. [Link]
-
NIH. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. [Link]
-
Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]
-
MDPI. Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. [Link]
-
MDPI. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]
Sources
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. m.youtube.com [m.youtube.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization and Validation of 7-Chloro-1-oxo-1-phenylheptane
Introduction: The Utility of a Bifunctional Building Block
In the landscape of organic synthesis and drug discovery, molecules that offer multiple, distinct points for chemical modification are of paramount importance. 7-Chloro-1-oxo-1-phenylheptane is one such molecule, embodying a valuable bifunctional architecture. It features a phenyl ketone, a common pharmacophore and a versatile handle for various transformations, and a terminal primary alkyl chloride, a reliable electrophilic site for nucleophilic substitution and coupling reactions.[1] This dual reactivity makes it a strategic precursor for synthesizing more complex molecules, such as linear diarylheptanoids, which are known for a wide range of biological activities.[1]
However, the utility of any chemical building block is predicated on the absolute certainty of its structure. Ambiguity in structure can lead to irreproducible results, failed syntheses, and misinterpreted biological data. This guide provides an in-depth, multi-technique approach to the definitive characterization and validation of the this compound structure. We will move beyond simply listing data, instead focusing on the causal logic behind experimental choices and the synergy between different analytical methods to build an unassailable structural proof.
Logical Approach to Structural Verification
Our validation strategy is hierarchical. We begin with techniques that confirm the fundamental properties—molecular formula and functional groups—and then proceed to methods that map the precise connectivity of the atomic framework.
Caption: Hierarchical workflow for structural validation.
Part 1: Synthesis via Friedel-Crafts Acylation
The most direct and reliable method for synthesizing aryl ketones like our target compound is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution involves reacting an aromatic compound (benzene) with an acyl chloride (7-chloroheptanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction is highly efficient and avoids the polyalkylation and rearrangement issues often encountered in Friedel-Crafts alkylations.[3]
Caption: Synthesis of the target compound.
Part 2: Definitive Spectroscopic Characterization
Mass Spectrometry (MS): The First Proof of Identity
Expertise & Causality: Before delving into complex connectivity, we must confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this. For routine verification, Gas Chromatography-Mass Spectrometry (GC-MS) provides both purity information and valuable fragmentation data. The key diagnostic feature for a monochlorinated compound is the isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion (M+) peak, providing immediate evidence of a single chlorine atom.
Predicted MS Data:
| Feature | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClO | --- |
| Monoisotopic Mass | 224.0968 u | Calculated for C₁₃H₁₇³⁵ClO. Confirmed by HRMS. |
| Molecular Ion (M+) | m/z 224 | Corresponds to the molecule with the ³⁵Cl isotope. |
| Isotopic Peak (M+2) | m/z 226 | Corresponds to the molecule with the ³⁷Cl isotope; expected relative intensity is ~33% of the M+ peak.[1][4] |
| Base Peak | m/z 105 | Arises from α-cleavage, forming the highly stable benzoyl cation ([C₆H₅CO]⁺). This is a hallmark of phenyl ketones.[1] |
| Other Fragments | m/z 77 | Phenyl cation ([C₆H₅]⁺). |
| | m/z 189 | Loss of chlorine radical (•Cl) from the molecular ion.[1] |
Trustworthiness: Self-Validating GC-MS Protocol
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of dichloromethane.
-
GC Instrument: Agilent 7890B GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Instrument: Agilent 5977A MSD (or equivalent).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Verify the retention time for a single, sharp peak, confirming purity. Analyze the corresponding mass spectrum to confirm the molecular ion, the M/M+2 isotopic pattern, and the predicted fragmentation, especially the base peak at m/z 105.[5]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target, we are looking for two key signals: the strong, sharp absorption of the ketone's carbonyl group (C=O) and the vibration of the C-Cl bond.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
|---|---|---|
| ~3060 | C-H stretch (Aromatic) | Medium to weak |
| ~2930, 2860 | C-H stretch (Aliphatic) | Strong |
| ~1685 | C=O stretch (Aryl Ketone) | Strong, sharp (highly diagnostic) [5] |
| ~1595, 1450 | C=C stretch (Aromatic ring) | Medium |
| ~750-650 | C-Cl stretch | Medium to strong |
Trustworthiness: Self-Validating ATR-FTIR Protocol
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.[5] Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key absorption bands. The presence of a strong peak around 1685 cm⁻¹ alongside aliphatic and aromatic C-H stretches provides strong evidence for the proposed general structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: While MS and IR confirm the pieces are there, NMR spectroscopy shows how they are connected. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal in the ¹H NMR spectrum are critical for assembling the final structure.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |
|---|---|---|---|---|---|
| a | Ar-H (ortho) | 2H | Doublet | 7.95 | Deshielded by adjacent C=O group. |
| b | Ar-H (meta, para) | 3H | Multiplet | 7.55-7.45 | Standard aromatic region. |
| c | -CO-CH ₂- | 2H | Triplet | 2.98 | α to carbonyl group, deshielded. |
| d | -CH ₂-Cl | 2H | Triplet | 3.54 | α to electronegative Cl, deshielded. |
| e, f, g | -(CH ₂)₃- | 6H | Multiplet | 1.80-1.40 | Standard aliphatic methylene region. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Approx. δ (ppm) | Rationale |
|---|---|
| 200.1 | C=O (Ketone Carbonyl) , highly deshielded.[4] |
| 137.0 | Aromatic Quaternary Carbon (C-ipso). |
| 133.0 | Aromatic CH (C-para). |
| 128.6 | Aromatic CH (C-meta). |
| 128.0 | Aromatic CH (C-ortho). |
| 45.1 | CH₂-Cl , deshielded by chlorine. |
| 38.5 | -C H₂-CO-, α to carbonyl. |
| 32.5 | Aliphatic CH₂. |
| 26.7 | Aliphatic CH₂. |
| 24.2 | Aliphatic CH₂. |
Trustworthiness: Self-Validating NMR Acquisition Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00).
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Acquire using a standard pulse program (e.g., 'zg30').
-
Set spectral width to ~16 ppm.
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set spectral width to ~240 ppm.
-
Acquire 1024 scans with a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at δ 77.16 ppm. Integrate ¹H signals and assign multiplicities.
Part 3: Comparative Validation
To provide an additional layer of validation, we can compare the obtained data with a structurally similar alternative, 1-phenylheptan-1-one , the non-chlorinated analog.
| Parameter | This compound | 1-Phenylheptan-1-one (Alternative) | Justification for Difference |
| Molecular Ion (MS) | m/z 224 (with M+2 at 226) | m/z 190 | The mass difference of 34 u corresponds to the replacement of -H with -³⁵Cl. The M+2 peak is absent in the alternative. |
| ¹H NMR Terminal Group | Triplet ~3.54 ppm (-CH₂Cl) | Triplet ~0.9 ppm (-CH₃) | The highly electronegative Cl atom drastically deshields the adjacent protons compared to a standard methyl group. |
| ¹³C NMR Terminal Group | Peak ~45.1 ppm (-C H₂Cl) | Peak ~14.0 ppm (-C H₃) | The carbon attached to chlorine is significantly downfield compared to a terminal methyl carbon. |
This comparative analysis unequivocally validates the presence and specific location of the chlorine atom at the C7 position, as it is the only structural feature that can account for these distinct spectroscopic differences.
Conclusion
Through the systematic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have constructed a comprehensive and self-validating body of evidence. The MS data confirms the correct molecular formula and the presence of a single chlorine atom. The IR spectrum verifies the key aryl ketone functional group. Finally, the detailed ¹H and ¹³C NMR spectra provide an unambiguous map of the molecule's atomic connectivity, from the phenyl ring and adjacent carbonyl group down to the terminal chloromethylene group. When benchmarked against a non-halogenated analog, the data overwhelmingly supports the assigned structure of This compound . This rigorous characterization ensures its reliability as a building block for future research and development.
References
- BenchChem. Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols.
- ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters.
- National Institutes of Health. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.
- Chemistry Steps. Friedel-Crafts Acylation.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- PubChem. This compound.
- BenchChem. This compound.
- Guidechem. This compound 17734-41-7 wiki.
- BenchChem. 7-Chloro-1-phenylheptan-3-one.
- ChemicalBook. This compound | 17734-41-7.
- Matrix Scientific. This compound.
- MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
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A Comparative Analysis of 7-Chloro-1-oxo-1-phenylheptane and Its Analogs: A Guide for Researchers
In the landscape of synthetic organic chemistry and drug discovery, the strategic design of molecular scaffolds that offer both versatile reactivity and potential biological activity is paramount. Among these, 7-Chloro-1-oxo-1-phenylheptane stands out as a bifunctional building block of significant interest. Its structure, featuring a phenyl ketone moiety and a terminal chloroalkyl chain, provides two distinct reactive sites, rendering it a valuable precursor for the synthesis of more complex molecules, including diarylheptanoids, which are known for their diverse biological activities.[1][2] This guide provides a detailed comparative analysis of this compound and its analogs, offering insights into their synthesis, physicochemical properties, and potential biological applications, supported by established experimental protocols.
Introduction to this compound: A Bifunctional Scaffold
This compound (CAS No: 17734-41-7) is an aromatic ketone characterized by a seven-carbon aliphatic chain with a terminal chlorine atom and a phenyl group attached to the carbonyl carbon.[3][4] This unique arrangement of functional groups—an electrophilic carbonyl center and a reactive C-Cl bond—allows for a wide range of chemical modifications.[1][2] The ketone can undergo nucleophilic addition, reduction, or alpha-functionalization, while the terminal chlorine is amenable to nucleophilic substitution, enabling the introduction of various functionalities such as amines, azides, or thiols.[1] This dual reactivity makes it a strategic intermediate in the synthesis of diverse molecular architectures.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of this compound and its analogs are crucial for predicting their behavior in both chemical reactions and biological systems. Variations in substituents on the phenyl ring or modifications to the alkyl chain can significantly impact properties such as molecular weight, lipophilicity (XLogP3), and reactivity.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |
| This compound | 17734-41-7 | C13H17ClO | 224.72 | 3.7 |
| 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane | 76852-66-9 | C13H16Cl2O | 259.17 | Not Available |
| 7-Chloro-1-(3-fluorophenyl)-1-oxoheptane | Not Available | C13H16ClFO | 242.71 | Not Available |
| 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane | 898786-76-0 | C14H16ClNO | 249.73 | Not Available |
| 7-Chloro-1-phenylheptan-3-one | 918648-48-3 | C13H17ClO | 224.72 | Not Available |
Data compiled from PubChem and other chemical supplier databases.[3][4]
Synthesis of this compound and Its Analogs
The most common and well-established method for the synthesis of this compound and its phenyl-substituted analogs is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution involves the reaction of an aromatic compound (e.g., benzene, chlorobenzene, fluorobenzene) with an acyl halide (e.g., 7-chloroheptanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
Objective: To synthesize this compound from benzene and 7-chloroheptanoyl chloride.
Materials:
-
Benzene
-
7-Chloroheptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.
-
Add anhydrous aluminum chloride to the flask containing dry DCM.
-
Cool the suspension in an ice bath.
-
Add 7-chloroheptanoyl chloride dropwise to the stirred suspension.
-
After the addition is complete, add benzene dropwise from the dropping funnel.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a specified time to ensure the reaction goes to completion.
-
After reflux, cool the reaction mixture back to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Structure-Activity Relationship (SAR) and Potential Biological Activities
While direct comparative biological studies on this compound and its immediate analogs are not extensively documented in publicly available literature, valuable insights can be drawn from structure-activity relationship (SAR) studies of structurally related compounds, such as other halogenated aromatic ketones and chalcones.[5][6]
Based on the activities of similar molecules, potential biological activities for this class of compounds could include:
-
Antimicrobial Activity: Halogenated organic compounds are well-known for their antimicrobial properties.[5] The lipophilicity and electronic effects of the halogen substituents can influence their ability to disrupt microbial cell membranes.
-
Enzyme Inhibition: The phenyl ketone scaffold is a common feature in various enzyme inhibitors.[5] For instance, a QSAR study on phenyl alkyl ketone derivatives identified them as potential inhibitors of phosphodiesterase 4 (PDE4).[1][7]
-
Cytotoxicity: Many small aromatic molecules demonstrate cytotoxic effects against various cancer cell lines.[5]
The nature and position of substituents on the phenyl ring, as well as the length and functionality of the alkyl chain, are expected to modulate these activities. For example, studies on other halogenated aromatic compounds have shown that substituting a chloro group with a bromo group can alter biological potency, likely due to differences in electronegativity, size, and lipophilicity.[5] Similarly, the introduction of fluoro or cyano groups on the phenyl ring of this compound analogs would significantly alter their electronic and steric properties, thereby influencing their interaction with biological targets.
Caption: Logic diagram illustrating the structure-activity relationship.
Analytical Characterization: Purity and Identity Confirmation
The purity and structural integrity of synthesized compounds are critical for reliable biological evaluation. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used for structural elucidation.
Experimental Protocol: Purity Determination by HPLC
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 65:35 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for calibration if quantification is needed.
-
Sample Preparation: Dissolve a known amount of the synthesized sample in the mobile phase to a concentration similar to the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detector wavelength to an appropriate value for detecting the phenyl ketone chromophore (e.g., 245 nm).
-
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the standard solution to determine the retention time.
-
Inject the same volume of the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all components.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: General workflow for HPLC purity analysis.
Comparative Biological Evaluation: A Protocol for Antimicrobial Screening
To directly compare the biological activity of this compound and its analogs, a standardized antimicrobial susceptibility test, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), can be employed.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine and compare the MIC values of this compound and its analogs against a panel of bacteria.
Materials:
-
Test compounds (this compound and its analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound in DMSO.
-
Bacterial Inoculum Preparation: Grow bacterial cultures overnight. Dilute the cultures in CAMHB to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive controls (bacteria in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as observed by the naked eye or by measuring the optical density at 600 nm.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex and biologically active molecules. While direct comparative data on its biological activity and that of its analogs is limited, analysis of structurally related compounds suggests that this class of molecules warrants further investigation, particularly in the areas of antimicrobial and anticancer research. The provided synthetic and analytical protocols offer a framework for the preparation and characterization of these compounds, paving the way for systematic exploration of their structure-activity relationships and the potential discovery of novel therapeutic agents.
References
-
Gaurav, A., Gautam, V., & Singh, R. (2014). Quantitative Structure Activity Relationship and Design of Phenyl Alkyl Ketone Derivatives as Inhibitors of Phosphodiesterase 4. Current Enzyme Inhibition, 10(1), 68-80. [Link][7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3736417, this compound. Retrieved from [Link][4]
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An In-Depth Comparative Guide to the Biological Activity of 7-Chloro-1-oxo-1-phenylheptane and Its Analogs
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. The aryl-oxo-heptane framework, particularly compounds featuring a terminal chlorine atom such as this compound, represents a class of molecules with significant synthetic and biological potential. The inherent reactivity of two distinct sites—the electrophilic carbonyl carbon and the terminal carbon-chlorine bond—renders these compounds valuable as building blocks for more complex and functionally diverse molecules.[1][2] The terminal chloro group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the ketone moiety can be readily modified, making this scaffold a precursor for linear diarylheptanoids, a class of natural products with a wide array of biological activities.[1]
This guide provides a comprehensive comparison of the biological activities associated with this compound and its structurally related analogs. We will delve into their antiproliferative and antimicrobial properties, supported by available experimental data, and explore the underlying mechanisms of action. Furthermore, this document will furnish detailed experimental protocols for key biological assays and analyze the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering a technical resource for researchers in drug discovery and development.
Chemical Profile and Synthetic Overview
The core structure of this compound (CAS: 17734-41-7, Molecular Formula: C₁₃H₁₇ClO) consists of a seven-carbon chain with a terminal chlorine atom and a benzoyl group at the other end.[3][4] Its analogs typically feature substitutions on the phenyl ring, which, as we will explore, profoundly impacts biological activity.
The most established and common method for synthesizing this class of compounds is the Friedel-Crafts acylation .[1][5] This electrophilic aromatic substitution involves the reaction of an aromatic ring (like benzene or a substituted derivative) with an acyl halide (in this case, 7-chloroheptanoyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: General workflow for Friedel-Crafts acylation synthesis.
Comparative Biological Activities: A Multifaceted Profile
While public domain data on the biological activity of the parent compound, this compound, is scarce, its analogs have been shown to possess significant pharmacological effects. The most extensively studied analog is 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane , which serves as a prime exemplar of the scaffold's potential.
Antiproliferative and Cytotoxic Activity
Derivatives of this scaffold have demonstrated potent activity against various cancer cell lines. The introduction of a chlorine atom at the 4-position of the phenyl ring, in particular, leads to a compound with significant cytotoxic properties.
Mechanism of Action: The antiproliferative effects are primarily attributed to the induction of apoptosis through the intrinsic (mitochondrial) pathway and the disruption of the cell cycle.[6]
-
Induction of Apoptosis: The compound interacts with mitochondrial proteins, leading to the release of cytochrome c. This triggers a cascade of caspase activation (a family of proteases essential for apoptosis), ultimately leading to programmed cell death.[6]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G2/M phase. It achieves this by interfering with the polymerization of tubulin, a crucial protein for the formation of the mitotic spindle, thereby preventing cancer cell proliferation.[6]
Caption: Antiproliferative mechanisms of action.
Comparative Cytotoxicity Data: The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane | MCF-7 | Breast Cancer | 10 - 20 | [6] |
| A549 | Lung Cancer | 10 - 20 | [6] | |
| HeLa | Cervical Cancer | 10 - 20 | [6] |
Antimicrobial Activity
The 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane analog also exhibits a broad spectrum of antimicrobial activity, targeting both bacteria and fungi, including drug-resistant strains.[6]
-
Antibacterial Mechanism: The primary mode of action against bacteria is the disruption of cell wall synthesis through the inhibition of enzymes responsible for peptidoglycan cross-linking.[6] This weakens the cell wall, leading to lysis and bacterial death.
-
Antifungal Mechanism: In fungi, the compound's activity is linked to the formation of reactive intermediates that interact with sulfhydryl groups in essential fungal enzymes.[6] This covalent modification leads to enzyme inhibition and subsequent cell death, a mechanism that is effective even against strains resistant to conventional antifungals.[6]
Antifungal Activity Data:
| Compound | Fungal Strain Type | MIC Range (µg/mL) | Reference |
| 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane | Various, including fluconazole-resistant Candida | 6.25 - 50 | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly dependent on its chemical structure, particularly the substitutions on the phenyl ring and the integrity of the chloro-heptanoyl chain.
-
Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring are critical. The enhanced activity of the 4-chloro analog compared to the unsubstituted parent compound suggests that electron-withdrawing groups at the para position may be favorable for antiproliferative and antimicrobial activities.[6] This is a common theme in medicinal chemistry, where halogen substitutions can modulate lipophilicity, metabolic stability, and binding affinity.[2] Studies on related 7-substituted quinolines have also shown that the nature of the halogen (e.g., Cl, Br vs. F) dramatically impacts biological potency, underscoring the importance of this position.[7]
-
Alkyl Chain: The seven-carbon chain with its terminal chlorine is not merely a linker but a key functional component. The length of the chain can influence how the molecule fits into a target's binding pocket, while the terminal chlorine provides a site for either metabolic transformation or covalent interaction with target proteins.[1]
Caption: Key structural components influencing biological activity.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed methodologies for assays commonly used to evaluate the biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening
This protocol is a standard colorimetric assay for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C with 5% CO₂.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
Principle: This technique uses a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate in the dark for 30 minutes and analyze the samples using a flow cytometer.
-
Data Interpretation: Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.
Conclusion and Future Outlook
The this compound scaffold is a promising platform for the development of novel therapeutic agents. While the parent compound remains under-characterized, its analogs, particularly 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane, display potent and well-defined antiproliferative and antimicrobial activities.[6] The dual mechanisms of inducing apoptosis and cell cycle arrest provide a strong rationale for its further investigation as an anticancer agent.
Future research should focus on several key areas:
-
Systematic Screening: The parent compound, this compound, should be systematically screened to establish its own biological activity profile.
-
SAR Expansion: A library of analogs with diverse substitutions on the phenyl ring should be synthesized and evaluated to build a more comprehensive structure-activity relationship model. This will help in optimizing potency and selectivity.
-
In Vivo Validation: Promising in vitro candidates must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The versatility of this scaffold, combined with the potent activity of its derivatives, makes it a valuable starting point for drug discovery programs targeting cancer and infectious diseases.
References
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- RSC Publishing. (2026). Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent.
- Benchchem. 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane | 898786-76-0.
- PubMed. (2026, January 10). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents.
- PubMed. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines.
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- PubMed. [Pharmacokinetics and metabolism of 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepine-2-one and its hemisuccinate in human].
- PubMed Central (PMC). (2024, May 24). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug.
- PubMed. [Metabolism of 7-chloro-1,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid, monopotassium salt, monopotassium hydroxide (mendon)].
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A Comparative Spectroscopic Guide to 7-Chloro-1-oxo-1-phenylheptane and its Non-Halogenated Analogue
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of a compound's architecture. This guide offers an in-depth comparative analysis of the spectroscopic signatures of 7-Chloro-1-oxo-1-phenylheptane, a versatile synthetic building block, and its non-halogenated counterpart, 1-phenylheptan-1-one. Through this comparison, we will elucidate the influence of the terminal chloro group on the spectral properties, providing researchers with a robust framework for the identification and characterization of similar halogenated long-chain ketones.
Introduction to the Analytes
This compound (C₁₃H₁₇ClO) is a bifunctional molecule featuring a phenyl ketone and a terminal alkyl chloride.[1][2] This structure makes it a valuable intermediate in organic synthesis, allowing for diverse chemical modifications at both the carbonyl group and the halogenated terminus.[1] Its non-halogenated analogue, 1-phenylheptan-1-one (C₁₃H₁₈O), provides an ideal control for this spectroscopic study, enabling a direct assessment of the electronic and structural effects of the chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Proton Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a comprehensive picture of the molecular structure can be assembled.
¹H NMR Spectroscopy: The Influence of Electronegativity
The ¹H NMR spectrum of 1-phenylheptan-1-one presents a series of well-defined signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the heptanoyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The protons on the carbon adjacent to the carbonyl group (α-protons) are also deshielded and resonate around δ 2.9-3.0 ppm. The remaining methylene protons of the alkyl chain appear as a complex multiplet in the upfield region (δ 1.2-1.8 ppm), with the terminal methyl group exhibiting a characteristic triplet at approximately δ 0.9 ppm.
In the case of this compound, the most significant change in the ¹H NMR spectrum is the appearance of a downfield triplet corresponding to the methylene protons adjacent to the chlorine atom (-CH₂Cl). The high electronegativity of chlorine withdraws electron density from the neighboring protons, causing them to resonate at a higher chemical shift, predicted to be around δ 3.53 ppm.[1] This distinct signal is a key diagnostic feature for the presence and position of the chloro substituent. The remaining aliphatic and aromatic protons exhibit similar chemical shifts to those in 1-phenylheptan-1-one, with minor variations.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon is the most deshielded and appears at a characteristic downfield chemical shift of around 200 ppm in both compounds.[1] The aromatic carbons of the phenyl ring typically resonate in the region of δ 128-137 ppm.[1]
The key difference in the ¹³C NMR spectra of our two analytes lies in the chemical shift of the terminal carbon of the heptanoyl chain. In 1-phenylheptan-1-one, the terminal methyl carbon (C7) is found in the upfield region, typical for alkyl carbons. However, in this compound, the carbon directly bonded to the chlorine atom (C7) is significantly deshielded, with a predicted chemical shift of approximately δ 45.1 ppm.[1] This substantial downfield shift is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom.
Table 1: Comparison of Predicted/Experimental NMR Data for this compound and 1-phenylheptan-1-one (in CDCl₃)
| Assignment | This compound Predicted ¹H Chemical Shift (δ, ppm)[1] | 1-phenylheptan-1-one Experimental ¹H Chemical Shift (δ, ppm) | This compound Predicted ¹³C Chemical Shift (δ, ppm)[1] | 1-phenylheptan-1-one Experimental ¹³C Chemical Shift (δ, ppm) |
| C=O | - | - | ~200.0 | ~200.5 |
| Phenyl-H (ortho) | ~7.95 (d) | ~7.95 (d) | ~128.6 | ~128.5 |
| Phenyl-H (meta) | ~7.45 (t) | ~7.54 (t) | ~128.0 | ~128.0 |
| Phenyl-H (para) | ~7.55 (t) | ~7.44 (t) | ~133.0 | ~132.8 |
| Phenyl-C (ipso) | - | - | ~137.0 | ~137.1 |
| -CH₂CO- (Hα/Cα) | ~2.95 (t) | ~2.93 (t) | ~38.6 | ~38.6 |
| -CH₂Cl (Hζ/Cζ) | ~3.53 (t) | - | ~45.1 | - |
| -CH₃ (terminal H/C) | - | ~0.89 (t) | - | ~14.0 |
| Other -CH₂- | ~1.3-1.8 (m) | ~1.3-1.7 (m) | ~24.0-32.5 | ~22.5-31.7 |
Note: Experimental data for 1-phenylheptan-1-one is sourced from SpectraBase. Predicted data for this compound is based on computational models and literature values.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The key absorption band for both this compound and 1-phenylheptan-1-one is the strong carbonyl (C=O) stretch, which is characteristic of ketones. Due to conjugation with the phenyl ring, this absorption is expected to appear in the range of 1680-1690 cm⁻¹.
The presence of the chlorine atom in this compound introduces a C-Cl stretching vibration. This absorption is typically found in the fingerprint region of the IR spectrum, between 600 and 800 cm⁻¹. While this region can be complex, the presence of a distinct band in this area can provide confirmatory evidence for the halogen substituent. Both molecules will also exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just above and below 3000 cm⁻¹, respectively.
Table 2: Key IR Absorption Bands
| Vibrational Mode | This compound (Expected, cm⁻¹) | 1-phenylheptan-1-one (Experimental, cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | ~3060 |
| Aliphatic C-H Stretch | 3000-2850 | ~2930, 2860 |
| C=O Stretch (Aryl Ketone) | 1680-1690 | ~1685 |
| C-Cl Stretch | 600-800 | - |
Note: Experimental data for 1-phenylheptan-1-one is sourced from SpectraBase.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
The mass spectrum of 1-phenylheptan-1-one will show a molecular ion peak (M⁺) at m/z 190, corresponding to its molecular weight. Common fragmentation pathways for phenyl ketones include α-cleavage to form the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77.
For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks: [M]⁺ at m/z 224 (for the ³⁵Cl isotope) and [M+2]⁺ at m/z 226 (for the ³⁷Cl isotope), with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.
The fragmentation of this compound will also be influenced by the chloro substituent. In addition to the characteristic benzoyl and phenyl fragments, loss of a chlorine radical (·Cl) from the molecular ion can occur, leading to a fragment at m/z 189.
Table 3: Major Mass Spectrometry Fragments
| Fragment | This compound (Expected m/z) | 1-phenylheptan-1-one (Experimental m/z) |
| [M]⁺ | 224 | 190 |
| [M+2]⁺ | 226 | - |
| [C₆H₅CO]⁺ | 105 | 105 |
| [C₆H₅]⁺ | 77 | 77 |
| [M-Cl]⁺ | 189 | - |
Note: Experimental data for 1-phenylheptan-1-one is sourced from SpectraBase.
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Mass Spectrometry (GC-MS): Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Data Acquisition
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
MS: Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Visualizing the Workflow
Caption: Workflow for the spectroscopic analysis of organic compounds.
Conclusion
The comparative spectroscopic analysis of this compound and 1-phenylheptan-1-one provides a clear illustration of the impact of halogenation on the spectral properties of a molecule. The presence of the chlorine atom is most definitively identified by the characteristic isotopic pattern in the mass spectrum and the significant downfield shifts of the adjacent proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively. The C-Cl stretching vibration in the IR spectrum further corroborates its presence. This guide provides researchers with the foundational knowledge and expected spectral data to confidently identify and characterize this compound and to distinguish it from its non-halogenated analogue, thereby facilitating its use in the synthesis of novel chemical entities.
References
-
SpectraBase. 1-Phenylheptan-1-one. [Link]
-
SpectraBase. 1-Phenylheptan-1-one 13C NMR. [Link]
-
SpectraBase. 1-Phenylheptan-1-one FTIR. [Link]
-
PubChem. This compound. [Link]
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literature review of 7-Chloro-1-oxo-1-phenylheptane applications
An objective analysis of the current scientific literature reveals a significant scarcity of published data specifically detailing the applications of 7-Chloro-1-oxo-1-phenylheptane. This compound appears to be a chemical intermediate with limited direct research into its utility or comparative performance. However, by examining the applications of structurally similar ω-haloalkyl ketones and related 1-phenylheptan-1-one derivatives, we can infer its potential roles and construct a comparative framework based on established synthetic methodologies and the known reactivity of analogous compounds.
This guide, therefore, will focus on the potential applications of this compound as a synthetic building block, comparing its likely reactivity and utility against more extensively studied alternatives. We will delve into its probable synthesis, its role as an alkylating agent, and its potential as a precursor for pharmacologically active molecules.
Synthesis and Availability: A Comparative Overview
The primary route to this compound is likely the Friedel-Crafts acylation of benzene with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This well-established method offers a straightforward and scalable approach to ω-haloalkyl ketones.
Alternative Synthetic Routes and Precursors:
While direct acylation is common, other methods could involve the oxidation of a corresponding secondary alcohol, 7-chloro-1-phenylheptan-1-ol. However, this alcohol precursor would likely be synthesized from 1-phenylhept-6-en-1-ol via hydroboration/oxidation followed by chlorination, a more circuitous route.
The choice of starting materials presents a key comparative point. The use of 7-chloroheptanoyl chloride is direct, but the stability and commercial availability of this acid chloride can be a factor. An alternative could be the use of 7-chloroheptanoic acid with a coupling agent, though this often proves less efficient for large-scale synthesis.
Experimental Protocol: Friedel-Crafts Acylation for this compound
Objective: To synthesize this compound from benzene and 7-chloroheptanoyl chloride.
Materials:
-
Anhydrous benzene
-
7-chloroheptanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of 7-chloroheptanoyl chloride in anhydrous dichloromethane is added dropwise to a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0°C.
-
The reaction mixture is stirred at 0°C for 30 minutes, after which a solution of benzene in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by carefully pouring it over crushed ice and 1 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Applications in Synthesis: An Alkylating Agent in Focus
The primary utility of this compound is expected to be as an alkylating agent. The terminal chloro group is susceptible to nucleophilic substitution, allowing for the introduction of the 6-benzoylhexyl moiety onto a variety of substrates.
Comparative Analysis with Other Alkylating Agents:
| Alkylating Agent | Leaving Group | Reactivity | Advantages | Disadvantages |
| This compound | Chloride | Moderate | Cost-effective, stable | Lower reactivity than bromo or iodo analogs |
| 7-Bromo-1-oxo-1-phenylheptane | Bromide | High | Higher reactivity, good for less reactive nucleophiles | More expensive, potentially less stable |
| 7-Iodo-1-oxo-1-phenylheptane | Iodide | Very High | Highest reactivity | Most expensive, least stable, light sensitive |
| 1-Oxo-1-phenylheptan-7-yl tosylate | Tosylate | Excellent | Excellent leaving group, high yield reactions | Requires an additional synthesis step |
Causality in Experimental Choices: The choice between these analogs is a classic trade-off between reactivity and cost/stability. For simple, reactive nucleophiles, the chloro-derivative is often sufficient and more economical. However, for more sterically hindered or electronically deactivated nucleophiles, a more reactive bromo or iodo analog would be necessary to achieve a reasonable reaction rate and yield. Tosylates represent a highly reactive but more synthetically demanding option.
Diagram: Alkylation Reaction Workflow
Caption: Workflow for nucleophilic substitution using this compound.
Potential as a Precursor in Drug Discovery
While direct biological activity of this compound is not documented, its structure represents a valuable scaffold for the synthesis of potentially bioactive molecules. The 1-phenylheptan-1-one core is found in various compounds with diverse pharmacological activities.
Hypothetical Applications Based on Analogs:
-
Anticonvulsant Agents: Modifications of the phenyl ring and the heptyl chain have been explored in the development of anticonvulsant drugs. The introduction of various functional groups at the 7-position via the chloro-intermediate could lead to novel candidates.
-
Enzyme Inhibitors: The long alkyl chain coupled with the terminal electrophilic center makes it a candidate for covalent inhibitors of enzymes with a nucleophilic residue in their active site.
-
Cannabinoid Receptor Ligands: Certain long-chain alkyl ketones with aromatic head groups have shown affinity for cannabinoid receptors. This compound could serve as a starting material for the synthesis of such ligands.
Diagram: Potential Drug Discovery Pathways
Caption: Synthetic pathways from this compound to potential bioactive compounds.
Conclusion and Future Perspectives
This compound is a chemical intermediate whose value lies in its potential as a synthetic building block. While direct applications and comparative performance data are currently lacking in the scientific literature, its role as an alkylating agent is clear from its chemical structure. Compared to its bromo and iodo counterparts, it offers a more cost-effective but less reactive option for introducing a 6-benzoylhexyl group.
Future research into this compound could focus on:
-
Screening for Biological Activity: Direct screening of this compound in various bioassays could uncover unexpected activities.
-
Development of Derivative Libraries: Systematic synthesis of derivatives through substitution of the terminal chlorine could generate novel compounds for drug discovery programs.
-
Comparative Reactivity Studies: Quantitative studies on the reaction kinetics of this compound with a panel of nucleophiles, benchmarked against other halo-analogs, would provide valuable data for synthetic chemists.
References
Mapping the Innovation Trajectory: A Patent Landscape Analysis of 7-Chloro-1-oxo-1-phenylheptane and its Derivatives
For researchers, scientists, and drug development professionals, understanding the intellectual property landscape of a key chemical intermediate is crucial for navigating innovation, avoiding infringement, and identifying new opportunities. This guide provides a comprehensive patent landscape analysis of 7-Chloro-1-oxo-1-phenylheptane and its derivatives, offering insights into key players, therapeutic applications, and emerging trends in the field.
This compound, a versatile bifunctional molecule, serves as a pivotal building block in the synthesis of a wide array of more complex chemical entities. Its dual reactivity, stemming from an electrophilic carbonyl group and a terminal alkyl chloride, allows for a diverse range of chemical modifications, making it a valuable precursor in the development of novel therapeutics and other functional molecules.[1] This analysis delves into the existing patent literature to illuminate the strategic areas of research and development centered around this important scaffold.
Key Innovation Areas and Major Assignees
The patent landscape for this compound and its derivatives reveals a focused yet significant interest from pharmaceutical and biotechnology companies. Analysis of the patent literature indicates a primary focus on the development of complex heterocyclic compounds with potential therapeutic applications.
One of the prominent players in this space is Sanofi Aventis , which holds patents related to highly derivatized structures. Their inventions highlight the use of these complex molecules in sophisticated pharmaceutical applications, moving beyond the role of a simple intermediate.
For instance, South African patent ZA200801893B discloses amorphous solid dispersions of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide.[2] This patent underscores the importance of formulation strategies to enhance the bioavailability of these complex derivatives, a critical step in drug development.
Furthermore, Australian patent AU2009309339A1 , also assigned to Sanofi Aventis, reveals the use of this same complex derivative as a biomarker for detecting peripheral benzodiazepine receptor (PBR) levels.[3] This dual-pronged approach of developing a therapeutic agent and a corresponding biomarker represents a sophisticated strategy in personalized medicine.
While a comprehensive list of all eight patents mentioned in the PubChem database for the core this compound structure requires in-depth analysis of global patent databases, the existing findings point towards a trend of utilizing this scaffold to create intricate molecular architectures with specific biological targets.
Therapeutic Applications and Derivative Classes
The patented derivatives of this compound are being explored for a range of therapeutic indications, primarily in the fields of oncology, infectious diseases, and neurology. The versatility of the starting molecule allows for the synthesis of diverse chemical classes, each with its own potential biological activity.
Table 1: Patented Derivatives and their Potential Therapeutic Applications
| Derivative Class | Potential Therapeutic Application | Key Structural Features | Representative Patent/Assignee |
| Pyridazino[4,5-b]indole-1-acetamides | Neurological disorders, Diagnostics (Biomarker) | Complex fused heterocyclic system | Sanofi Aventis (ZA200801893B, AU2009309339A1) |
| Quinoxaline Derivatives | Anticancer | Heterocyclic core known for antitumor activity | (Referenced in secondary literature) |
| Thiazole Derivatives | Antimicrobial, Antifungal | Sulfur and nitrogen-containing heterocycle | (Referenced in secondary literature) |
| CDK2 Inhibitor Precursors | Antiviral (e.g., HIV) | Scaffold for pyrazolo[3,4-d]pyrimidine synthesis | (Referenced in secondary literature) |
| Nitrocatechol Derivatives | COMT Inhibitors (e.g., for Parkinson's Disease) | Catechol moiety for enzyme inhibition | BIAL - Portela & CA, S.A. (US9550759B2) |
| Cilastatin Intermediate | Antibiotic Co-drug | α-keto acid structure | (Referenced in Chinese patents, e.g., CN101265187A) |
It is important to note that while U.S. Patent US9550759B2 , assigned to BIAL - Portela & CA, S.A., covers nitrocatechol derivatives as COMT inhibitors, the direct use of this compound as a starting material is not explicitly detailed in the readily available information and would require a thorough analysis of the patent's synthesis schemes.[4]
Chinese patents, such as CN101265187A , describe the synthesis of ethyl 7-chloro-2-oxoheptanoate, a key intermediate for Cilastatin.[5] Cilastatin is an inhibitor of the enzyme dehydropeptidase I and is co-administered with the antibiotic imipenem to prevent its degradation. This highlights the utility of chlorinated heptane derivatives in the synthesis of established pharmaceutical agents.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives typically revolves around fundamental organic chemistry reactions. The foundational method for preparing the core structure is the Friedel-Crafts acylation .[1] This reaction involves the acylation of an aromatic ring (benzene) with an acyl halide (7-chloroheptanoyl chloride) in the presence of a Lewis acid catalyst.
The versatility of the this compound scaffold lies in the subsequent modifications of its two reactive sites:
-
The Carbonyl Group: This group can undergo a variety of transformations, including reduction to a secondary alcohol, nucleophilic addition, and alpha-functionalization, allowing for the introduction of diverse functional groups.
-
The Terminal Chloro Group: This serves as a reactive handle for nucleophilic substitution reactions, enabling the attachment of various moieties such as amines, azides, and thiols, or for forming carbon-carbon bonds through coupling reactions.[1]
The patents in this landscape often detail multi-step synthetic sequences that leverage these reactive sites to build up the final complex molecules.
Experimental Protocols: A Representative Synthesis
To provide a practical context, the following is a representative, step-by-step methodology for the synthesis of a generic diarylheptanoid derivative, a class of compounds for which this compound is a logical precursor.
Step 1: Synthesis of 7-(p-methoxyphenyl)-1-oxo-1-phenylheptane
This step involves a nucleophilic substitution reaction to introduce the second aryl group.
-
Reaction Setup: To a solution of this compound (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add p-methoxyphenol (1.1 eq.) and a base such as potassium carbonate (1.5 eq.).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Ketone
This step converts the carbonyl group to a secondary alcohol, a common feature in many bioactive diarylheptanoids.
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like methanol or ethanol.
-
Reaction Conditions: Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) portion-wise. Stir the reaction at room temperature for 1-2 hours.
-
Workup and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent. Dry the combined organic layers and concentrate to yield the desired diarylheptanoid. Further purification can be achieved by recrystallization or column chromatography.
Diagram of a Generic Diarylheptanoid Synthesis Workflow
Caption: A simplified workflow for the synthesis of a diarylheptanoid derivative.
Conclusion and Future Outlook
The patent landscape for this compound and its derivatives, while not extensive, is strategically focused. Key industry players like Sanofi Aventis are leveraging this versatile building block to create complex, high-value molecules for specific therapeutic and diagnostic purposes. The primary trend observed is the move away from simple derivatives to intricate heterocyclic systems with well-defined biological targets.
For researchers and drug development professionals, this landscape suggests several key takeaways:
-
Opportunity for Novel Derivatives: While the core scaffold has been patented in complex forms, there is still ample room for innovation in creating novel, simpler derivatives with unique biological activities.
-
Focus on Underexplored Therapeutic Areas: The current patent landscape is concentrated in a few therapeutic areas. Exploring the potential of this compound derivatives in other disease areas could be a fruitful avenue for research.
-
Importance of Formulation and Delivery: As demonstrated by Sanofi Aventis's patents, the development of effective drug delivery systems for these, often lipophilic, molecules is a critical aspect of their commercial potential.
As synthetic methodologies continue to advance, it is likely that we will see an expansion of the chemical space accessible from this compound. This will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic properties, further solidifying the importance of this versatile chemical intermediate in the future of drug discovery and development.
References
- Jacobs, I. C., et al. (2009). Amorphous solid dispersions of 7-chloro-N,N, 5-Trimethyl-4-Oxo-3-phenyl-3, 5,-dihydro-4H-pyridazino [4,5-B] indole-1-acetamide. ZA200801893B.
- Ferreira, H. D. S., et al. (2017).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Zhang, J., et al. (2008).
- Barret, O., et al. (2010). Use of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide as a biomarker of peripheral benzodiazepine receptor levels. AU2009309339A1.
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A Comparative Guide to the Reactivity of Ketone and Alkyl Chloride Moieties
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of functional groups is paramount to designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the reactivity of two ubiquitous moieties: the ketone and the alkyl chloride. We will explore the fundamental principles governing their reactions, present experimental data for objective comparison, and offer practical insights into predicting and controlling their chemical behavior.
Fundamental Principles of Electrophilicity
The reactivity of both ketones and alkyl chlorides is rooted in the electrophilic nature of a key carbon atom. However, the structural and electronic differences between them dictate distinct reaction pathways and sensitivities to reaction conditions.
The Ketone Carbonyl: An sp² Electrophile
The carbonyl group (C=O) in a ketone is characterized by a carbon atom with sp² hybridization, resulting in a trigonal planar geometry.[1] The significant electronegativity difference between oxygen and carbon leads to a highly polarized double bond, with the carbon atom bearing a substantial partial positive charge (δ+).[2][3] This polarization, which can be represented by a resonance structure showing a formal positive charge on the carbon, makes it a prime target for nucleophilic attack.[2][3]
The primary reaction pathway for ketones is nucleophilic addition .[1][2] In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.[1] This intermediate is then typically protonated to yield an alcohol.[1]
Caption: Mechanism of Nucleophilic Addition to a Ketone.
The Alkyl Chloride: An sp³ Electrophile
In an alkyl chloride, the electrophilic carbon is sp³ hybridized and has a tetrahedral geometry. The carbon-chlorine (C-Cl) bond is polarized due to the higher electronegativity of chlorine, making the carbon atom electron-deficient and susceptible to nucleophilic attack.[4] Chlorine also functions as a good leaving group, a critical feature for its characteristic reaction pathway.
Alkyl chlorides primarily undergo nucleophilic substitution reactions, which can proceed through two main mechanisms:
-
Sₙ2 (Substitution, Nucleophilic, Bimolecular): A single, concerted step where the nucleophile attacks the carbon from the backside as the chloride leaving group departs.[5][6] The rate of this reaction depends on the concentration of both the alkyl halide and the nucleophile.[6][7]
-
Sₙ1 (Substitution, Nucleophilic, Unimolecular): A two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.[5][6] The rate is dependent only on the alkyl halide concentration.[6]
Caption: Mechanism of Sₙ2 Nucleophilic Substitution.
Head-to-Head Reactivity Comparison
The choice of reaction pathway—addition for ketones versus substitution for alkyl chlorides—is the most fundamental difference. Several factors modulate the rate and outcome of these reactions.
| Factor | Ketone Reactivity | Alkyl Chloride Reactivity | Causality |
| Steric Hindrance | High Impact: Bulky R groups decrease reactivity by impeding the nucleophile's approach to the trigonal planar carbon and destabilizing the crowded tetrahedral intermediate.[2][8][9] | High Impact (Sₙ2): Reactivity order is methyl > 1° > 2° >> 3°. Bulky groups block the required backside attack.[6] Low Impact (Sₙ1): Reactivity is 3° > 2° >> 1°. Steric hindrance is less of a factor as the reaction proceeds through a planar carbocation.[5][6] | The sp² carbon of a ketone is more open to attack than an sp³ carbon, but the transition to a crowded sp³ intermediate makes it sensitive to bulk. Sₙ2 requires a specific trajectory for attack, making it highly sensitive to steric bulk. |
| Electronic Effects | High Impact: Electron-donating alkyl groups decrease reactivity by stabilizing the partial positive charge on the carbonyl carbon. Electron-withdrawing groups increase reactivity.[2] Aldehydes are more reactive than ketones.[10][11] | Moderate Impact: Electron-donating groups slightly decrease the electrophilicity of the α-carbon.[12] However, they strongly stabilize the carbocation in Sₙ1 reactions, thus increasing the Sₙ1 rate. | The partial positive charge on the ketone's carbonyl carbon is more sensitive to the stabilizing or destabilizing effects of adjacent groups compared to the alkyl chloride's α-carbon. |
| Nucleophile Strength | High Impact: Strong, "hard" nucleophiles (e.g., Grignards, organolithiums, hydrides) are generally required for irreversible addition.[2][13] Weaker nucleophiles often require acid catalysis to activate the carbonyl.[3][14] | High Impact (Sₙ2): A strong nucleophile is required, as its concentration is part of the rate equation.[7][12] Low Impact (Sₙ1): Nucleophile strength does not affect the rate, as it is not involved in the rate-determining step. Weak nucleophiles (e.g., water, alcohols) are common.[7][15] | The carbonyl carbon is a relatively "soft" electrophile and requires a potent nucleophile to initiate the bond-forming step. In Sₙ2, the nucleophile is an active participant in the rate-determining transition state. |
| Solvent Effects | Moderate Impact: The solvent must dissolve the reactants. Polar aprotic solvents are often preferred as they do not solvate and deactivate strong anionic nucleophiles. | High Impact: Polar protic solvents (e.g., water, ethanol) favor Sₙ1 by stabilizing the carbocation intermediate and the leaving group.[12][15] Polar aprotic solvents (e.g., acetone, DMSO) favor Sₙ2 because they solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[12][15] | Solvation of charged intermediates and reactants plays a critical role in substitution reactions, often determining the mechanistic pathway. |
Experimental Protocol: Competitive Reaction
To empirically determine the relative reactivity, a competitive reaction can be designed where a nucleophile is introduced to a molecule containing both a ketone and an alkyl chloride moiety.
Objective: To compare the reactivity of the ketone and primary alkyl chloride functionalities in 5-chloro-2-pentanone towards a common nucleophile, sodium cyanide.
Materials and Reagents:
-
5-chloro-2-pentanone
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF, polar aprotic solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
FTIR Spectrometer
-
NMR Spectrometer (¹H and ¹³C)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-2-pentanone (1.0 eq) in 20 mL of anhydrous DMF.
-
Addition of Nucleophile: Add sodium cyanide (1.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 50°C and stir for 4 hours.
-
Monitoring: Monitor the reaction progress every hour by withdrawing a small aliquot and analyzing it by Thin Layer Chromatography (TLC).
-
Workup: After 4 hours, cool the reaction to room temperature. Pour the mixture into 50 mL of diethyl ether and wash with 3x 25 mL of saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Characterize the crude product mixture using FTIR, ¹H NMR, and ¹³C NMR spectroscopy to determine the ratio of products.
Expected Outcomes and Analysis:
-
Product A (Substitution): 6-oxoheptanenitrile. Formed by the Sₙ2 attack of the cyanide ion on the primary alkyl chloride.
-
Product B (Addition): 5-chloro-2-hydroxy-2-methylpentanenitrile (cyanohydrin). Formed by the nucleophilic addition of cyanide to the ketone carbonyl.
Spectroscopic Analysis:
-
FTIR: The disappearance of the C-Cl stretch and the appearance of a C≡N stretch (~2250 cm⁻¹) would indicate substitution. The persistence of the strong C=O stretch (~1715 cm⁻¹) would suggest the ketone is less reactive. Conversely, the disappearance of the C=O stretch and the appearance of an O-H stretch (~3400 cm⁻¹) would indicate addition.[16][17]
-
¹H NMR: The chemical shift of the protons on the carbon bearing the chlorine (α to Cl) will change significantly upon substitution. For the starting material, this is a triplet around 3.6 ppm. In Product A, these protons would shift upfield. For Product B, the characteristic methyl singlet of the ketone would be replaced by a new singlet in a different environment.
Based on the principles outlined, the Sₙ2 reaction at the primary alkyl chloride is expected to be faster under these conditions (strong nucleophile, polar aprotic solvent) than the nucleophilic addition to the sterically hindered and electronically stabilized ketone. Therefore, Product A is expected to be the major product.
Caption: Experimental workflow for the competitive reaction.
Conclusion
While both ketones and alkyl chlorides are valuable electrophiles in organic synthesis, their reactivity profiles are distinct. Ketones undergo nucleophilic addition, a reaction highly sensitive to steric hindrance and requiring strong nucleophiles or acid catalysis. Alkyl chlorides undergo nucleophilic substitution, with the specific mechanism (Sₙ1 or Sₙ2) and rate being profoundly influenced by substrate structure, nucleophile strength, and solvent choice. In a competitive scenario, a primary alkyl chloride is generally more reactive towards a strong nucleophile in a polar aprotic solvent than a ketone. This understanding of differential reactivity is crucial for achieving chemoselectivity and designing sophisticated synthetic strategies in modern chemistry.
References
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Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Retrieved from [Link]
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BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from [Link]
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Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2023, September 22). What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive? Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]
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Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]
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Pharmaguideline. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
BYJU'S. (2020, July 26). Why do Carbonyl Compounds Undergo Nucleophilic Addition? Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.25: Relative Reactivity of Carbonyls. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). CO6. Relative Reactivity of Carbonyls. Retrieved from [Link]
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Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved from [Link]
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Chem Help ASAP. (2022, June 17). organic chemistry review - common nucleophiles & nucleophilic reagents. YouTube. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Authenticity and Purity of 7-Chloro-1-oxo-1-phenylheptane (CAS No. 17734-41-7): A Senior Application Scientist's Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex organic synthesis, the starting material's integrity is paramount. The authenticity and purity of a chemical building block, such as 7-Chloro-1-oxo-1-phenylheptane (CAS No. 17734-41-7), can significantly impact reaction yields, impurity profiles, and the ultimate success of a research endeavor. This guide provides a comprehensive framework for cross-referencing and verifying the authenticity of this versatile chemical intermediate. We will delve into the key analytical techniques, present idealized experimental protocols, and discuss potential alternative compounds, empowering you to make informed decisions in your procurement and application processes.
The Chemical Identity of CAS No. 17734-41-7
First and foremost, it is essential to establish the fundamental properties of the target compound.
Chemical Name: this compound.[1][2][3][4][5]
Synonyms: 7-Chloro-1-phenyl-1-heptanone, ω-chloroheptanoylbenzene.
Molecular Formula: C₁₃H₁₇ClO.[1]
Molecular Weight: 224.73 g/mol .[1]
Structure:
Sources
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 7-Chloro-1-oxo-1-phenylheptane
This guide provides essential safety and logistical information for the proper disposal of 7-Chloro-1-oxo-1-phenylheptane (CAS No. 17734-41-7). As a halogenated organic compound, this chemical requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Core Principles: Hazard Identification and Regulatory Context
This compound is an organic compound containing a carbon-chlorine bond.[1] This structural feature is the primary determinant for its waste classification. According to hazardous waste segregation guidelines, any organic compound that is chlorinated, brominated, fluorinated, or iodated is classified as a halogenated organic waste .[2]
The disposal of this chemical is governed by multiple regulatory bodies, including the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][4] These regulations establish a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[4][5]
While one supplier has classified this chemical as an irritant, comprehensive toxicological data is not widely available.[6][7] Therefore, in line with best laboratory practices, it must be handled as a hazardous substance, with all appropriate precautions taken. The primary source for detailed safety information should always be the supplier-provided Safety Data Sheet (SDS).
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, a thorough risk assessment must be conducted. The immediate priority is to prevent exposure and environmental release.
Personal Protective Equipment (PPE): Based on the known irritant hazard and the general handling requirements for halogenated organics, the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or vapors.
Waste Segregation: The causality behind strict waste segregation is both safety and compliance. Mixing halogenated organic compounds with other waste streams can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.[8]
-
DO NOT mix this compound waste with:
This compound should be collected in a dedicated waste container labeled for "Halogenated Organic Waste".[2][10]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the compliant disposal of this compound.
Step 1: Container Selection and Preparation
-
Obtain a waste container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[10]
-
The container must be clearly labeled before the first drop of waste is added.[10] Affix your institution's "Hazardous Waste" tag. The label must include:
Step 2: Waste Accumulation
-
Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), directly into your prepared, labeled container.
-
All commingling of waste must be conducted within an operating chemical fume hood.[9]
-
Keep the waste container securely closed at all times, except when actively adding waste. This is critical to prevent the release of vapors and to ensure safety in case of a spill.[9][10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[9]
Step 4: Arranging Final Disposal
-
When the waste container is nearly full (approximately 75% capacity), or if waste generation is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[9]
-
Complete any required institutional forms, ensuring that all chemical constituents and their approximate percentages are accurately listed.
-
The standard and required disposal method for halogenated organic wastes is high-temperature incineration at a licensed chemical destruction facility.[2][11] Do not attempt to dispose of this chemical via any other method, such as drain disposal.[8]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills (in a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container for disposal.
-
Decontaminate the area with an appropriate solvent, collecting the decontamination materials as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, close lab doors to contain vapors.
-
Contact your institution's emergency response line and EHS department immediately.[9]
-
Data Summary and Disposal Workflow
Chemical and Disposal Data Summary
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 17734-41-7 | [1][7] |
| Molecular Formula | C₁₃H₁₇ClO | [1] |
| Molecular Weight | 224.73 g/mol | [7] |
| Physical State | Solid | [12] |
| Melting Point | 34-35 °C | [12] |
| Hazard Classification | Irritant | [7] |
| Waste Classification | Halogenated Organic Waste | [2][9] |
| Required Disposal Method | Controlled Incineration | [2][11] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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Benchchem. This compound | 17734-41-7.
-
CymitQuimica. 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane.
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ChemicalBook. This compound CAS#: 17734-41-7.
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Echemi. 7-Chloro-1-[4-(trifluoromethyl)phenyl]-1-heptanone Safety Data Sheets.
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Guidechem. This compound 17734-41-7 wiki.
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Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
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Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know.
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Smolecule. Buy 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane | 76852-66-9.
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U.S. Environmental Protection Agency. Hazardous Waste.
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ACTenviro. OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
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Matrix Scientific. This compound.
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CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
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Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?
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U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Cornell University EHS. 7.2 Organic Solvents.
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.
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Occupational Safety and Health Administration. Hazardous Waste - Overview.
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Hazardous Waste Experts. How OSHA Workplace Rules Affect Hazardous Waste Management.
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Definitive Guide to Personal Protective Equipment for Handling 7-Chloro-1-oxo-1-phenylheptane
As a Senior Application Scientist, my primary objective is to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 7-Chloro-1-oxo-1-phenylheptane (CAS No. 17734-41-7). The protocols outlined here are designed to create a self-validating system of safety, empowering you to focus on your research with confidence.
Hazard Assessment: A Proactive Stance on Safety
The molecular structure of this compound incorporates two key functional groups that dictate our safety considerations:
-
Aromatic Ketone: Ketones as a class can be irritants to the skin, eyes, and respiratory system.[4] Prolonged exposure may lead to defatting of the skin, causing dermatitis.[5] Some ketones can also affect the central nervous system.[4]
-
Halogenated Alkane: Halogenated organic compounds present a more significant set of potential hazards.[6] They are often toxic and can be absorbed through the skin. Many are suspected carcinogens and can cause damage to the liver and kidneys.[6] Inhalation of vapors can lead to respiratory irritation and central nervous system depression.[6]
Given this composite hazard profile, we will proceed with the assumption that this compound is an irritant that may be toxic upon ingestion, inhalation, or skin contact, with potential for long-term health effects.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a critical component of experimental design. The following recommendations are based on a comprehensive risk assessment of the compound's potential hazards.
-
Standard Operations: At a minimum, ANSI-approved chemical splash goggles must be worn at all times.[6][7] Standard safety glasses are insufficient as they do not protect against splashes.
-
High-Risk Procedures: When transferring significant quantities (>500 mL) or when there is a heightened risk of splashing or energetic reaction, a face shield should be worn in conjunction with chemical splash goggles.[4][6][8]
Selecting the appropriate gloves is paramount, as this compound possesses chemical properties that challenge standard glove materials. Nitrile gloves, a common choice in laboratories, offer poor resistance to ketones, aromatic hydrocarbons, and halogenated hydrocarbons.[9][10]
-
Recommended Practice: Double Gloving
-
Inner Glove: A thin, disposable nitrile glove. This provides a baseline level of protection and dexterity.
-
Outer Glove: A heavier-duty glove with superior chemical resistance. Based on chemical compatibility charts, Butyl rubber gloves offer excellent protection against ketones.[11][12][13] However, they perform poorly with halogenated and aromatic hydrocarbons.[13] Therefore, a more robust choice is a Viton™ or a multi-laminate glove (e.g., Silver Shield/4H® ). If these are not available, use a thicker neoprene or butyl rubber glove and change it immediately upon any sign of contamination.[13]
-
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
When double-gloving, ensure the outer glove cuff extends over the lab coat sleeve.
-
If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid skin contact, and wash hands thoroughly.
-
Do not reuse disposable gloves.
-
| Glove Material | Protection against Ketones | Protection against Halogenated/Aromatic Hydrocarbons | Recommendation |
| Nitrile | Poor[9][10] | Poor[9] | Not recommended for direct contact; suitable as an inner glove. |
| Latex (Natural Rubber) | Fair to Good (for some ketones)[12][13] | Poor | Not recommended due to poor hydrocarbon resistance and allergy risk. |
| Neoprene | Good[13] | Fair to Good | A viable option, but breakthrough time must be considered. |
| Butyl Rubber | Very Good[11][13] | Poor[13] | Use with caution; best for ketone-specific hazards. |
| Viton™/Laminate (e.g., Silver Shield/4H®) | Excellent | Excellent | Primary Recommendation for outer glove. |
-
A flame-resistant lab coat is mandatory and must be fully buttoned.[7][14]
-
For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Wear long pants and fully enclosed, chemically resistant shoes to protect against spills.[7][14]
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][14][15] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required.
-
Required Respirator: A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges. If the compound is aerosolized, a combination organic vapor/P100 cartridge is necessary.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area for the procedure to contain potential contamination.[15]
-
Donning PPE: Put on all required PPE as outlined above, starting with the lab coat, then inner gloves, outer gloves, and finally eye/face protection.
-
Manipulation: Conduct all transfers and manipulations of the chemical well within the fume hood. Use non-sparking tools if the compound is determined to be flammable.[5][16][17]
-
Post-Handling: After the procedure, decontaminate any surfaces. Remove PPE carefully, avoiding contact with any contaminated areas. Remove outer gloves first, followed by the lab coat, inner gloves, and finally eye protection.
-
Hygiene: Wash hands thoroughly with soap and water immediately after work is completed.[15]
As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste.[6][7][18]
-
Segregation: All waste containing this compound (including residual amounts in containers, contaminated gloves, and absorbent materials) must be collected in a designated "Halogenated Organic Waste" container.[14][18]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste: Halogenated Organics" and list the chemical constituents.
-
Storage: Keep the waste container sealed when not in use and store it in a well-ventilated area, away from incompatible materials.[6][15]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Never pour halogenated organic waste down the drain.[6][7]
Visualization of Safety Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
